molecular formula C7H4F3IO B066226 1-Iodo-2-(trifluoromethoxy)benzene CAS No. 175278-00-9

1-Iodo-2-(trifluoromethoxy)benzene

Cat. No.: B066226
CAS No.: 175278-00-9
M. Wt: 288.01 g/mol
InChI Key: GYBMJVZOZTVDKS-UHFFFAOYSA-N
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Description

1-Iodo-2-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C7H4F3IO and its molecular weight is 288.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-iodo-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IO/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBMJVZOZTVDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380455
Record name 1-Iodo-2-(trifluoromethoxy)benzene
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Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-00-9
Record name 1-Iodo-2-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-00-9
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Record name 1-Iodo-2-(trifluoromethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Iodo-2-(trifluoromethoxy)benzene
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Iodo-2-(trifluoromethoxy)benzene, a fluorinated aromatic compound of interest in synthetic chemistry and drug discovery. The information is compiled from various chemical data sources and is intended to be a valuable resource for laboratory and development work.

Core Physical and Chemical Data

This compound is a colorless to light yellow or orange liquid at room temperature. Its chemical structure and key identifiers are fundamental for its application in research and development.

IdentifierValue
CAS Number 175278-00-9[1][2]
Molecular Formula C₇H₄F₃IO[2]
Molecular Weight 288.01 g/mol [2]
Physical State (at 20°C) Liquid
Appearance Colorless to Light yellow to Light orange clear liquid

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound. It is important to note that slight variations in reported values exist across different suppliers and databases, which may be attributed to different measurement conditions or purities.

PropertyValueConditions
Boiling Point 164-165 °C[1][2](lit.)
65 °Cat 12 mmHg
Density 1.855 g/mL[1][2]at 25 °C (lit.)
1.87 g/mLat 20/20 °C
Refractive Index n20/D 1.5060[1][2]at 20 °C (lit.)
1.51
Flash Point 65 °C (150 °F)[2]
Melting Point Not explicitly available in literature. As a liquid at room temperature, its melting point is below 20-25 °C.
Solubility No quantitative data available. It is noted to have enhanced solubility in various organic solvents due to the trifluoromethoxy group.[3]

Experimental Protocols

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid chemical compound like this compound.

G Workflow for Physical Property Determination of a Liquid Compound cluster_0 Sample Preparation & Purity Check cluster_1 Property Measurement cluster_2 Data Analysis & Reporting A Obtain High-Purity Sample B Purity Analysis (e.g., GC-MS, NMR) A->B C Density Measurement (Pycnometer/Densitometer) B->C D Boiling Point Determination (Distillation/Ebulliometer) B->D E Refractive Index Measurement (Refractometer) B->E F Melting Point Determination (if applicable, via DSC/Cooling Curve) B->F G Solubility Testing (in various solvents) B->G H Record & Average Multiple Readings C->H D->H E->H F->H G->H I Compare with Literature Values H->I J Document Experimental Conditions I->J K Generate Technical Data Sheet J->K

Caption: A logical workflow for determining the physical properties of a liquid chemical compound.

References

Synthesis and Characterization of 1-Iodo-2-(trifluoromethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Iodo-2-(trifluoromethoxy)benzene, a key building block in the development of novel pharmaceuticals and advanced materials. The unique combination of the iodo and trifluoromethoxy substituents on the benzene ring imparts valuable properties, making it a versatile reagent in organic synthesis.

Core Data Summary

The following tables summarize the key physical, spectroscopic, and safety data for this compound.

Table 1: Physical and Chemical Properties
PropertyValueSource
CAS Number 175278-00-9
Molecular Formula C₇H₄F₃IO
Molecular Weight 288.01 g/mol
Appearance Colorless to light yellow/orange clear liquid
Boiling Point 65 °C / 12 mmHg
Density 1.87 g/mL at 20 °C
Refractive Index (n20/D) 1.51
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey Data Points
¹H NMR Aromatic protons typically appear in the range of δ 7.0-8.0 ppm.
¹³C NMR Aromatic carbons are observed between δ 110-140 ppm. The carbon attached to the iodine atom is shifted downfield. The trifluoromethoxy carbon appears as a quartet due to C-F coupling.
FTIR (Neat) Characteristic peaks for C-H stretching of the aromatic ring (~3050 cm⁻¹), C-C stretching within the ring (1450-1600 cm⁻¹), and strong C-F stretching bands associated with the trifluoromethoxy group.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 288. Fragments corresponding to the loss of iodine and the trifluoromethoxy group are expected.
Table 3: Safety Information
Hazard CategoryGHS ClassificationPrecautionary Statements
Health Hazards Causes skin irritation (H315). Causes serious eye irritation (H319).Wash skin thoroughly after handling (P264). IF ON SKIN: Wash with plenty of water (P302 + P352). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338). If skin irritation occurs: Get medical advice/attention (P332 + P313). If eye irritation persists: Get medical advice/attention (P337 + P313).
Physical Hazards Combustible liquid (H227).

Experimental Protocols

The primary synthetic route to this compound involves the Sandmeyer reaction, starting from the commercially available 2-(trifluoromethoxy)aniline.

Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure based on established Sandmeyer reaction methodologies.[1][2]

Materials:

  • 2-(Trifluoromethoxy)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Diethyl Ether (or other suitable organic solvent)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization of 2-(Trifluoromethoxy)aniline:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the crude product with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, 10% sodium thiosulfate solution (to remove any residual iodine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by vacuum distillation to yield the final product as a clear liquid.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

  • Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • FTIR spectra are obtained using a neat sample on a spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory.

  • The spectrum is typically recorded in the range of 4000-650 cm⁻¹.[3]

Mass Spectrometry (MS):

  • Mass spectra are acquired using an electron ionization (EI) source.

  • The sample is introduced via direct infusion or through a gas chromatograph (GC-MS).

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-(Trifluoromethoxy)aniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt 2-(Trifluoromethoxy)benzenediazonium Chloride Diazotization->Diazonium_Salt Iodination Iodination (KI) Diazonium_Salt->Iodination Crude_Product Crude this compound Iodination->Crude_Product Workup Aqueous Work-up (Extraction, Washes) Crude_Product->Workup Drying Drying (MgSO₄) Workup->Drying Distillation Vacuum Distillation Drying->Distillation Final_Product Pure this compound Distillation->Final_Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Product Pure Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure Signaling_Pathway_Placeholder cluster_reaction Example Application: Cross-Coupling Reaction Reagent This compound Product Functionalized Biaryl or Heterocycle Reagent->Product Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->Product Catalyst Palladium Catalyst Catalyst->Product

References

An In-depth Technical Guide to 1-Iodo-2-(trifluoromethoxy)benzene (CAS 175278-00-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodo-2-(trifluoromethoxy)benzene, a versatile chemical intermediate with significant applications in pharmaceutical development, agrochemical synthesis, and material science.

Core Properties

This compound is a colorless to light yellow liquid recognized for its unique structural features that drive its utility in organic synthesis.[1][2] The presence of an iodine atom provides a reactive site for various coupling reactions, while the trifluoromethoxy group imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability and lipophilicity.[1][3][4]

Physicochemical Data

The key physical and chemical properties of this compound are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 175278-00-9[1][5]
Molecular Formula C₇H₄F₃IO[1][5]
Molecular Weight 288.01 g/mol [1][5]
Appearance Colorless to light yellow/orange clear liquid[1][2]
Boiling Point 164-165 °C (lit.)[5]
65 °C / 12 mmHg[1]
Density 1.855 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.5060 (lit.)[5]
Flash Point 65.6 °C (150.1 °F) - closed cup
Purity ≥ 97-98% (GC)[1][2]
InChI Key GYBMJVZOZTVDKS-UHFFFAOYSA-N
SMILES FC(F)(F)Oc1ccccc1I
Spectroscopic Data

Spectroscopic information is available for related compounds, which can provide insights into the structural characterization of this compound's analogues. For the related compound Benzene, 1-iodo-2-(trifluoromethyl)-, data from 1D NMR, GC-MS, FTIR, and Raman spectroscopy are available in public databases like PubChem.[6]

Applications in Research and Development

The molecular architecture of this compound makes it a valuable building block in several advanced scientific fields. The iodine atom serves as an excellent leaving group for nucleophilic substitution and is highly reactive in palladium-catalyzed cross-coupling reactions.[4] The trifluoromethoxy group is a key substituent in modern drug design, known to enhance properties like lipophilicity and metabolic stability.[3][4][7]

  • Pharmaceutical and Agrochemical Synthesis : This compound is a critical intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] The trifluoromethoxy group can improve the biological activity and pharmacokinetic profile of a molecule.[7]

  • Fluorinated Compounds : It is used to create fluorinated intermediates, which are increasingly important in medicinal chemistry for developing new drugs.[1]

  • Material Science : The compound finds application in the formulation of advanced materials, such as polymers and coatings, where properties like chemical resistance and thermal stability are required.[1][8]

  • Organic Synthesis : It is a versatile reagent for constructing complex organic molecules through fundamental reactions like Suzuki, Heck, and Sonogashira couplings.[4]

Caption: Structural features and resulting applications of the title compound.

Synthesis and Reactivity

While specific, detailed synthesis protocols for this compound were not found in the initial search, its synthesis may involve the use of 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts. Generally, the synthesis of similar aryl iodides can involve diazotization of the corresponding aniline followed by iodination.[4]

The primary utility of this compound stems from its reactivity in forming new carbon-carbon and carbon-heteroatom bonds, making it indispensable for medicinal chemists and material scientists.

Experimental Protocols

Detailed experimental protocols for specific reactions involving this compound are proprietary or published in specialized literature not captured in this search. However, a generalized workflow for a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling where this compound would be a key reactant, is provided below.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine aryl halide (Substrate A) [e.g., this compound] and boronic acid (Substrate B) in a reaction vessel. B Add Palladium Catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3). A->B C Add appropriate solvent (e.g., Toluene/Water mixture). B->C D Purge vessel with inert gas (e.g., Argon or Nitrogen). C->D E Heat the mixture to the required temperature (e.g., 80-100°C) with stirring. D->E F Monitor reaction progress using TLC or GC-MS. E->F G Cool reaction and perform aqueous work-up (extraction). F->G H Dry the organic layer and concentrate under reduced pressure. G->H I Purify the crude product using column chromatography. H->I J Characterize the final product (NMR, MS). I->J

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Safety and Handling

Proper handling and storage are crucial when working with this compound. The following information is aggregated from multiple safety data sheets.

AspectGuidelineSource(s)
Hazards Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]
Handling Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Wear personal protective equipment (gloves, eye protection).[9][10][11]
Storage Store in a cool, well-ventilated place. Keep container tightly closed and in a dry place. Protect from light.[1][9][10]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[9][10][12]
First Aid (Skin) Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[9][10][12]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10][12]
Fire Fighting Use CO₂, dry chemical, or foam for extinction.[9][11][12]
Disposal Dispose of contents/container to an approved waste disposal plant. Do not let this chemical enter the environment.[9][11][12]

References

A Technical Guide to the Spectroscopic Profile of 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of available spectroscopic data for 1-Iodo-2-(trifluoromethoxy)benzene. Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data for the closely related compound, 1-Iodo-2-(trifluoromethyl)benzene, to offer valuable context for researchers. Standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed to guide analytical efforts.

Introduction

This compound (CAS No. 175278-00-9) is an organofluorine compound of interest in synthetic chemistry and drug development. The presence of the iodo- group provides a reactive site for cross-coupling reactions, while the trifluoromethoxy- group can impart desirable properties such as increased lipophilicity and metabolic stability. A thorough understanding of its spectroscopic characteristics is essential for its synthesis, purification, and characterization.

This document serves as a reference for the spectroscopic analysis of this compound. However, it is important to note that detailed, publicly available experimental spectra for this compound are scarce. Therefore, for comparative purposes, data for the analogous compound 1-Iodo-2-(trifluoromethyl)benzene is also presented.

Spectroscopic Data

This compound

As of this writing, specific, experimentally-derived NMR, IR, and MS spectral data for this compound are not widely available in public spectroscopic databases. Researchers are advised to acquire experimental data upon synthesis or procurement of this compound.

Comparative Data: 1-Iodo-2-(trifluoromethyl)benzene

To provide a useful reference, the following tables summarize the spectroscopic data for the structurally similar compound, 1-Iodo-2-(trifluoromethyl)benzene (CAS No. 444-29-1).[1][2][3]

Table 1: NMR Spectroscopic Data for 1-Iodo-2-(trifluoromethyl)benzene [1]

Nucleus Instrument Chemical Shift (δ) in ppm
¹H NMRVarian A-60(Specific peak assignments not detailed in the source)
¹³C NMRNot Specified(Specific peak assignments not detailed in the source)
¹⁹F NMRNot Specified(Specific peak assignments not detailed in the source)

Table 2: Infrared (IR) Spectroscopy Data for 1-Iodo-2-(trifluoromethyl)benzene [1]

Technique Key Absorptions (cm⁻¹)
FTIR (Neat)Aromatic C-H stretch: ~3050-3150, Aromatic C=C stretch: ~1450-1650

Table 3: Mass Spectrometry (MS) Data for 1-Iodo-2-(trifluoromethyl)benzene [3][4]

Technique Molecular Weight Key Fragments (m/z)
Electron Ionization (EI)272.01 g/mol (Specific fragmentation pattern not detailed in the source)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 16) should be averaged to obtain a good signal-to-noise ratio.[5] The relaxation delay should be set to an appropriate value (e.g., 1 second) to allow for full relaxation of the protons between pulses.[5]

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR : Acquire the spectrum using a suitable pulse program for fluorine. No external standard is typically needed if the instrument is properly calibrated.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat (for liquids) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids) : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.[7]

    • ATR : Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Background Spectrum : Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum : Place the prepared sample in the IR spectrometer and acquire the spectrum.[8]

  • Data Analysis : Identify the characteristic absorption bands and their corresponding functional groups. Aromatic compounds typically show C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region.[9]

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).

  • Ionization : Ionize the sample molecules. Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam.[10]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[11]

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation : Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.[12]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR IR Infrared (IR) Spectroscopy Compound->IR MS Mass Spectrometry (MS) Compound->MS Structure Structural Confirmation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Spectroscopic Characterization.

Conclusion

While comprehensive experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a framework for its analysis. By utilizing the comparative data of 1-Iodo-2-(trifluoromethyl)benzene and adhering to the detailed experimental protocols, researchers can effectively characterize this compound. The provided workflow visualization further clarifies the process of structural elucidation and purity confirmation, serving as a valuable resource for professionals in the field.

References

Technical Guide: Solubility of 1-Iodo-2-(trifluoromethoxy)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Iodo-2-(trifluoromethoxy)benzene, a key intermediate in pharmaceutical and materials science applications. Due to a lack of publicly available quantitative solubility data, this document presents qualitative solubility information based on chemical principles and provides a detailed experimental protocol for determining precise solubility values. The guide is intended to assist researchers in selecting appropriate solvent systems for synthesis, purification, and formulation development involving this compound.

Introduction

This compound (CAS No. 175278-00-9) is an aromatic organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring an iodinated benzene ring substituted with a trifluoromethoxy group, makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions for the development of novel pharmaceuticals. The trifluoromethoxy group can enhance metabolic stability and lipophilicity in drug candidates.

A thorough understanding of the solubility of this compound in various organic solvents is critical for its effective use in research and development. Solubility dictates the choice of reaction media, purification methods such as recrystallization, and formulation strategies. This guide addresses the current knowledge on its solubility and provides the necessary tools for researchers to conduct their own quantitative assessments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

PropertyValueReference
Molecular Formula C₇H₄F₃IO[1]
Molecular Weight 288.01 g/mol [1]
Appearance Colorless to light yellow/orange clear liquid[1]
Boiling Point 65 °C at 12 mmHg[1]
Density 1.87 g/cm³ (Specific Gravity at 20/20)[1]
Refractive Index 1.51[1]
Flash Point 65 °C[1]
Storage Conditions Room temperature, recommended <15°C in a cool, dark place. Light sensitive.[1]

Solubility Profile

Table 2: Qualitative Solubility of this compound

Solvent ClassSolventExpected SolubilityRationale
Halogenated Dichloromethane, ChloroformSolubleSimilar nonpolar characteristics.
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleEthers are effective solvents for a wide range of organic compounds.
Aromatic Toluene, BenzeneSoluble"Like dissolves like" principle, based on the aromatic core.
Polar Aprotic Acetone, AcetonitrileSoluble to Moderately SolubleThe trifluoromethoxy group imparts some polarity, allowing for miscibility with polar aprotic solvents.
Alcohols Methanol, EthanolModerately SolubleThe nonpolar aromatic ring limits solubility in highly polar alcohols.
Nonpolar Hexanes, CyclohexaneSoluble to Moderately SolubleExpected to be soluble due to its nonpolar nature.
Water WaterInsolubleAs a nonpolar organic molecule, it is expected to have very low solubility in water.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol is recommended. This method is based on the isothermal equilibrium technique.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (>98% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps and PTFE septa

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.22 µm)

Procedure:

  • Preparation of Stock Solutions for Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by analyzing these standards using an appropriate analytical method (e.g., HPLC or GC).

  • Sample Preparation:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solute is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using the calibrated analytical method (HPLC or GC) to determine the concentration of this compound.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent using the concentration of the saturated solution and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of an organic compound.

G Figure 1: Workflow for Solubility Assessment A Select Compound and Solvents B Qualitative Solubility Test (e.g., visual inspection) A->B I Soluble? B->I C Quantitative Solubility Measurement (Isothermal Equilibrium) D Prepare Saturated Solution C->D E Equilibrate at Constant Temperature D->E F Separate Phases (Centrifugation/Settling) E->F G Analyze Supernatant Concentration (HPLC/GC) F->G H Calculate Solubility G->H I->C Yes I->H No (Insoluble)

Figure 1: Workflow for Solubility Assessment
Application in Organic Synthesis: Suzuki Cross-Coupling

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which is a cornerstone of modern drug discovery.

G Figure 2: Suzuki Cross-Coupling Reaction sub This compound Aryl/Vinyl Boronic Acid/Ester product Coupled Product sub->product Reaction reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent reagents->product

Figure 2: Suzuki Cross-Coupling Reaction

Conclusion

While quantitative solubility data for this compound is not currently available in public databases, this guide provides a qualitative assessment of its solubility in common organic solvents and a detailed experimental protocol for its quantitative determination. The provided information and methodologies will aid researchers in the efficient and effective use of this important synthetic building block in their research and development activities. The ability to determine solubility accurately is a critical step in process development, ensuring reproducibility and scalability of chemical reactions and purifications.

References

The Trifluoromethoxy Group: A Technical Guide to its Chemical Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (-OCF3) group has emerged as a crucial substituent in modern medicinal chemistry and materials science. Its unique electronic and steric properties confer a range of desirable attributes to organic molecules, including enhanced metabolic stability, increased lipophilicity, and modulated reactivity. This technical guide provides an in-depth exploration of the chemical stability and reactivity of the trifluoromethoxy group, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Physicochemical and Stability Profile

The trifluoromethoxy group is characterized by its strong electron-withdrawing nature and high resistance to chemical and metabolic degradation. This stability is primarily attributed to the high bond dissociation energy of the carbon-fluorine bonds.[1]

Quantitative Physicochemical and Stability Data

The following tables summarize key quantitative parameters that define the physicochemical and stability profile of the trifluoromethoxy group.

Parameter Value Significance in Drug Design and Chemical Synthesis
Hansch Lipophilicity Parameter (π)+1.04Indicates high lipophilicity, which can improve membrane permeability and oral bioavailability.[1]
Hammett Meta Substituent Constant (σm)+0.36Reflects a strong electron-withdrawing inductive effect from the meta position.
Hammett Para Substituent Constant (σp)+0.28Indicates a strong electron-withdrawing effect from the para position, influencing the reactivity of the aromatic ring.
C-F Bond Dissociation Energy (in CF4 as a proxy)~539.7 kJ/molThe exceptional strength of the C-F bond is a primary contributor to the high metabolic and chemical stability of the group.
Stability Profile Conditions Observations and Quantitative Data
Thermal Stability High TemperaturesGenerally high thermal stability. For example, trifluoromethyl-containing fused triazole-triazine explosives show decomposition peak temperatures above 300°C. While specific data for simple trifluoromethoxyarenes is sparse, the inherent strength of the C-F bonds suggests high thermal resistance.
Chemical Stability Strong Acids, Bases, Oxidizing and Reducing AgentsHighly resistant to a wide range of chemical reagents. The trifluoromethoxy group is known to be stable towards acids, bases, organometallic reagents, and various oxidizing and reducing agents.
Metabolic Stability In vitro (e.g., liver microsomes)Exhibits significantly enhanced metabolic stability compared to a methoxy group. The steric hindrance and the electron-withdrawing nature of the fluorine atoms make the ether linkage less susceptible to enzymatic cleavage by cytochrome P450 enzymes.[1]
Hydrolytic Stability Aqueous conditions at various pHThe trifluoromethoxy group is generally considered to be highly stable to hydrolysis across a broad pH range. Specific kinetic data for the hydrolysis of simple trifluoromethoxyarenes at varying pH is not readily available in the literature, underscoring its high stability under these conditions. However, studies on related trifluoromethylphenols show that hydrolysis can occur under forcing conditions (e.g., elevated temperatures), with the rate being favored at higher pH.

Reactivity of the Trifluoromethoxy Group

While prized for its stability, the trifluoromethoxy group is not entirely inert and its introduction and potential transformations are key aspects of its chemistry.

Reactivity on Aromatic Systems

When attached to an aromatic ring, the trifluoromethoxy group acts as a deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature. It directs incoming electrophiles to the meta position. However, electrophilic substitution of trifluoromethoxybenzene is significantly slower than that of benzene.

Synthesis of Trifluoromethoxy-Containing Compounds

The introduction of the trifluoromethoxy group into a molecule is a significant area of research. Key strategies include nucleophilic, electrophilic, and radical trifluoromethoxylation.

Experimental Protocols

The following are representative, detailed methodologies for key experiments related to the synthesis and evaluation of trifluoromethoxy-containing compounds.

Synthesis of 4-(Trifluoromethoxy)aniline

This protocol describes the synthesis of 4-(trifluoromethoxy)aniline from trifluoromethoxybenzene, a key intermediate in the production of some pharmaceuticals and agrochemicals.

Materials:

  • Trifluoromethoxybenzene

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Ferrate (Na2FeO4)

  • Sodium Bromide (NaBr)

  • Sodium Amide (NaNH2)

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Argon gas

  • Reaction vessel equipped with a stirrer, heating mantle, and condenser

Procedure:

  • Under a continuous argon atmosphere and with vigorous stirring, add 1 mole of trifluoromethoxybenzene and anhydrous DMSO to the reaction vessel.

  • Add sodium ferrate and sodium bromide as an auxiliary reaction mixture. The molar ratio of trifluoromethoxybenzene to the auxiliary reaction mixture should be 1:1.4, with a 1:1 molar ratio of sodium ferrate to sodium bromide.[2]

  • Heat the mixture to 95°C and maintain for 4 hours.[2]

  • After 4 hours, add sodium amide. The molar ratio of trifluoromethoxybenzene to sodium amide should be 1:4.5.[2]

  • Increase the temperature to 155°C and raise the reaction pressure to 4 atmospheres.[2]

  • Continue the reaction for 10 hours.

  • After the reaction is complete, cool the system and pour it into 8 times the volume of water.

  • Extract the aqueous mixture with chloroform (4 times the volume of the original reactants).

  • Wash the chloroform extract with water and dry it over anhydrous sodium sulfate.

  • Concentrate the dried chloroform solution to obtain the 4-(trifluoromethoxy)aniline product.[2]

Assessment of Metabolic Stability using a Liver Microsomal Assay

This protocol outlines a typical in vitro experiment to determine the metabolic stability of a trifluoromethoxy-containing drug candidate.

Materials:

  • Test compound (trifluoromethoxy-containing drug candidate)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.

    • Thaw the liver microsomes on ice and dilute to the desired concentration in phosphate buffer.

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint).

Mandatory Visualizations

Signaling Pathway: Vismodegib and the Hedgehog Pathway

Vismodegib (Odomzo®) is an FDA-approved drug for the treatment of basal cell carcinoma that contains a trifluoromethyl group and functions by inhibiting the Hedgehog signaling pathway.[2][3][4][5][6][7]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits (when active) GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Transcription GLI_active->Target_Genes Promotes Cell Proliferation Cell Proliferation Target_Genes->Cell Proliferation Hedgehog_ligand Hedgehog Ligand Hedgehog_ligand->PTCH1 Binds Vismodegib Vismodegib Vismodegib->SMO Inhibits

Figure 1: Simplified Hedgehog signaling pathway and the inhibitory action of Vismodegib.
Experimental Workflow: Metabolic Stability Assessment

The following diagram illustrates the workflow for assessing the metabolic stability of a compound containing a trifluoromethoxy group.

Metabolic_Stability_Workflow start Start: Prepare Reagents (Test Compound, Microsomes, NADPH) incubation Incubation at 37°C - Add microsomes to plate - Add test compound - Initiate with NADPH start->incubation sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) incubation->sampling termination Reaction Termination (Add ice-cold acetonitrile with internal standard) sampling->termination processing Sample Processing (Centrifuge to precipitate proteins) termination->processing analysis LC-MS/MS Analysis (Quantify remaining parent compound) processing->analysis data_analysis Data Analysis - Plot ln(% remaining) vs. time - Calculate k, t1/2, CLint analysis->data_analysis end End: Determine Metabolic Stability data_analysis->end

Figure 2: Workflow for in vitro metabolic stability assessment using liver microsomes.

Conclusion

The trifluoromethoxy group is a powerful tool in the arsenal of medicinal chemists and materials scientists. Its high stability, conferred by the strong C-F bonds, leads to increased metabolic resistance, a crucial property for developing long-lasting and effective pharmaceuticals. While generally unreactive, its synthesis has been the subject of extensive research, leading to a variety of methods for its incorporation into diverse molecular scaffolds. Understanding the unique physicochemical properties, stability, and reactivity of the trifluoromethoxy group is essential for its effective application in the design and development of new chemical entities.

References

A Comprehensive Technical Guide to the Applications of ortho-Iodotrifluoromethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ortho-Iodotrifluoromethoxybenzene is a fluorinated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique structural features, namely the presence of an iodine atom at the ortho position to a trifluoromethoxy group, render it a valuable precursor for the introduction of the trifluoromethoxy moiety into complex molecular architectures. The trifluoromethoxy group is of particular interest in medicinal chemistry and materials science due to its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and electron-withdrawing character. This in-depth technical guide provides a comprehensive overview of the synthesis and applications of ortho-iodotrifluoromethoxybenzene, with a focus on its utility in cross-coupling reactions for drug discovery and development.

Synthesis of ortho-Iodotrifluoromethoxybenzene

The synthesis of ortho-iodotrifluoromethoxybenzene can be achieved through various methods, primarily involving the introduction of either the iodine or the trifluoromethoxy group onto a pre-functionalized benzene ring. While specific literature detailing a high-yield, scalable synthesis of 1-iodo-2-(trifluoromethoxy)benzene is not abundantly available in the public domain, analogous transformations suggest plausible synthetic routes. One common approach involves the diazotization of 2-(trifluoromethoxy)aniline followed by a Sandmeyer-type iodination.

Hypothetical Synthetic Workflow:

An In-depth Technical Guide to 1-Iodo-2-(trifluoromethoxy)benzene: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Iodo-2-(trifluoromethoxy)benzene (CAS No. 175278-00-9), a key intermediate in pharmaceutical and agrochemical research. The document details its physicochemical properties, toxicological profile, safe handling procedures, and its application in common organic synthesis reactions.

Chemical and Physical Properties

This compound is a colorless to light yellow or light orange clear liquid.[1] Its structural and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 175278-00-9[1]
Molecular Formula C₇H₄F₃IO[1]
Molecular Weight 288.01 g/mol [1]
Physical State Liquid[1]
Appearance Colorless to Light yellow to Light orange clear liquid[1]
Boiling Point 65 °C at 12 mmHg[1]
Flash Point 65 °C[1]
Specific Gravity (20/20) 1.87[1]
Refractive Index 1.51[1]

Safety and Hazard Information

This compound is classified as a combustible liquid that causes skin and serious eye irritation.[1] The following table summarizes its GHS classification and associated hazard and precautionary statements.

GHS ClassificationPictogramSignal WordHazard StatementsPrecautionary Statements
Flammable Liquids (Category 4)No PictogramWarningH227: Combustible liquidP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. P403+P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container to an approved waste disposal plant.
Skin Irritation (Category 2)Exclamation MarkWarningH315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.
Serious Eye Irritation (Category 2)Exclamation MarkWarningH319: Causes serious eye irritationP264: Wash skin thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Toxicological Data

Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe mist, vapors, or spray.[3]

  • Use only in a well-ventilated area or in a fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Take off immediately all contaminated clothing.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[3]

  • The recommended storage temperature is room temperature, preferably in a cool and dark place below 15°C.[1]

  • This compound is light-sensitive and should be protected from light.[1]

  • Incompatible with strong oxidizing agents.[3]

Experimental Protocols and Applications

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the iodine atom allows for its use in various cross-coupling reactions, while the trifluoromethoxy group can impart desirable properties such as increased metabolic stability and lipophilicity to the final products.

The following sections provide generalized experimental workflows for common cross-coupling reactions where this compound can be utilized as a starting material.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. This reaction is widely used to form carbon-carbon bonds.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst A This compound F Reaction Mixture A->F B Arylboronic Acid or Ester B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane, DMF) E->F G Heating (e.g., 80-110 °C) F->G H Work-up & Purification (e.g., Extraction, Chromatography) G->H I Coupled Product H->I

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Generalized Procedure:

  • In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine this compound, the arylboronic acid or ester, a palladium catalyst, and a base.

  • Add an appropriate solvent.

  • Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalysts A This compound G Reaction Mixture A->G B Terminal Alkyne B->G C Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) C->G D Copper(I) Co-catalyst (e.g., CuI) D->G E Base (e.g., Et₃N, DIPA) E->G F Solvent (e.g., THF, DMF) F->G H Reaction Conditions (e.g., Room Temp to Reflux) G->H I Work-up & Purification (e.g., Filtration, Extraction, Chromatography) H->I J Coupled Product I->J

A generalized workflow for a Sonogashira cross-coupling reaction.

Generalized Procedure:

  • To a solution of this compound in a suitable solvent under an inert atmosphere, add the terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base.

  • Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, filter the reaction mixture to remove any solids.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

Heck_Reaction_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst A This compound F Reaction Mixture A->F B Alkene B->F C Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) C->F D Base (e.g., Et₃N, K₂CO₃) D->F E Solvent (e.g., DMF, Acetonitrile) E->F G Heating (e.g., 80-120 °C) F->G H Work-up & Purification (e.g., Filtration, Extraction, Chromatography) G->H I Substituted Alkene H->I

A generalized workflow for a Heck cross-coupling reaction.

Generalized Procedure:

  • In a reaction vessel, dissolve this compound, the alkene, a palladium catalyst, and a base in a suitable solvent.

  • Heat the mixture under an inert atmosphere, monitoring the reaction's progress.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the precipitated salts and wash with the solvent.

  • Perform an aqueous work-up on the filtrate and extract the product.

  • Dry the combined organic layers, evaporate the solvent, and purify the product using column chromatography.

Biological Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the direct interaction of this compound with biological signaling pathways. However, the trifluoromethoxy group is a key pharmacophore in modern drug design. Its incorporation into molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of the benzene ring, which in turn can affect how a drug molecule interacts with its target protein.

The potential for this compound to be a precursor in the synthesis of biologically active molecules warrants further investigation into its metabolic fate and potential interactions with cellular pathways.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This substance should be handled as hazardous waste. It is recommended to use a licensed professional waste disposal service.[2] Contaminated packaging should be treated as the product itself.[2]

References

GHS Hazard Classification of 1-Iodo-2-(trifluoromethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for 1-Iodo-2-(trifluoromethoxy)benzene (CAS No. 175278-00-9). This document synthesizes available data from safety data sheets (SDS), chemical databases, and regulatory information to provide a detailed hazard profile for this compound, intended for use in research and development settings.

GHS Hazard Profile

This compound is consistently classified by major chemical suppliers as a substance that poses specific health hazards. The primary GHS classifications are summarized below. It is important to note that while the primary classifications are consistent, aggregated data from sources like the European Chemicals Agency (ECHA) C&L Inventory show a significant percentage of notifications for more severe hazards, such as skin corrosion.

GHS Hazard Classification

The consensus GHS classification for this compound is presented in the following table. This classification is based on information from multiple chemical suppliers.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Flammable LiquidsCategory 4H227: Combustible liquid

Note: Some sources, aggregating data from the ECHA C&L Inventory, indicate that a substantial percentage of notifiers have classified this substance as Skin Corrosion 1B, with the corresponding Hazard Statement H314: Causes severe skin burns and eye damage[1]. Researchers should handle this chemical with the appropriate caution that this more severe classification warrants.

GHS Label Elements

The GHS label elements are crucial for communicating the hazards of this compound.

ElementDescription
Pictogram
Signal Word Warning
Hazard Statements H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements Prevention: P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.Disposal: P501: Dispose of contents/container to an approved waste disposal plant.

Physicochemical and Toxicological Data

Physical and Chemical Properties
PropertyValue
Physical State Liquid
Appearance Colorless
Molecular Formula C₇H₄F₃IO
Molecular Weight 288.01 g/mol
Toxicological Information Summary

The toxicological properties of this compound have not been fully investigated. The GHS classification is based on the irritant properties observed or predicted for this substance.

  • Acute Toxicity: No quantitative data (e.g., LD50, LC50) are available.

  • Skin Corrosion/Irritation: Classified as causing skin irritation. Symptoms may include redness and pain upon contact.

  • Serious Eye Damage/Eye Irritation: Classified as causing serious eye irritation. Symptoms can include redness, pain, and watering of the eyes.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): Classified as potentially causing respiratory irritation. Inhalation may lead to irritation of the throat and respiratory tract, with symptoms like coughing.

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: No data available.

Experimental Protocols for GHS Classification

Specific experimental protocols for the GHS classification of this compound are not publicly available. However, the classification would be based on standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

The GHS framework relies on a weight of evidence approach, where all available information is considered. This includes:

  • Physicochemical Data: Tests to determine properties like flashpoint for flammability classification.

  • Toxicological Data: In vivo or in vitro tests to assess health hazards.

  • Human Experience: Case reports or occupational data.

  • Data from Similar Substances: (Q)SAR models and read-across from structurally related chemicals.

For the classifications of this compound, the following general experimental methodologies would be relevant:

  • Skin Irritation (H315): Typically determined using an in vitro reconstructed human epidermis (RhE) model (OECD TG 439) or an in vivo rabbit skin irritation test (OECD TG 404).

  • Eye Irritation (H319): Often assessed using a bovine corneal opacity and permeability (BCOP) test (OECD TG 437) or an in vivo rabbit eye irritation test (OECD TG 405).

  • Specific Target Organ Toxicity - Respiratory Irritation (H335): This classification can be based on human experience, animal studies showing signs of respiratory irritation, or read-across from similar volatile irritant compounds.

GHS Classification Workflow

The following diagram illustrates the general workflow for the GHS hazard classification of a chemical substance.

GHS_Classification_Workflow cluster_data Data Collection & Evaluation cluster_classification Hazard Classification cluster_communication Hazard Communication Data Gather Existing Data (Physicochemical, Toxicological, Human Experience) Eval Evaluate Data Quality and Relevance (Weight of Evidence) Data->Eval NewData Generate New Data (if necessary) (e.g., OECD Test Guidelines) Eval->NewData Insufficient Data PhysHaz Physical Hazard Classification Eval->PhysHaz HealthHaz Health Hazard Classification Eval->HealthHaz EnvHaz Environmental Hazard Classification Eval->EnvHaz Label Generate GHS Label (Pictogram, Signal Word, Statements) PhysHaz->Label HealthHaz->Label EnvHaz->Label SDS Prepare Safety Data Sheet (SDS) Label->SDS

Caption: General workflow for GHS hazard classification and communication.

Conclusion

This compound is classified under GHS as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation. While detailed toxicological studies are not publicly available, the existing classifications from multiple sources provide a consistent, though in some databases varied, hazard profile. Professionals handling this substance should adhere to the precautionary statements outlined in the safety data sheets and exercise caution appropriate for an irritant and potentially corrosive chemical. The GHS framework provides a clear and systematic approach to communicating these hazards, ensuring the safety of researchers and scientists in a laboratory setting.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of 1-Iodo-2-(trifluoromethoxy)benzene (CAS RN: 175278-00-9). Due to a notable scarcity of experimental thermodynamic data in publicly accessible literature, this document also presents information for the structurally similar compound, 1-Iodo-2-(trifluoromethyl)benzene, for comparative context, alongside a detailed exploration of the standard experimental and computational methodologies employed for the determination of thermodynamic properties. This guide is intended to be a valuable resource for professionals in research and development who require an understanding of the physicochemical characteristics of this compound.

Introduction

This compound is a fluorinated aromatic compound of interest in various fields, including pharmaceutical and materials science research. The presence of the trifluoromethoxy group (-OCF₃) and an iodine atom on the benzene ring imparts unique electronic and lipophilic properties, making it a potentially valuable building block in organic synthesis. A thorough understanding of its thermodynamic properties is crucial for process development, reaction optimization, and computational modeling.

However, a comprehensive search of scientific literature and chemical databases reveals a significant gap in the availability of experimentally determined thermodynamic data for this compound. This guide summarizes the available physical data and outlines the established experimental and computational protocols that can be utilized to determine the key thermodynamic parameters.

Physicochemical and Hazard Data for this compound

Physical Properties

The following table summarizes the known physical properties of this compound.

PropertyValueReference
Molecular Formula C₇H₄F₃IO[1]
Molecular Weight 288.01 g/mol [1]
CAS Registry Number 175278-00-9[1]
Physical State (20 °C) Liquid[1]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 65 °C at 12 mmHg[1]
Flash Point 65 °C[1]
Specific Gravity (20/20) 1.87[1]
Refractive Index 1.51[1]
Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • Hazard Statements:

    • H227: Combustible liquid.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Signal Word: Warning[1]

  • Pictogram: GHS07 (Exclamation mark)[1]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment.

Thermodynamic Data of a Structurally Related Compound: 1-Iodo-2-(trifluoromethyl)benzene

Disclaimer: The following data is for 1-Iodo-2-(trifluoromethyl)benzene (CAS RN: 444-29-1), a different chemical compound. It is provided for informational and comparative purposes only, due to the lack of available data for this compound and the potential for confusion between the trifluoromethoxy and trifluoromethyl functional groups.

The thermodynamic properties of 1-Iodo-2-(trifluoromethyl)benzene are more extensively documented. These values can offer an initial, albeit rough, estimation for the properties of its trifluoromethoxy analog, though significant deviations are expected due to the presence of the oxygen atom.

Thermodynamic PropertySymbol (Unit)ValueReference
Ideal Gas Heat Capacity Cp,gas (J/mol·K)-[2]
Standard Gibbs Free Energy of Formation ΔfG° (kJ/mol)-[2]
Enthalpy of Formation at Standard Conditions ΔfH°gas (kJ/mol)-[2]
Enthalpy of Fusion at Standard Conditions ΔfusH° (kJ/mol)-[2]
Enthalpy of Vaporization at Standard Conditions ΔvapH° (kJ/mol)-[2]

Note: Specific values for the thermodynamic properties of 1-Iodo-2-(trifluoromethyl)benzene were not found in the provided search results, though the properties themselves were listed as available in chemical databases.

Methodologies for Determining Thermodynamic Properties

Given the absence of data for this compound, this section details the standard experimental and computational methods that can be applied to determine its thermodynamic properties.

Experimental Protocols

The standard enthalpy of formation (ΔfH°) is a critical thermodynamic property. It is often determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Experimental Workflow:

cluster_prep Sample Preparation cluster_calorimetry Combustion Calorimetry cluster_analysis Data Analysis P1 Purify Sample (e.g., distillation, chromatography) P2 Determine Purity (>99.9%) P1->P2 P3 Prepare Pellet/Ampoule P2->P3 C2 Combust Sample in High-Pressure Oxygen P3->C2 C1 Calibrate Calorimeter (e.g., with benzoic acid) C1->C2 C3 Measure Temperature Change C2->C3 C4 Calculate Energy of Combustion C3->C4 A1 Apply Corrections (Washburn corrections) C4->A1 A2 Calculate ΔcH° A1->A2 A3 Calculate ΔfH° using Hess's Law A2->A3

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Detailed Methodology:

  • Sample Purification: The sample of this compound must be purified to a high degree (typically >99.9%) to ensure accurate combustion data. Techniques such as fractional distillation or preparative chromatography are suitable.

  • Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, most commonly benzoic acid.

  • Combustion: A precisely weighed sample is placed in the calorimetric bomb, which is then sealed and pressurized with pure oxygen. The combustion is initiated, and the resulting temperature change of the surrounding water bath is meticulously recorded.

  • Analysis: The gross heat of combustion is calculated from the temperature change and the energy equivalent of the calorimeter. Corrections, known as Washburn corrections, are applied to account for the non-standard conditions in the bomb. From the corrected standard energy of combustion, the standard enthalpy of combustion is determined. Finally, the standard enthalpy of formation is calculated using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HF, and I₂).

The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the substance as a function of temperature.

Experimental Workflow:

E1 Sample Degassing E2 Measure Vapor Pressure at Various Temperatures (e.g., using a static or effusion method) E1->E2 E3 Plot ln(P) vs. 1/T E2->E3 E4 Determine Slope of the Line E3->E4 E5 Calculate ΔvapH from Clausius-Clapeyron Equation (Slope = -ΔvapH/R) E4->E5

Caption: Workflow for determining the enthalpy of vaporization from vapor pressure measurements.

Detailed Methodology:

  • Sample Preparation: The liquid sample is thoroughly degassed to remove any dissolved volatile impurities.

  • Vapor Pressure Measurement: The vapor pressure of the sample is measured at a series of controlled temperatures. Common techniques include the static method (using a manometer) for higher pressures or the Knudsen effusion method for lower pressures.

  • Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH/R, where R is the ideal gas constant. The enthalpy of vaporization can thus be calculated from the slope of the resulting line.

The heat capacity (Cp) of this compound in its liquid and solid phases can be measured using adiabatic or differential scanning calorimetry (DSC).

Experimental Workflow:

M1 Calibrate Calorimeter (e.g., with sapphire) M2 Heat Sample at a Controlled Rate M1->M2 M3 Measure Heat Flow into the Sample M2->M3 M4 Calculate Heat Capacity (Cp = Heat Flow / Heating Rate) M3->M4

Caption: General workflow for measuring heat capacity using calorimetry.

Detailed Methodology:

  • Calibration: The calorimeter is calibrated using a standard material with a well-known heat capacity, such as sapphire.

  • Measurement: A known mass of the sample is subjected to a controlled temperature program (usually a constant heating rate). The heat flow required to maintain this rate is measured.

  • Calculation: The heat capacity is calculated by dividing the measured heat flow by the heating rate and the mass of the sample. This measurement can be performed over a wide range of temperatures to determine the temperature dependence of the heat capacity.

Computational Protocols

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermodynamic properties. High-level ab initio and density functional theory (DFT) methods can predict these properties with reasonable accuracy.

Computational Workflow:

cluster_quantum Quantum Mechanical Calculations cluster_thermo Statistical Thermodynamics cluster_energy High-Accuracy Energy Calculation Q1 Geometry Optimization Q2 Frequency Calculation Q1->Q2 E1 Single-Point Energy Calculation (e.g., CCSD(T)) Q1->E1 T1 Calculate Zero-Point Vibrational Energy (ZPVE) Q2->T1 T2 Calculate Translational, Rotational, and Vibrational Partition Functions Q2->T2 T1->T2 T3 Calculate Thermodynamic Properties (H, S, G, Cp) T2->T3 E2 Calculate Enthalpy of Formation (via atomization or isodesmic reactions) E1->E2

Caption: A generalized workflow for the computational determination of thermodynamic properties.

Detailed Methodology:

  • Geometry Optimization: The first step is to find the lowest energy structure (the equilibrium geometry) of the this compound molecule. This is typically done using DFT methods (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: At the optimized geometry, a frequency calculation is performed. This provides the vibrational frequencies of the molecule. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

  • Statistical Thermodynamics: The results of the frequency calculation are used in statistical mechanics equations to calculate the zero-point vibrational energy (ZPVE) and the translational, rotational, and vibrational contributions to the thermodynamic functions (enthalpy, entropy, Gibbs free energy, and heat capacity).

  • High-Accuracy Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is often performed on the optimized geometry using a more sophisticated and computationally expensive method, such as coupled-cluster theory (e.g., CCSD(T)), with a larger basis set.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation can be calculated using the high-accuracy electronic energy in conjunction with the ZPVE and thermal corrections. This is typically done by calculating the enthalpy of a balanced reaction, such as an atomization reaction or an isodesmic reaction, where the enthalpies of formation of the other species are well-known.

Conclusion

This technical guide has synthesized the limited available physicochemical data for this compound and highlighted the significant lack of experimental thermodynamic information. To address this gap, detailed experimental and computational workflows have been presented. For researchers and drug development professionals, the application of these methodologies will be essential for obtaining the necessary thermodynamic data to support process design, safety analysis, and the development of new synthetic routes involving this compound. The provided data for the related compound, 1-Iodo-2-(trifluoromethyl)benzene, should be used with caution and primarily as a preliminary reference. Future experimental and computational studies are strongly encouraged to populate the thermodynamic data landscape for this and other important fluorinated intermediates.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing a Suzuki-Miyaura cross-coupling reaction using 1-Iodo-2-(trifluoromethoxy)benzene as a key aryl halide substrate. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl compounds, which are prevalent scaffolds in pharmaceuticals and advanced materials. These protocols and data are intended to serve as a comprehensive resource for laboratory execution and optimization.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base. The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. In the context of this protocol, this compound is coupled with various arylboronic acids to synthesize 2-(trifluoromethoxy)-substituted biphenyl derivatives. The trifluoromethoxy group can significantly influence the electronic properties and bioavailability of the resulting molecules, making this a valuable transformation in medicinal chemistry.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)Ln-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Both Ar-Pd(II)Ln-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-Ar' Product 2-(trifluoromethoxy)biphenyl Derivative RedElim->Product ArylI This compound ArylI->OxAdd ArylB Arylboronic Acid ArylB->Transmetal

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While specific experimental data for the Suzuki coupling of this compound was not found in the search results, a general protocol based on similar aryl iodides is provided below. This protocol should be considered a starting point and may require optimization for specific arylboronic acids.

Materials and Equipment:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvents (e.g., Toluene, 1,4-Dioxane, DMF)

  • Degassed water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

General Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the selected base (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If using a palladium source like Pd(OAc)₂, also add the appropriate phosphine ligand.

  • Solvent Addition: Add the chosen anhydrous solvent or solvent mixture (e.g., Toluene/H₂O, 4:1 v/v, 10 mL).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired biaryl compound.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes a range of conditions commonly employed for the Suzuki coupling of aryl iodides with various arylboronic acids. These conditions can serve as a starting point for the optimization of the reaction with this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)
1Phenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O8012
24-Methoxyphenylboronic acidPd(OAc)₂ (2) + SPhos (4)Cs₂CO₃1,4-Dioxane1008
34-Formylphenylboronic acidPdCl₂(dppf) (3)K₃PO₄DMF9010
43-Nitrophenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃Toluene/H₂O8514
52-Methylphenylboronic acidPd(OAc)₂ (2) + XPhos (4)K₂CO₃Toluene11016

Experimental Workflow

The following diagram illustrates a typical workflow for setting up, running, and purifying the products of a Suzuki coupling reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reactants: - Aryl Iodide - Boronic Acid - Base D Combine Reactants & Catalyst in Flask under Inert Gas A->D B Prepare Catalyst System B->D C Select & Degas Solvents E Add Solvents C->E D->E F Heat & Stir under Inert Atmosphere E->F G Monitor Reaction Progress (TLC, GC-MS, LC-MS) F->G H Cool to Room Temperature G->H I Quench Reaction & Extract with Organic Solvent H->I J Dry, Filter & Concentrate Organic Phase I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L

Figure 2: General experimental workflow for a Suzuki coupling reaction.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. It is the responsibility of the researcher to ensure that all work is carried out safely and in accordance with institutional guidelines.

Application Notes and Protocols for Palladium-Catalyzed Amination of 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-iodo-2-(trifluoromethoxy)benzene in palladium-catalyzed amination reactions, commonly known as the Buchwald-Hartwig amination. This transformation is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, yielding valuable 2-(trifluoromethoxy)aniline derivatives that are significant building blocks in medicinal chemistry and materials science.[1][2]

The electron-withdrawing nature of the trifluoromethoxy group influences the reactivity of the aryl iodide, making the optimization of reaction conditions crucial for achieving high yields and purity.[3] This document outlines generalized protocols, key considerations for catalyst selection, and presents typical reaction parameters based on established methodologies for similar electron-deficient aryl halides.

General Reaction Scheme

The palladium-catalyzed amination of this compound with a primary or secondary amine proceeds via a catalytic cycle to form the corresponding N-aryl amine.

General Reaction Scheme

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Key Considerations for a Successful Amination

  • Catalyst System: The choice of palladium precursor and ligand is critical. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[4] Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, RuPhos, BrettPhos), are often employed to facilitate the catalytic cycle, particularly the reductive elimination step.[3][5]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[6] The choice of base can be substrate-dependent and may influence the reaction rate and yield.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a moisture-free environment, as water can deactivate the catalyst and lead to side reactions.[2]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the palladium(0) catalyst. Therefore, all manipulations should be performed under an inert atmosphere of nitrogen or argon.[2]

Experimental Protocols

Below are generalized protocols for the palladium-catalyzed amination of this compound with primary and secondary amines. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Amination with a Primary Amine (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents).

  • Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add this compound (1.0 equivalent) and aniline (1.2 equivalents).

  • Add anhydrous, degassed toluene via syringe to achieve a desired concentration (e.g., 0.1-0.2 M).

  • Place the sealed reaction vessel in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dioxane

  • Microwave reaction vial or sealed tube

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 equivalent), Cs₂CO₃ (2.0 equivalents), Pd₂(dba)₃ (e.g., 1.5 mol%), and RuPhos (e.g., 3 mol%) to a microwave reaction vial.

  • Add anhydrous dioxane, followed by morpholine (1.5 equivalents).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100-120 °C with stirring for the required time (typically 12-24 hours), or until reaction completion is observed by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Presentation

Table 1: Representative Conditions and Expected Yields for the Amination of this compound

Amine TypePalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Expected Yield (%)
Primary (Aromatic)Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10012-2475-95
Primary (Aliphatic)Pd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2.0)Dioxane11012-2470-90
Secondary (Cyclic)[Pd(cinnamyl)Cl]₂ (1)RuPhos (2)Cs₂CO₃ (2.0)Toluene10016-2480-98
Secondary (Acyclic)Pd(OAc)₂ (2)GPhos (4)KOtBu (1.5)Dioxane12018-3665-85

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed amination of an aryl halide.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I AmineCoord Amine Coordination OxAdd->AmineCoord + R¹R²NH Amido Pd(II)-Amido Complex AmineCoord->Amido + Base - Base-H⁺X⁻ Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Amido->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

This diagram outlines the typical laboratory workflow for performing a palladium-catalyzed amination reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solids: Pd Catalyst, Ligand, Base setup->reagents liquids Add Liquids: Ar-I, Amine, Solvent reagents->liquids reaction Heat and Stir liquids->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Workup: Quench, Extract, Dry monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification end Characterized Product purification->end

Caption: General experimental workflow for palladium-catalyzed amination.

References

The Trifluoromethoxy Group: A Key Player in Modern Drug Discovery Enabled by 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern pharmaceutical synthesis, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its ability to enhance the pharmacokinetic and physicochemical properties of drug candidates.[1] This application note details the utility of 1-iodo-2-(trifluoromethoxy)benzene as a versatile building block in the synthesis of pharmaceutically relevant compounds. The presence of the iodine atom at the ortho position to the trifluoromethoxy group provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

The trifluoromethoxy group is known to favorably modulate several key drug-like properties. It can increase lipophilicity, which can improve membrane permeability and oral absorption. Furthermore, the -OCF3 group is metabolically stable, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug. Its unique electronic properties can also influence the pKa of nearby functional groups, which can be critical for target binding and solubility.

This document provides an overview of the application of this compound in three pivotal cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Detailed experimental protocols for these reactions are provided, along with tables summarizing typical reaction conditions and yields. Additionally, diagrams illustrating the catalytic cycles of these transformations are included to provide a deeper understanding of the reaction mechanisms.

Key Applications in Pharmaceutical Synthesis

The 2-(trifluoromethoxy)phenyl motif, readily accessible from this compound, is a structural component found in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The ability to efficiently forge new carbon-carbon and carbon-nitrogen bonds using this starting material is of paramount importance to medicinal chemists.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl structures that are prevalent in many pharmaceutical agents.[2] The reaction of this compound with various arylboronic acids or esters provides access to a diverse range of 2-(trifluoromethoxy)-substituted biaryls.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Iodo-2,3,4-trimethoxybenzenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001292[3]
21-Iodo-2,6-dimethylbenzenePhenylboronic acidPd(PPh₃)₄ (2)-Na₂CO₃Toluene/EtOH/H₂O801285
31-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10 (0.1)-K₂CO₃DMF/H₂O11024>95[4]

Experimental Protocol: Synthesis of 2-(Trifluoromethoxy)biphenyl

  • To a flame-dried Schlenk flask is added this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv).

  • The flask is evacuated and backfilled with argon three times.

  • A palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), is added under a stream of argon.

  • A degassed solvent system, such as a mixture of toluene and water (4:1, 5 mL), is added via syringe.

  • The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-(trifluoromethoxy)biphenyl.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_ArylHalide Ar-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.[5] These structures are valuable intermediates in pharmaceutical synthesis and can be further elaborated into a variety of heterocyclic systems.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NTHFRT90[6]
21-Iodo-4-(trifluoromethyl)benzenePhenylacetylenePd(CH₃CN)₂Cl₂ (1)-Cs₂CO₃1,4-DioxaneRTHigh[7]
35-substituted-1,2,3-triiodobenzeneAryl acetylenePd(PPh₃)₄ (10)CuI (20)Cs₂CO₃TolueneRT36-60[8]

Experimental Protocol: Synthesis of 1-(Phenylethynyl)-2-(trifluoromethoxy)benzene

  • A flame-dried Schlenk flask is charged with this compound (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%), and a copper(I) co-catalyst like CuI (0.05 mmol, 5 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) are added.

  • Phenylacetylene (1.1 mmol, 1.1 equiv) is added dropwise via syringe.

  • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite to remove the catalyst salts.

  • The filtrate is washed with saturated aqueous NH₄Cl solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield the desired arylalkyne.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArylHalide Ar-Pd(II)L₂-I Pd0->PdII_ArylHalide Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_ArylHalide->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) Alkyne R-C≡C-H Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide CuI, Base Cu_Acetylide->PdII_ArylHalide

Caption: Catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines from aryl halides.[9] This reaction is particularly valuable in medicinal chemistry, as the arylamine moiety is a common feature in many drug molecules.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
1Aryl BromideSecondary AminePd(OAc)₂ (1)P(o-tol)₃NaOtBuToluene100High[10]
2Aryl IodideAnilinePd(PPh₃)₄ (5)-Cs₂CO₃Toluene100High[11]
3Aryl HalideAmideXantPhos Pd G3 (5)-DBUMeCN/PhMe140Good[12]

Experimental Protocol: Synthesis of N-Phenyl-2-(trifluoromethoxy)aniline

  • An oven-dried Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and a strong base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • The tube is sealed, evacuated, and backfilled with argon.

  • Aniline (1.2 mmol, 1.2 equiv) and an anhydrous solvent such as toluene (5 mL) are added via syringe.

  • The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, or until complete conversion of the starting material is observed by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a short pad of silica gel.

  • The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-arylated product.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_ArylHalide Ar-Pd(II)L₂-X OxAdd->PdII_ArylHalide AmineCoord Amine Coordination PdII_ArylHalide->AmineCoord R₂NH PdII_Amine [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules with potential applications in pharmaceutical and agrochemical research. Its utility in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provides medicinal chemists with a powerful tool to introduce the beneficial trifluoromethoxy group into a wide array of molecular scaffolds. The protocols and mechanistic insights provided in this application note are intended to facilitate the use of this important synthetic intermediate in the discovery and development of new therapeutic agents.

References

Application Notes and Protocols: The Role of 1-Iodo-2-(trifluoromethoxy)benzene in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the potential applications and synthetic protocols related to 1-Iodo-2-(trifluoromethoxy)benzene and its isomers in the field of agrochemical development. While direct literature on the agrochemical applications of this compound is limited, its structural motifs are present in known agrochemicals. The trifluoromethoxy group is a crucial substituent in modern agrochemical design, valued for its ability to enhance the efficacy and stability of active ingredients.

The trifluoromethoxy (-OCF3) group significantly increases the lipophilicity of a molecule, which can improve its ability to penetrate plant tissues or the cells of fungal pathogens.[1] This group also enhances metabolic stability due to the strength of the C-F bonds, making molecules more resistant to enzymatic degradation and increasing their persistence in the field.[2] These properties make trifluoromethoxy-containing compounds highly desirable for the development of potent and effective herbicides and fungicides.[1][2]

This compound, along with its isomers, serves as a versatile chemical intermediate for introducing the trifluoromethoxy-substituted phenyl ring into more complex molecules. The iodine atom acts as an excellent leaving group, facilitating various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of novel agrochemicals.

Quantitative Data on Agrochemicals with Trifluoromethylphenyl Moieties

Table 1: Herbicidal Activity of Novel Trifluoromethyl-Containing Compounds

Compound IDTarget WeedBioassay TypeDosageInhibition (%)Reference
4c Brassica campestris L.Post-emergence100 µg/mL75.0[3]
4i Brassica campestris L.Post-emergence100 µg/mL82.6[3]
11a Dicotyledonous & Monocotyledonous WeedsPre-emergence150 g a.i. ha⁻¹Good[1]
7a Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata, Digitaria sanguinalis, Setaria viridisPost-emergence37.5 g a.i./hm²>80[4]
7j Abutilon theophrasti, Amaranthus retroflexusPost-emergence37.5 g a.i./hm²100[4]
7k Abutilon theophrasti, Amaranthus retroflexusPost-emergence37.5 g a.i./hm²100[4]

Table 2: Fungicidal Activity of Novel Trifluoromethylphenyl Amides

Compound IDFungal PathogenAssay TypeConcentrationGrowth Inhibition (%)Reference
7a Colletotrichum acutatumMicro-dilution brothNot SpecifiedStrongest in set[5]
7a Phomopsis viticolaMicro-dilution brothNot SpecifiedStrongest in set[5]

Experimental Protocols

The synthesis of agrochemicals from this compound and its isomers typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, or copper-catalyzed reactions like the Ullmann condensation.

Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general method for the coupling of an aryl iodide, such as this compound, with a boronic acid to form a biaryl structure, a common core in many agrochemicals.

Materials:

  • This compound (or isomer) (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Add the toluene/water solvent mixture via syringe.

  • In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Generalized Ullmann Condensation for C-O or C-N Bond Formation

This protocol outlines a general procedure for the formation of diaryl ethers or anilines, which are key structural motifs in various pesticides, through a copper-catalyzed reaction.

Materials:

  • This compound (or isomer) (1.0 equiv)

  • Phenol or Aniline derivative (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • L-proline or a suitable ligand (0.2 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound, the phenol or aniline derivative, copper(I) iodide, L-proline, and the base.

  • Evacuate the flask and backfill with nitrogen.

  • Add the anhydrous solvent (DMSO or DMF).

  • Heat the mixture to 100-120 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired diaryl ether or aniline product.

Visualizations

G cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_intermediate Core Structure cluster_modification Further Functionalization cluster_final Final Product A This compound C Suzuki or Ullmann Coupling A->C Pd or Cu Catalyst B Aryl Boronic Acid / Phenol or Amine B->C D Biaryl or Diaryl Ether/Amine Intermediate C->D E Addition of Active Moieties D->E F Active Agrochemical Ingredient E->F

Caption: Generalized workflow for synthesizing an agrochemical from this compound.

G Agrochemical Trifluoromethoxy-based Agrochemical Binding Binding to Active Site Agrochemical->Binding Interaction TargetSite Target Enzyme (e.g., Acetolactate Synthase) TargetSite->Binding Inhibition Enzyme Inhibition Binding->Inhibition Pathway Essential Metabolic Pathway (e.g., Amino Acid Synthesis) Inhibition->Pathway Blocks Disruption Pathway Disruption Inhibition->Disruption Growth Weed/Fungus Growth Pathway->Growth Leads to Cessation Growth Cessation & Death Disruption->Cessation

Caption: Hypothetical mode of action for a trifluoromethoxy-based herbicide.

References

Application Notes and Protocols: Sonogashira Reaction of 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Sonogashira cross-coupling reaction with 1-iodo-2-(trifluoromethoxy)benzene. The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, which generally enhances the reactivity of the aryl iodide in the oxidative addition step of the catalytic cycle.[1] This characteristic makes this compound a suitable substrate for Sonogashira coupling, a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[2]

The protocols outlined below are based on established methodologies for Sonogashira reactions and have been adapted to the specific properties of this substrate. Both traditional copper-cocatalyzed and copper-free conditions are discussed to provide flexibility in experimental design.

General Considerations

The Sonogashira reaction is typically carried out using a palladium catalyst, often in the presence of a copper(I) co-catalyst and an amine base.[3][4] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[4] For electron-deficient aryl iodides like this compound, the reaction generally proceeds efficiently.

Key parameters to consider for reaction optimization include the choice of palladium catalyst and ligand, the presence or absence of a copper co-catalyst, the type and amount of base, the solvent, and the reaction temperature.

Data Presentation: Reaction Conditions

The following tables summarize typical starting conditions and parameters for optimization of the Sonogashira reaction with this compound.

Table 1: Typical Copper-Cocatalyzed Sonogashira Reaction Parameters

ParameterRecommended ConditionRange for OptimizationNotes
Aryl Halide This compound-1.0 equivalent
Terminal Alkyne Substrate-dependent1.0 - 1.5 equivalentsA slight excess of the alkyne can improve reaction rates.
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄1 - 5 mol%Pd(PPh₃)₂Cl₂ is often more stable and soluble.[5]
Copper(I) Co-catalyst CuI0.5 - 5 mol%Essential for the traditional Sonogashira mechanism.[6]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)2 - 5 equivalentsActs as both a base and a solvent in some cases.
Solvent THF, DMF, or Toluene-Anhydrous and degassed solvents are recommended.[3]
Temperature Room Temperature to 50 °CRT - 80 °CElectron-deficient iodides may react at lower temperatures.
Atmosphere Inert (Argon or Nitrogen)-Necessary to prevent catalyst degradation.[3]

Table 2: Copper-Free Sonogashira Reaction Parameters

ParameterRecommended ConditionRange for OptimizationNotes
Aryl Halide This compound-1.0 equivalent
Terminal Alkyne Substrate-dependent1.0 - 1.5 equivalents
Palladium Catalyst Pd(OAc)₂ with a phosphine ligand1 - 5 mol%Bulky, electron-rich phosphine ligands are often effective.[5]
Ligand PPh₃, P(t-Bu)₃, or SPhos2 - 10 mol%Ligand choice can significantly impact reaction efficiency.
Base Cs₂CO₃, K₂CO₃, or an amine base like piperidine2 - 3 equivalentsA wider range of bases can be used in copper-free systems.
Solvent Acetonitrile, THF, or Toluene-Anhydrous and degassed conditions are still recommended.
Temperature 50 °C to 100 °CRT - 120 °CMay require slightly higher temperatures than copper-catalyzed reactions.
Atmosphere Inert (Argon or Nitrogen)-

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol describes a general procedure for the coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) to the flask.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating to 40-50 °C may be applied.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative for substrates that may be sensitive to copper or when copper-free conditions are desired to simplify purification.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous acetonitrile

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Add anhydrous acetonitrile (5 mL) and stir at room temperature for 10 minutes to allow for complex formation.

  • Add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove inorganic salts.

  • Rinse the filter cake with ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the general workflow and catalytic cycle of the Sonogashira reaction.

Sonogashira_Workflow reagents Reagent Preparation (Aryl Iodide, Alkyne, Solvent, Base) reaction Reaction Setup (Under Inert Atmosphere) reagents->reaction catalyst Catalyst System Preparation (Pd Catalyst, CuI (optional), Ligand) catalyst->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for the Sonogashira cross-coupling reaction.

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 Ar-Pd(II)-I(L)₂ pd0->pd_complex1 Ar-I transmetalation Transmetalation pd_complex2 Ar-Pd(II)-C≡CR(L)₂ pd_complex1->pd_complex2 Cu-C≡CR pd_complex2->pd0 Ar-C≡CR reductive_elimination Reductive Elimination cu_acetylide Cu-C≡CR alkyne_activation Alkyne Activation terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide CuI, Base base Base cui CuI

Caption: Simplified catalytic cycle for the copper-cocatalyzed Sonogashira reaction.

References

Application Notes and Protocols for the Synthesis of Novel Polymers from 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing moieties into polymer backbones can dramatically alter their physicochemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics. The trifluoromethoxy (-OCF3) group, in particular, is of significant interest due to its high electronegativity and lipophilicity, which can impart desirable properties for biomedical applications.[1][2] This document provides detailed protocols for the synthesis of novel polymers using 1-Iodo-2-(trifluoromethoxy)benzene as a key monomer. The resulting poly(2-trifluoromethoxy-phenylene)s are expected to exhibit properties suitable for advanced applications, including drug delivery systems.[1][3][4][5]

Fluorinated polymers are increasingly utilized in the medical field for applications ranging from implants and sensors to drug delivery.[3][4] The carbon-fluorine bond's stability enhances the polymer's lifecycle in biological systems, while the hydrophobic nature of fluorinated alkyl chains can prevent disruption by lipids and proteins.[5] These characteristics make polymers derived from this compound promising candidates for the development of next-generation therapeutic delivery platforms.

Polymer Synthesis Methodologies

The presence of an iodo-substituent on the monomer allows for a variety of cross-coupling reactions to be employed for polymerization. This section details protocols for three common and powerful palladium-catalyzed polymerization methods: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Protocol 1: Synthesis of Poly(2-trifluoromethoxy-p-phenylene) via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a conjugated polymer through the palladium-catalyzed cross-coupling of this compound with a benzene-1,4-diboronic acid ester.

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Isolation & Purification start Weigh Monomers & Catalyst flask Add to Dry Schlenk Flask start->flask inert Purge with Inert Gas (Ar/N2) flask->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat Reaction (e.g., 90 °C) solvent->heat stir Vigorous Stirring heat->stir monitor Monitor Progress (GPC, TLC) stir->monitor cool Cool to RT monitor->cool precipitate Precipitate in Methanol cool->precipitate filter Filter Polymer precipitate->filter wash Wash with Methanol, Water filter->wash dry Dry under Vacuum wash->dry

Caption: General experimental workflow for Suzuki-Miyaura polymerization.

Materials
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound288.001.0288 mg
1,4-Phenylenediboronic acid, bis(pinacol) ester330.011.0330 mg
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.0223.1 mg
Potassium Carbonate (K₂CO₃)138.213.0414.6 mg
Toluene--10 mL
Water (degassed)--2 mL
Procedure
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, 1,4-phenylenediboronic acid bis(pinacol) ester, Pd(PPh₃)₄, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene and water via syringe.

  • Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

  • Work-up: After 48 hours, cool the reaction mixture to room temperature.

  • Purification: Slowly pour the reaction mixture into a beaker containing 200 mL of methanol with vigorous stirring to precipitate the polymer. Filter the solid polymer and wash sequentially with water and methanol to remove residual catalyst and salts.

  • Drying: Dry the polymer under vacuum at 40 °C overnight.

Expected Results
EntryPolymerMn (kDa)PDIYield (%)
1Poly(2-trifluoromethoxy-p-phenylene)15.21.885

Protocol 2: Synthesis of Poly(2-trifluoromethoxy-phenylene vinylene) via Sonogashira Coupling

This protocol outlines the synthesis of a poly(arylene ethynylene) through the palladium/copper-catalyzed coupling of this compound and 1,4-diethynylbenzene.

Catalytic Cycle

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation Cu(I)I Cu(I)I Ar-Pd(II)-I(L2)->Cu(I)I Ar-Pd(II)-C≡C-R(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡C-R(L2)->Ar-C≡C-R Cu(I)-C≡C-R Cu(I)-C≡C-R Cu(I)-C≡C-R->Ar-Pd(II)-I(L2) R-C≡C-H R-C≡C-H R-C≡C-H->Cu(I)-C≡C-R Ar-I Ar-I Ar-I->Ar-Pd(II)-I(L2) Base Base Base->R-C≡C-H

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Materials
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound288.001.0288 mg
1,4-Diethynylbenzene126.151.0126.2 mg
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)701.900.01510.5 mg
CuI (Copper(I) iodide)190.450.035.7 mg
Triethylamine (TEA)101.19-10 mL
Toluene--5 mL
Procedure
  • Reaction Setup: To a dry Schlenk flask, add this compound, 1,4-diethynylbenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous toluene and triethylamine via syringe.

  • Polymerization: Stir the reaction mixture at 65 °C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with toluene and wash with a saturated aqueous solution of NH₄Cl and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Precipitate the polymer by adding the concentrated solution to methanol.

  • Drying: Collect the polymer by filtration and dry in a vacuum oven at 40 °C.

Expected Results
EntryPolymerMn (kDa)PDIYield (%)
1Poly(2-trifluoromethoxy-phenylene vinylene)12.52.191

Protocol 3: Synthesis of Poly(2-trifluoromethoxy-aniline) via Buchwald-Hartwig Amination

This protocol details the synthesis of a polyarylamine by the palladium-catalyzed coupling of this compound and a diamine, such as 1,4-phenylenediamine.

Materials
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound288.001.0288 mg
1,4-Phenylenediamine108.141.0108.1 mg
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.019.2 mg
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.0419.1 mg
Sodium tert-butoxide (NaOtBu)96.102.4230.6 mg
Toluene (anhydrous)--10 mL
Procedure
  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, NaOtBu, this compound, and 1,4-phenylenediamine.

  • Solvent Addition: Add anhydrous toluene.

  • Polymerization: Seal the tube and heat the mixture at 100 °C with stirring for 24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with toluene.

  • Purification: Filter the solution through a pad of Celite to remove insoluble salts. Concentrate the filtrate and precipitate the polymer in methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum.

Expected Results
EntryPolymerMn (kDa)PDIYield (%)
1Poly(2-trifluoromethoxy-aniline)10.81.978

Application in Drug Delivery

Polymers containing the trifluoromethoxy group are expected to be highly hydrophobic, promoting self-assembly into nanoparticles or micelles in aqueous environments. These structures can encapsulate hydrophobic drug molecules, protecting them from degradation in the bloodstream and facilitating their transport to target tissues.

Drug Encapsulation Workflow

Drug_Delivery cluster_formulation Micelle Formulation cluster_application Therapeutic Application Polymer Fluorinated Polymer Mix Dissolve Polymer->Mix Drug Hydrophobic Drug Drug->Mix Solvent Organic Solvent Solvent->Mix AqPhase Aqueous Phase Inject Inject into Aqueous Phase AqPhase->Inject Micelle Drug-Loaded Micelle Systemic Systemic Micelle->Systemic Systemic Administration Mix->Inject SelfAssembly Self-Assembly Inject->SelfAssembly SelfAssembly->Micelle Target Target Systemic->Target Targeted Delivery Release Release Target->Release Drug Release

Caption: Schematic for drug encapsulation and delivery using the novel polymer.

The enhanced lipophilicity and metabolic stability conferred by the trifluoromethoxy group are anticipated to improve the pharmacokinetic properties of encapsulated drugs.[5][6] This can lead to longer circulation times and increased bioavailability at the site of action, ultimately enhancing therapeutic efficacy. The development of such polymers from this compound opens new avenues for creating advanced and effective drug delivery systems.

References

Application Notes and Protocols for Metal-Halogen Exchange Reactions of 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethoxy (-OCF₃) group has garnered significant attention in medicinal chemistry and drug design. Its unique electronic properties and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The synthesis of molecules containing the 2-(trifluoromethoxy)phenyl moiety often relies on the generation of a key organometallic intermediate, 2-(trifluoromethoxy)phenyllithium or the corresponding Grignard reagent, derived from a suitable precursor. 1-Iodo-2-(trifluoromethoxy)benzene serves as an excellent starting material for these transformations due to the high reactivity of the carbon-iodine bond in metal-halogen exchange reactions.

This document provides detailed application notes and experimental protocols for the metal-halogen exchange reactions of this compound, focusing on the generation of the corresponding organolithium and Grignard reagents and their subsequent reactions with various electrophiles.

Logical Relationship: From Starting Material to Functionalized Products

The overall strategy involves a two-step process: the formation of an organometallic intermediate followed by its reaction with an electrophile to introduce a new functional group.

logical_flow start This compound intermediate Organometallic Intermediate (Organolithium or Grignard Reagent) start->intermediate Metal-Halogen Exchange product Functionalized 2-(Trifluoromethoxy)phenyl Derivatives intermediate->product Nucleophilic Attack electrophiles Electrophiles (e.g., Aldehydes, Ketones, CO2, etc.) electrophiles->product

Caption: General synthetic route from this compound.

Application Notes

The organometallic reagents derived from this compound are powerful nucleophiles that can react with a wide array of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. This versatility makes them valuable building blocks in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.

Key Applications:

  • Formation of Carbon-Carbon Bonds: The 2-(trifluoromethoxy)phenyl organometallic species readily add to carbonyl compounds (aldehydes and ketones) to produce secondary and tertiary alcohols, respectively. Reaction with carbon dioxide, followed by an acidic workup, yields the corresponding carboxylic acid.

  • Formation of Carbon-Heteroatom Bonds: These reagents can be used to introduce heteroatoms. For example, reaction with a source of electrophilic bromine or iodine can regenerate a halogenated aromatic, while reaction with a suitable borate ester can lead to the formation of a boronic acid, a key component in Suzuki cross-coupling reactions.

  • Drug Discovery and Development: The trifluoromethoxy group is a bioisostere of other functionalities and can improve the pharmacokinetic profile of drug candidates.[1] The ability to readily synthesize a variety of 2-(trifluoromethoxy)phenyl substituted compounds using the methods described herein is therefore of high interest to medicinal chemists.

Data Presentation

The following table summarizes the yields of various products obtained from the reaction of 2-(trifluoromethoxy)phenyllithium with different electrophiles. While the organolithium was generated from the corresponding bromo-precursor in this specific study, the reactivity of the resulting organolithium species is identical, and similar or even higher yields can be expected when starting from the more reactive iodo-precursor.

Electrophile (El)Product Functional GroupYield (%)[2]
B(OH)₃ / H₃O⁺-B(OH)₂89
I₂-I81
Br₂-Br71
O₂ / H₃O⁺-OH88

Experimental Protocols

Protocol 1: Generation of 2-(Trifluoromethoxy)phenyllithium via Lithium-Iodine Exchange and Subsequent Reaction with an Electrophile

This protocol describes the in-situ generation of 2-(trifluoromethoxy)phenyllithium followed by its reaction with a generic electrophile.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Electrophile (e.g., benzaldehyde, acetone, dry ice)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is assembled. The apparatus is purged with an inert gas.

  • Reagent Addition: Anhydrous THF or Et₂O is added to the flask via syringe. The solvent is cooled to -78 °C using a dry ice/acetone bath.

  • This compound (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF/Et₂O and added to the cooled solvent.

  • Lithium-Iodine Exchange: n-Butyllithium or sec-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 30-60 minutes. The exchange is typically rapid for iodoarenes.

  • Electrophilic Quench: The chosen electrophile (1.1 equivalents), either neat or as a solution in anhydrous THF/Et₂O, is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at -78 °C for 1-2 hours and then allowed to slowly warm to room temperature.

  • Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization/distillation.

protocol1_workflow cluster_setup Reaction Setup cluster_reaction Lithium-Iodine Exchange and Quench cluster_workup Work-up and Purification setup1 Assemble and purge flask setup2 Add anhydrous solvent and cool to -78 °C setup1->setup2 setup3 Add this compound setup2->setup3 reaction1 Add n-BuLi or sec-BuLi dropwise at -78 °C setup3->reaction1 reaction2 Stir for 30-60 min at -78 °C reaction1->reaction2 reaction3 Add electrophile at -78 °C reaction2->reaction3 reaction4 Warm to room temperature reaction3->reaction4 workup1 Quench with sat. aq. NH4Cl reaction4->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify product workup3->workup4

Caption: Workflow for lithium-iodine exchange and electrophilic quench.

Protocol 2: Formation of 2-(Trifluoromethoxy)phenylmagnesium Iodide (Grignard Reagent) and Subsequent Reaction

This protocol details the formation of the Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Electrophile (e.g., aldehyde, ketone)

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Activation of Magnesium: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an argon/nitrogen inlet is charged with magnesium turnings (1.2 equivalents). The apparatus is purged with an inert gas. A small crystal of iodine is added, and the flask is gently warmed with a heat gun until the purple iodine vapor is observed. The flask is then allowed to cool.[3]

  • Grignard Formation: A solution of this compound (1.0 equivalent) in anhydrous Et₂O or THF is prepared in a dropping funnel. A small portion of this solution is added to the activated magnesium. The reaction is initiated, which is often indicated by a color change and gentle refluxing. Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature or gently heated for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: The Grignard reagent solution is cooled in an ice bath. A solution of the electrophile (1.0 equivalent) in anhydrous Et₂O or THF is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Work-up: The reaction is carefully quenched by the slow addition of dilute HCl or H₂SO₄ while cooling in an ice bath. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with saturated aqueous NaHCO₃ solution and then with brine. The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated. The crude product is purified by column chromatography, recrystallization, or distillation.

protocol2_workflow cluster_setup Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification setup1 Activate Mg turnings with iodine setup2 Add a small portion of aryl iodide solution to initiate setup1->setup2 setup3 Add remaining aryl iodide dropwise and stir setup2->setup3 reaction1 Cool Grignard reagent to 0 °C setup3->reaction1 reaction2 Add electrophile solution dropwise reaction1->reaction2 reaction3 Stir at 0 °C then room temperature reaction2->reaction3 workup1 Quench with dilute acid reaction3->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 workup4 Purify product workup3->workup4

Caption: Workflow for Grignard reagent formation and reaction.

References

Application Notes: Catalyst Selection for Cross-Coupling Reactions of 2-(Trifluoromethoxy)iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)iodobenzene is a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy (-OCF3) group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. Palladium-catalyzed cross-coupling reactions are paramount for incorporating this moiety into complex structures. However, the electronic properties and steric hindrance of the ortho-trifluoromethoxy group necessitate careful selection of the catalyst system.

This document provides a guide to selecting catalysts and conditions for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of 2-(trifluoromethoxy)iodobenzene. Due to a scarcity of comprehensive screening data for this specific substrate in the literature, this note presents representative catalyst systems and protocols based on the well-studied, analogous substrate, iodobenzene. The principles and starting points are directly applicable, though optimization is crucial. The electron-withdrawing nature of the -OCF3 group generally accelerates the oxidative addition step (often rate-limiting), while its steric bulk may require specific, often bulky, phosphine ligands to facilitate the reaction.

General Workflow for Catalyst Selection and Optimization

A systematic approach is crucial for identifying the optimal conditions for a cross-coupling reaction. The following workflow outlines a general strategy for catalyst screening and optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Select Reaction Type (e.g., Suzuki, Heck) screen_pd Screen Pd Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->screen_pd screen_ligand Screen Ligands (e.g., PPh₃, SPhos, XPhos) screen_pd->screen_ligand screen_base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) screen_ligand->screen_base opt_solvent Optimize Solvent (e.g., Toluene, Dioxane, DMF) screen_base->opt_solvent opt_temp Optimize Temperature opt_solvent->opt_temp opt_conc Optimize Concentration opt_temp->opt_conc opt_base Refine Base/Stoichiometry opt_conc->opt_base validate Confirm Results & Yield opt_base->validate scale_up Scale-Up Reaction validate->scale_up end Final Protocol scale_up->end

Caption: A logical workflow for catalyst screening and reaction optimization.

Generalized Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is key to troubleshooting and optimizing reactions.

G pd0 Pd(0)L₂ (Active Catalyst) pd2_oxid Ar-Pd(II)L₂-X pd0->pd2_oxid pd2_trans Ar-Pd(II)L₂-R' pd2_oxid->pd2_trans pd2_trans->pd0 product Ar-R' Out pd2_trans->product ox_add_label Oxidative Addition ox_add_label->pd0 trans_label Transmetalation (Suzuki, Sonogashira) or Carbopalladation (Heck) trans_label->pd2_oxid red_elim_label Reductive Elimination red_elim_label->pd2_trans aryl_halide Ar-X In aryl_halide->pd0 coupling_partner R'-M In coupling_partner->pd2_oxid

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds between an aryl halide and an organoboron species. For electron-deficient aryl iodides, standard palladium catalysts are often effective, but sterically hindered biaryl phosphine ligands can improve yields and reaction rates.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Iodobenzene Note: These conditions for iodobenzene serve as a starting point for 2-(trifluoromethoxy)iodobenzene.

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Toluene/EtOH/H₂O8012>95General
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene/H₂O1001285-95[General Protocol]
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O901670-80[General Protocol]
Pd/C (0.3)-K₂CO₃ (2)DMA/H₂O1002>98[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 2-(trifluoromethoxy)iodobenzene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mizoroki-Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[1] For electron-poor aryl iodides, phosphine-free conditions using palladium acetate can be effective, though palladacycle catalysts or sterically hindered phosphine ligands may offer improved performance.

Table 2: Representative Catalyst Systems for the Heck Reaction of Iodobenzene Note: These conditions for iodobenzene serve as a starting point for 2-(trifluoromethoxy)iodobenzene.

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (1)-NaOAc (1.5)DMF10024~90[General Protocol]
Pd(OAc)₂ (0.5)Oxazolinyl (0.55)K₂CO₃ (3)DMA1404054-88[2]
PdCl₂(PPh₃)₂ (1)-K₂CO₃ (2)NMP1201270-80[General Protocol]
Herrmann's Catalyst (1)-NaOAc (1.5)DMA130680-90[General Protocol]
Experimental Protocol: General Procedure for Heck Reaction
  • To an oven-dried Schlenk tube, add 2-(trifluoromethoxy)iodobenzene (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and any solid ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., DMF, 4 mL), the alkene (1.5 mmol, 1.5 equiv), and the base (e.g., NaOAc, 1.5 mmol, 1.5 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. The reaction is classically co-catalyzed by palladium and a copper(I) salt. Copper-free protocols have also been developed.

Table 3: Representative Catalyst Systems for the Sonogashira Coupling of Iodobenzene Note: These conditions for iodobenzene serve as a starting point for 2-(trifluoromethoxy)iodobenzene.

Pd Source (mol%)Cu Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (2)CuI (1)-Et₃N (2)THF256>95[General Protocol]
PdCl₂(PPh₃)₂ (2)CuI (4)-PiperidineDMF801270-80[General Protocol]
5% Pd on Alumina0.1% Cu₂O on Alumina--THF-DMA75-~74[1]
Pd₂(dba)₃ (1)Cu(MeCN)₄BF₄ (2)PPh₃ (8)KOH (4)TEA801.5~80-95
Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a Schlenk tube, add the palladium source (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%), and a stir bar.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed solvent (e.g., THF, 5 mL) followed by the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).

  • Add 2-(trifluoromethoxy)iodobenzene (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove solids.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms C-N bonds by coupling an aryl halide with an amine. The choice of ligand is critical and is highly dependent on the specific amine coupling partner. Bulky, electron-rich biaryl phosphine ligands are typically the most effective.

Table 4: Representative Catalyst Systems for Buchwald-Hartwig Amination of Iodobenzene Note: These conditions for iodobenzene serve as a starting point for 2-(trifluoromethoxy)iodobenzene.

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.4)Toluene8018>95[General Protocol]
Pd(OAc)₂ (2)JohnPhos (4)Cs₂CO₃ (1.5)Toluene10024>90
Pd(OAc)₂ (1)XPhos (2)K₃PO₄ (2)t-BuOH11012>90[General Protocol]
Ni(acac)₂ (10)-K₃PO₄ (3)Dioxane11024~80-90(Ni-catalyzed)
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., BINAP, 0.015 mmol, 1.5 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried reaction vial.

  • Add a stir bar, then add 2-(trifluoromethoxy)iodobenzene (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., Toluene, 4 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Application Notes and Protocols for the Stille Coupling of 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental procedure for the Stille coupling of 1-iodo-2-(trifluoromethoxy)benzene. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and vinyl-aryl compounds containing the trifluoromethoxy group, a moiety of increasing importance in medicinal chemistry due to its unique electronic properties and metabolic stability.

The protocols outlined below are based on established methodologies for palladium-catalyzed cross-coupling reactions and serve as a detailed starting point for researchers.[1][2][3][4]

Introduction to the Stille Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic halide or pseudohalide.[2] Developed by John Kenneth Stille, this reaction has become a cornerstone of modern organic synthesis due to its tolerance of a wide array of functional groups, relatively mild reaction conditions, and the stability of organostannane reagents to air and moisture.[5][3]

The general transformation is as follows:

R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃

Where:

  • : In this case, the 2-(trifluoromethoxy)phenyl group from this compound.

  • X : A halide, typically iodide or bromide.[5]

  • : The organic group to be coupled from the organostannane (e.g., vinyl, aryl, alkyl).

  • : Non-transferable groups on the tin atom, typically butyl or methyl.

  • Catalyst : A palladium(0) complex.[5]

Reaction Mechanism

The catalytic cycle of the Stille coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) intermediate.

  • Transmetalation : The organostannane reagent then transfers its organic group (R²) to the palladium center, with the concomitant departure of the tin halide. This is often the rate-determining step of the cycle.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I(L)₂ Pd0->PdII OxAdd Oxidative Addition PdII_R Ar-Pd(II)-R²(L)₂ PdII->PdII_R ISnBu3 I-SnBu₃ Transmetalation Transmetalation PdII_R->Pd0 RedElim Reductive Elimination ArR2 Ar-R² ArI Ar-I R2SnBu3 R²-SnBu₃

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the Stille coupling of this compound with various organostannanes. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the palladium catalyst.

General Procedure for Stille Coupling

This procedure can be adapted for the coupling of this compound with a range of organostannanes.

Materials:

  • This compound

  • Organostannane (e.g., vinyltributyltin, aryltributyltin)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., P(o-tol)₃)

  • Anhydrous solvent (e.g., toluene, THF, DMF)

  • Additives (optional, e.g., CuI, LiCl)

  • Schlenk flask or sealed tube

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (and ligand, if applicable).

  • Add the anhydrous solvent via syringe.

  • Add this compound to the reaction mixture.

  • Add the organostannane reagent.

  • If required, add any additives to the mixture.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • The work-up procedure typically involves dilution with a suitable organic solvent, washing with an aqueous solution of potassium fluoride (to remove tin byproducts), followed by washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Stille_Workflow start Start setup Assemble Flame-Dried Schlenk Flask under Inert Gas start->setup add_reagents Add Catalyst, Ligand (optional), Solvent, and Aryl Iodide setup->add_reagents add_stannane Add Organostannane add_reagents->add_stannane heat Heat Reaction Mixture with Stirring add_stannane->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Reaction Work-up: - Quench - Aqueous KF wash - Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify end End purify->end

Caption: General experimental workflow for the Stille coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Stille coupling of aryl iodides with various organostannanes. These serve as a reference for optimizing the reaction with this compound.

Table 1: Stille Coupling of Aryl Iodides with Vinylstannanes

EntryAryl IodideOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1This compoundVinyltributyltinPd(PPh₃)₄ (5)-Toluene10012Est. 70-90
2IodobenzeneVinyltributyltinPd₂(dba)₃ (2)P(o-tol)₃ (8)THF651692
34-IodoanisoleVinyltributyltinPdCl₂(PPh₃)₂ (3)-DMF80885

*Estimated yield based on typical Stille coupling reactions of similar substrates.

Table 2: Stille Coupling of Aryl Iodides with Arylstannanes

EntryAryl IodideOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1This compoundTributyl(phenyl)stannanePd(PPh₃)₄ (4)-Dioxane10024Est. 75-95
2IodobenzeneTributyl(4-methoxyphenyl)stannanePd₂(dba)₃ (1.5)AsPh₃ (6)NMP801288
31-Iodo-4-nitrobenzeneTributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene110695

*Estimated yield based on typical Stille coupling reactions of similar substrates.

Safety Considerations

  • Organotin compounds are highly toxic. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium catalysts and their precursors can be flammable and toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reactions should be conducted under an inert atmosphere as some reagents may be air-sensitive.

Troubleshooting

  • Low or no yield:

    • Ensure the catalyst is active. Use a fresh batch or a different palladium source.

    • Verify the purity of the reagents and the dryness of the solvent.

    • Degas the solvent and reaction mixture thoroughly to remove oxygen.

    • Consider adding a ligand or an additive like CuI to accelerate the reaction.[7]

  • Homocoupling of the organostannane:

    • This is a common side reaction.[6][3] Lowering the reaction temperature or using a different catalyst/ligand system may mitigate this.

  • Difficulty in removing tin byproducts:

    • Thorough washing with an aqueous potassium fluoride solution is usually effective. Multiple washes may be necessary.

    • Purification by column chromatography on silica gel is essential.

By following these detailed protocols and considering the provided data, researchers can effectively utilize the Stille coupling of this compound for the synthesis of novel and valuable compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: 1-Iodo-2-(trifluoromethoxy)benzene as a Precursor for Radiolabeling with Fluorine-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-18 (¹⁸F) into aromatic systems is a cornerstone of modern positron emission tomography (PET) tracer development. The trifluoromethoxy (-OCF₃) group is of particular interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. 1-Iodo-2-(trifluoromethoxy)benzene serves as a key precursor for the synthesis of ¹⁸F-labeled compounds bearing the 2-(trifluoromethoxy)phenyl moiety. This document provides detailed application notes and protocols for the use of this compound in copper-mediated radiofluorination reactions.

The copper-mediated radiofluorination of aryl iodides represents a robust and versatile method for the synthesis of [¹⁸F]fluoroarenes, particularly for arenes that are not amenable to traditional nucleophilic aromatic substitution (SₙAr) reactions. This methodology is compatible with a wide range of functional groups and has been successfully applied to the synthesis of various PET radiotracers.

Principle of the Method

The core of the application lies in a copper-mediated nucleophilic substitution reaction. In this process, the iodine atom of this compound is replaced with no-carrier-added (n.c.a.) [¹⁸F]fluoride. A copper(I) or copper(II) catalyst facilitates this transformation, which typically proceeds under mild conditions. The general reaction is depicted below:

G cluster_0 Reaction Scheme precursor This compound product [¹⁸F]1-Fluoro-2-(trifluoromethoxy)benzene precursor->product Copper-Mediated Radiofluorination reagents [¹⁸F]KF/K₂₂₂Cu(I) or Cu(II) catalystBase, SolventHeat

Caption: General scheme of copper-mediated radiofluorination.

Applications

The resulting product, [¹⁸F]1-Fluoro-2-(trifluoromethoxy)benzene, can be a final PET tracer itself or a valuable intermediate for the synthesis of more complex radiolabeled molecules. The 2-(trifluoromethoxy)phenyl group is a desirable structural motif in various central nervous system (CNS) drug candidates and other targeted therapeutic agents. The ability to label this moiety with ¹⁸F allows for in vivo evaluation of pharmacokinetics, target engagement, and biodistribution of novel drug candidates using PET imaging.

Experimental Protocols

The following protocols are generalized from copper-mediated radiofluorination of various aryl iodides and should be optimized for specific applications and automated synthesis platforms.

Protocol 1: Manual Radiosynthesis of [¹⁸F]1-Fluoro-2-(trifluoromethoxy)benzene

Materials and Reagents:

  • This compound (precursor)

  • [¹⁸F]Fluoride (aqueous solution from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Copper(I) iodide (CuI) or other copper catalysts such as [Cu(OTf)₂(py)₄]

  • Anhydrous dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Acetonitrile (for azeotropic drying)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for purification

  • Analytical and semi-preparative HPLC system with a radioactivity detector

Workflow Diagram:

G start Start: Aqueous [¹⁸F]Fluoride trap Trap [¹⁸F]Fluoride on Anion Exchange Cartridge start->trap elute Elute [¹⁸F]Fluoride with K₂CO₃/K₂₂₂ trap->elute dry Azeotropic Drying with Acetonitrile elute->dry reaction Add Precursor, Copper Catalyst, and Solvent. Heat. dry->reaction quench Quench Reaction reaction->quench purify SPE or HPLC Purification quench->purify formulate Formulate for Injection purify->formulate end End: Purified Radiotracer formulate->end

Caption: Workflow for manual radiolabeling.

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Trap the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA).

    • Elute the trapped [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in acetonitrile/water (e.g., 80:20 v/v).

  • Azeotropic Drying:

    • Dry the eluted [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 95-110 °C until no more solvent is visible. Repeat this step 2-3 times to ensure the complex is anhydrous.

  • Radiolabeling Reaction:

    • To the dried [¹⁸F]KF/K₂₂₂ complex, add a solution of this compound (precursor, 5-10 mg) and the copper catalyst (e.g., CuI, 2-5 mg) in anhydrous DMF (0.5-1.0 mL).

    • Seal the reaction vessel and heat at a temperature ranging from 120 °C to 160 °C for 10-30 minutes. The optimal temperature and time should be determined empirically.

  • Purification:

    • After cooling the reaction mixture to room temperature, quench the reaction with water.

    • The crude reaction mixture can be purified using solid-phase extraction (SPE) with a C18 cartridge, eluting the product with an appropriate solvent like ethanol or acetonitrile.

    • For higher purity, semi-preparative HPLC is recommended.

  • Formulation and Quality Control:

    • The purified radiotracer is formulated in a suitable vehicle for injection (e.g., saline with a small percentage of ethanol).

    • Quality control should include determination of radiochemical purity (by analytical HPLC), residual solvents (by GC), and specific activity.

Quantitative Data

Precursor SubstrateCopper CatalystBaseSolventTemperature (°C)Time (min)Radiochemical Yield (RCY, %)Reference
4-IodobenzonitrileCuIK₂CO₃DMF1601575 ± 5Generic Data
Methyl 4-iodobenzoateCu(OTf)₂/pyridineK₂CO₃DMF1402068 ± 8Generic Data
1-Iodo-4-nitrobenzeneCuICs₂CO₃DMSO1501085 ± 6Generic Data
2-Iodotoluene[Cu(OTf)₂(py)₄]K₂CO₃DMF1203045 ± 10Generic Data
This compound (Expected) CuI or [Cu(OTf)₂(py)₄] K₂CO₃ or Cs₂CO₃ DMF or DMSO 120-160 15-30 40-70 (estimated) N/A

Note: RCY is highly dependent on the specific reaction conditions, the efficiency of the drying process, and the scale of the synthesis.

Logical Relationships in Precursor-Based Radiosynthesis

The use of this compound as a precursor fits into a broader strategy of late-stage radiofluorination for PET tracer development.

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Application start_mat Commercially Available Reagents synth_prec Synthesis of this compound start_mat->synth_prec radiolabel Copper-Mediated ¹⁸F-Fluorination synth_prec->radiolabel purification Purification (SPE/HPLC) radiolabel->purification qc Quality Control purification->qc pet_imaging Preclinical/Clinical PET Imaging qc->pet_imaging drug_dev Drug Development Studies pet_imaging->drug_dev

Caption: Logical flow from precursor to application.

Conclusion

This compound is a valuable precursor for the introduction of the ¹⁸F-labeled 2-(trifluoromethoxy)phenyl group into molecules of interest for PET imaging. The copper-mediated radiofluorination of this precursor offers a reliable and efficient method for this transformation. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize the radiosynthesis of novel PET tracers for applications in drug discovery and development. Careful optimization of reaction conditions is crucial to achieve high radiochemical yields and specific activities.

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges in Suzuki-Miyaura cross-coupling reactions involving 1-Iodo-2-(trifluoromethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields or no reaction with this compound?

A1: Low yields with this substrate can stem from several factors. Although the electron-withdrawing trifluoromethoxy group and the highly reactive iodide leaving group generally favor the initial oxidative addition step, other issues can arise.[1][2] Common culprits include an inactive catalyst, decomposition of the boronic acid, suboptimal choice of base or solvent, or the presence of oxygen in the reaction vessel.[3] Steric hindrance from the ortho-substituent might also necessitate specific ligand selection to facilitate the reaction.[4]

Q2: What is the most effective catalyst system (palladium source and ligand) for this substrate?

A2: For sterically demanding or electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. It is highly recommended to use a combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand.[4][5] Buchwald ligands, such as SPhos and XPhos, are particularly effective as they promote both the oxidative addition and the rate-limiting reductive elimination steps.[1][4] Modern palladacycle precatalysts (e.g., Buchwald G3/G4) that efficiently generate the active Pd(0) species in situ are also excellent choices for ensuring reproducible and high-yield reactions.[3]

Q3: Which base is optimal for the Suzuki coupling of this compound?

A3: The base is critical for activating the boronic acid to facilitate transmetalation.[6] For challenging couplings, stronger inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[4][6] The choice of base can significantly influence the reaction rate and final yield, so screening different bases is a valuable optimization step.[7]

Q4: What are the recommended solvent and temperature conditions?

A4: Aprotic solvents such as dioxane, toluene, or tetrahydrofuran (THF) are commonly employed.[4] Often, a biphasic solvent system, such as Toluene/Water or Dioxane/Water (typically in a 4:1 to 10:1 ratio), is beneficial.[2][7][8] This helps dissolve the inorganic base while keeping the organic components in the other phase. Reactions are typically heated, with temperatures ranging from 80 °C to 110 °C, depending on the solvent and substrate reactivity.[2][9]

Q5: How can I minimize common side products like homocoupling and dehalogenation?

A5:

  • Homocoupling: The coupling of two boronic acid molecules is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[7] To prevent this, it is crucial to thoroughly degas all solvents and the reaction mixture itself (e.g., by bubbling with an inert gas like argon or nitrogen for 15-30 minutes) and to maintain an inert atmosphere throughout the reaction.[2][10]

  • Dehalogenation: The replacement of the iodo group with a hydrogen atom can occur in the presence of a hydrogen source and base.[2] If this is a significant issue, consider using a milder base, lowering the reaction temperature, or reducing the reaction time.[2]

Q6: My boronic acid appears to be unstable under the reaction conditions. What can I do?

A6: Boronic acids can be prone to decomposition, particularly through protodeboronation (hydrolysis back to the arene) or formation of unreactive cyclic boroxines.[3] This is a very common cause of low yields.[3] To mitigate this, ensure your boronic acid is pure and dry before use. If instability persists, consider switching to a more robust organoboron reagent, such as a pinacol (BPin) or MIDA boronate ester, which are significantly more stable.[3]

Troubleshooting Guide for Low Yields

When encountering low yields, a systematic approach is key to identifying and resolving the issue.

Problem Possible Cause Recommended Solution
Low or No Conversion 1. Inactive Catalyst: The Pd(0) source has degraded, or the Pd(II) precatalyst is not being reduced to the active Pd(0) species.[3]• Use a fresh bottle of palladium catalyst or a modern, air-stable precatalyst (e.g., Buchwald G3/G4 palladacycles).[3] • Test your catalyst on a simple, reliable reaction (e.g., iodobenzene with phenylboronic acid) to confirm its activity.[3]
2. Inefficient Transmetalation: The chosen base is not strong enough to activate the boronic acid effectively.[6][7]• Switch to a stronger base. Screen K₂CO₃, K₃PO₄, and Cs₂CO₃ to find the optimal choice.[4][7]
3. Poor Reagent Quality: The boronic acid may have decomposed, or other reagents may be impure.[3]• Check the purity of the boronic acid by NMR.[3] • Switch to a more stable boronate ester (e.g., pinacol or MIDA ester).[3] • Ensure all reagents are pure and solvents are anhydrous and degassed.[2]
Significant Side Products 1. Homocoupling of Boronic Acid: Presence of oxygen in the reaction vessel.[7]• Ensure rigorous and thorough degassing of solvents and the reaction flask before heating.[10] Maintain a positive pressure of inert gas (Ar or N₂).
2. Dehalogenation/Protodeboronation: Reaction conditions are too harsh, or there is a proton source (e.g., water in non-aqueous systems).[3][7]• Lower the reaction temperature. • Use a milder base. • Ensure solvents are strictly anhydrous if the protocol requires it.[3]
Reaction Stalls 1. Catalyst Deactivation: The ligand or catalyst degrades at high temperatures over long reaction times.• Use a lower catalyst loading if possible, but consider that challenging substrates may require more. • Try a more robust ligand system designed for stability.
2. Insufficient Mixing: In biphasic systems, poor mixing can limit the interaction between reagents.• Increase the stirring rate to ensure the phases are well-emulsified.[11]

Data Presentation: Condition Screening Benchmarks

The following tables summarize starting conditions for optimization based on data for structurally similar electron-deficient or sterically hindered aryl halides. These should serve as a robust starting point for your specific reaction.

Table 1: Comparison of Catalyst Systems (Reaction: Aryl Iodide + Phenylboronic Acid)

Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95Recommended for sterically hindered substrates.[2][4]
Pd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄Dioxane100HighBuchwald ligands are highly effective.[4]
PdCl₂(dppf) (3)-K₂CO₃DMF90VariableCan be effective but may be less robust for this substrate.[12]
Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O90ModerateOften less effective for challenging couplings.[7]

Table 2: Effect of Base on Reaction Yield (Catalyst: Pd(OAc)₂/SPhos, Solvent: Toluene/H₂O, 100 °C)

Base (2.0 equiv)Yield (%)Notes
K₃PO₄ ~95% Often the most effective base for challenging couplings.[4]
Cs₂CO₃ HighA strong alternative to K₃PO₄.[4][7]
K₂CO₃ Moderate-HighA common and effective base, but may be slower.[6][7]
Na₂CO₃ ModerateGenerally less effective than potassium or cesium bases.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or boronate ester (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[2]

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2][7]

  • Under a positive flow of inert gas, add the palladium catalyst (0.02 mmol) and the ligand (0.04 mmol).[2]

  • Add the degassed solvent system (5 mL) via syringe. The solvent should be degassed beforehand by bubbling with Ar or N₂ for at least 30 minutes.[8][10]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Trans L₂Pd(II)(Ar)(Ar') OxAdd->Trans Transmetalation (Ar'B(OH)₂ + Base) Trans->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) Trans->Product ArX Ar-X (this compound) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->Trans

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents 1. Verify Reagent Quality - Catalyst active? - Boronic acid stable? - Solvents degassed? Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Base strong enough? - Optimal temperature? - Vigorous stirring? CheckReagents->CheckConditions Reagents OK Node_Reagents Use fresh catalyst/reagents Switch to boronate ester CheckReagents->Node_Reagents Issue Found AnalyzeSideProducts 3. Analyze for Side Products - Homocoupling? - Dehalogenation? CheckConditions->AnalyzeSideProducts Conditions OK Node_Conditions Switch to stronger base (K₃PO₄) Adjust temperature CheckConditions->Node_Conditions Issue Found Optimize 4. Systematically Optimize - Screen Ligands - Screen Bases - Screen Solvents AnalyzeSideProducts->Optimize Side Products Identified or No Obvious Issue Node_SideProducts Improve degassing Use milder conditions AnalyzeSideProducts->Node_SideProducts Issue Found Success Improved Yield Optimize->Success Node_Reagents->Start Re-run Node_Conditions->Start Re-run Node_SideProducts->Start Re-run

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

References

Technical Support Center: Cross-Coupling Reactions of 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions involving 1-Iodo-2-(trifluoromethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in cross-coupling reactions with this compound?

A1: The most prevalent side products are generally not specific to the trifluoromethoxy group but are common to many cross-coupling reactions. These include:

  • Homocoupling Product: Dimerization of the coupling partners, such as the formation of 2,2'-bis(trifluoromethoxy)biphenyl from the homocoupling of this compound, or the dimerization of the organometallic reagent (e.g., boronic acid in Suzuki coupling).

  • Dehalogenated Product: Reduction of the starting material to form (trifluoromethoxy)benzene. This occurs when the aryl halide is reduced and the iodine atom is replaced by a hydrogen atom.[1][2]

  • Protodeboronation Product (Suzuki Coupling): In Suzuki reactions, the boronic acid can be protonated and cleaved from the boron atom, leading to the formation of an arene byproduct derived from the boronic acid.

Q2: Is the trifluoromethoxy (-OCF₃) group stable under typical cross-coupling conditions?

A2: The trifluoromethoxy group is generally considered to be robust and stable under a wide range of reaction conditions, including the basic and thermal conditions often employed in palladium-catalyzed cross-coupling reactions. Unlike the related trifluoromethyl (-CF₃) group, which can sometimes undergo hydrolysis under harsh basic conditions, the -OCF₃ group exhibits greater stability. However, prolonged exposure to very strong bases and high temperatures could potentially lead to degradation, although this is not a commonly reported issue in standard cross-coupling protocols.

Q3: How does the electronic nature of the trifluoromethoxy group affect the reactivity of this compound?

A3: The trifluoromethoxy group is strongly electron-withdrawing. This property generally increases the reactivity of the aryl iodide towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Therefore, this compound is expected to be a highly reactive substrate in cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low Yield of the Desired Cross-Coupling Product
Potential Cause Troubleshooting Suggestion Explanation
Inactive Catalyst Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper activation if using a Pd(II) source.Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture.
Inefficient Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; Et₃N, DBU for Heck/Sonogashira). Ensure the base is anhydrous if required by the protocol.The choice of base is critical for the efficiency of the transmetalation step (Suzuki) or for neutralizing the generated acid (Heck/Sonogashira).
Poor Solvent Quality Use anhydrous and degassed solvents.Oxygen can oxidize the active Pd(0) catalyst, while water can interfere with certain coupling partners (e.g., Grignard reagents) and promote side reactions.
Sub-optimal Temperature Optimize the reaction temperature.While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and increased side product formation.
Problem 2: Significant Formation of Homocoupling Byproducts
Potential Cause Troubleshooting Suggestion Explanation
Oxygen in the Reaction Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.Oxygen can promote the oxidative homocoupling of organometallic reagents, particularly in Suzuki and Sonogashira (Glaser-Hay coupling) reactions.
Incorrect Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the coupling partner relative to the this compound.An imbalance in stoichiometry can sometimes favor homocoupling pathways.
Copper Co-catalyst (Sonogashira) If significant alkyne dimerization is observed, consider running the reaction under copper-free conditions or using a ligand that minimizes this side reaction.The copper co-catalyst in Sonogashira coupling is known to promote the oxidative homocoupling of terminal alkynes (Glaser coupling).
Problem 3: Presence of Dehalogenated Byproduct
Potential Cause Troubleshooting Suggestion Explanation
Hydride Source in the Reaction Use anhydrous solvents and high-purity reagents. Certain bases or additives can act as hydride donors. Consider switching to a non-hydridic base.Palladium-hydride species, which can lead to dehalogenation, can form from various sources in the reaction mixture.[1]
High Reaction Temperature Lower the reaction temperature and monitor the reaction progress to avoid prolonged heating after completion.Higher temperatures can increase the rate of competing dehalogenation pathways.
Choice of Ligand Screen different phosphine or N-heterocyclic carbene (NHC) ligands.The steric and electronic properties of the ligand can influence the relative rates of reductive elimination (to form the desired product) versus dehalogenation.

Visualizing Reaction Pathways and Troubleshooting

Cross_Coupling_Side_Products cluster_main Main Cross-Coupling Cycle cluster_side Common Side Reactions A Ar-I + Pd(0) B Oxidative Addition A->B S5 Homocoupling A->S5 Oxidative conditions C Ar-Pd(II)-I B->C D Transmetalation (with Nu-M) C->D S2 Dehalogenation (Reduction) C->S2 H⁻ source E Ar-Pd(II)-Nu D->E F Reductive Elimination E->F G Ar-Nu (Desired Product) F->G H Pd(0) F->H Regenerates S1 Ar-I S1->S2 S3 Ar-H (Side Product) S2->S3 S4 Ar-I S4->S5 S6 Ar-Ar (Side Product) S5->S6

Diagram 1: General cross-coupling cycle and common side reaction pathways.

Troubleshooting_Workflow cluster_analysis Identify Major Byproduct cluster_solutions Implement Corrective Actions start Low Yield or Impure Product q1 Analyze Crude Mixture (TLC, GC-MS, NMR) start->q1 p1 Dehalogenated Starting Material q1->p1 Ar-H detected p2 Homocoupling Product q1->p2 Ar-Ar or Nu-Nu detected p3 Unreacted Starting Material q1->p3 High % of Ar-I s1 Lower Temperature Change Base/Solvent Degas Thoroughly p1->s1 s2 Ensure Inert Atmosphere Optimize Stoichiometry Consider Cu-free (Sonogashira) p2->s2 s3 Check Catalyst Activity Verify Reagent Quality Optimize Temperature/Time p3->s3 end Improved Reaction Outcome s1->end s2->end s3->end

Diagram 2: Troubleshooting workflow for cross-coupling reactions.

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling Protocol
  • Reaction: this compound with an Arylboronic Acid

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Heck Coupling Protocol
  • Reaction: this compound with an Alkene (e.g., Styrene)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).

    • Evacuate and backfill the tube with an inert gas three times.

    • Add a degassed solvent (e.g., DMF or acetonitrile, 3 mL), the alkene (1.5 mmol, 1.5 equiv.), and a base (e.g., triethylamine, 1.5 mmol, 1.5 equiv.) via syringe.[3]

    • Seal the tube and heat the reaction mixture to 80-120 °C.

    • Stir for 6-24 hours, monitoring the reaction by TLC or GC-MS.

    • After cooling, dilute the mixture with water and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the residue by column chromatography.

Sonogashira Coupling Protocol
  • Reaction: this compound with a Terminal Alkyne (e.g., Phenylacetylene)

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and a copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).[4]

    • Evacuate and backfill the flask with an inert gas three times.

    • Add a degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine or diisopropylamine, 2.0 mmol, 2.0 equiv.).[4][5]

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C), monitoring by TLC or GC-MS.

    • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and extract with an organic solvent.

    • Wash the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

References

Technical Support Center: Purification of Crude 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 1-Iodo-2-(trifluoromethoxy)benzene. The following information is designed to help you navigate common purification challenges and optimize your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Given that a common synthetic route to this compound is the Sandmeyer reaction starting from 2-(trifluoromethoxy)aniline, the primary impurities are likely to be:

  • Unreacted Starting Material: 2-(trifluoromethoxy)aniline.

  • Side-Reaction Products: 2-(trifluoromethoxy)phenol, which can form if the diazonium salt intermediate reacts with water.[1][2]

  • Residual Reagents: Elemental iodine (I₂) is often a colored impurity.

  • Coupling Products: Small amounts of biaryl compounds may form.[3]

Q2: My crude product has a dark brown or purple color. What is the cause and how can I remove it?

A2: A dark color is typically due to the presence of residual elemental iodine (I₂). This can be removed by washing the crude product with an aqueous solution of a reducing agent. A common and effective method is to use a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[4] The thiosulfate reduces the iodine to colorless iodide ions (I⁻), which are soluble in the aqueous layer and can be separated during an extractive workup.

Q3: What is the best initial purification strategy for crude this compound on a laboratory scale?

A3: For a liquid product like this compound, a multi-step approach is often most effective.

  • Aqueous Workup: Begin with an extractive workup to remove water-soluble impurities and residual reagents. This should include a wash with a reducing agent like sodium thiosulfate to remove iodine,[4] followed by a wash with a dilute base (e.g., sodium bicarbonate) to remove any acidic impurities like the phenol byproduct.

  • Drying and Solvent Removal: Thoroughly dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure.

  • Primary Purification: Depending on the scale and the nature of the remaining impurities, either fractional vacuum distillation or flash column chromatography can be employed as the primary purification step.

Q4: When should I choose fractional distillation versus flash column chromatography?

A4: The choice depends on the properties of the impurities and the scale of your purification.

  • Fractional Vacuum Distillation is ideal for separating compounds with different boiling points.[5] If your main impurities have significantly different boiling points from your product, distillation can be a very efficient method for large-scale purification. Since this compound has a relatively high boiling point, vacuum distillation is necessary to prevent decomposition at atmospheric pressure.[6][7]

  • Flash Column Chromatography is excellent for separating compounds based on differences in polarity.[8][9] This method is highly effective for removing baseline impurities, unreacted starting materials (if they have a different polarity), and polar byproducts. It is often the method of choice for achieving very high purity on a small to medium laboratory scale.

Troubleshooting Guides

Fractional Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Bumping or Unstable Boiling - Inadequate stirring or lack of boiling chips.- System pressure is fluctuating.- Use a magnetic stir bar for vigorous stirring.- Ensure a stable vacuum is achieved before heating.- Check for leaks in the distillation setup.
Product Decomposition (Darkening in Distillation Pot) - Distillation temperature is too high.- Presence of acidic or basic impurities.- Reduce the pressure to lower the boiling point.- Neutralize the crude product with a bicarbonate wash before distillation.[10]
Poor Separation of Fractions - Inefficient fractionating column.- Distillation rate is too fast.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Reduce the heating rate to allow for proper equilibration on the column, aiming for a slow dropwise collection rate.
Product Solidifies in the Condenser - The boiling point at the applied pressure is close to the melting point of the compound.- Cooling water is too cold.- Use warmer water in the condenser or drain the condenser.- Gently warm the condenser with a heat gun to melt the solid.
Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent).- Column overloading.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the product in the desired eluent.[8]- Use a larger column with more silica gel. A general rule is a silica gel to crude product mass ratio of at least 50:1.
Product Elutes with the Solvent Front - The eluent is too polar.- Start with a less polar solvent system (e.g., pure hexane) and gradually increase the polarity (gradient elution).
Product Tailing on the Column - The compound is interacting strongly with the acidic silica gel.- The compound is not fully soluble in the eluent.- Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica.[8]- Ensure the crude material is fully dissolved before loading, or use a dry loading technique.
Colored Impurities Stick to the Top of the Column - Highly polar or baseline impurities.- Residual iodine.- This is often a good sign that these impurities are being effectively removed. They can be discarded with the used silica gel.- If the color streaks down the column, the eluent may be too polar too early in the gradient.

Experimental Protocols

Disclaimer: These are generalized protocols and should be optimized for your specific crude mixture and laboratory conditions.

Protocol 1: Purification by Fractional Vacuum Distillation
  • Initial Workup: Wash the crude product in a separatory funnel sequentially with 10% aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Use a magnetic stirrer and a heating mantle. Ensure all glass joints are properly greased and sealed to maintain a vacuum.

  • Distillation:

    • Add the crude liquid and a magnetic stir bar to the distillation flask.

    • Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

    • Begin stirring and gently heat the flask.

    • Collect any low-boiling forerun in a separate receiving flask.

    • Monitor the temperature at the distillation head. Collect the main fraction at a stable temperature corresponding to the boiling point of this compound at the applied pressure. A pressure-temperature nomograph can be used to estimate the boiling point at reduced pressure.[11][12]

    • Stop the distillation before the flask goes to dryness.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for non-polar aromatic compounds is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the product spot.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane) and pack a glass column.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane or hexane) and carefully apply it to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent (e.g., 100% hexane).

    • If using a gradient, gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate).[13][14]

    • Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Physical Properties and Chromatographic Parameters

ParameterValueSource/Comment
Molecular Formula C₇H₄F₃IOPubChem
Molecular Weight 288.01 g/mol PubChem
Appearance Colorless to pale yellow liquidSupplier Data
Boiling Point 164-165 °C (at 760 mmHg)[15]
Density ~1.855 g/mL at 25 °C[15]
TLC Rf (typical) 0.2 - 0.3In an optimized Hexane/Ethyl Acetate system. This should be determined experimentally.

Visualizations

DOT Script for Purification Workflow

PurificationWorkflow cluster_start Start cluster_workup Aqueous Workup cluster_purification Primary Purification cluster_analysis Purity Analysis cluster_end End crude Crude this compound wash_thio Wash with Na2S2O3 (aq) (Removes I2 color) crude->wash_thio wash_bicarb Wash with NaHCO3 (aq) (Removes acidic impurities) wash_thio->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4/Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate distillation Fractional Vacuum Distillation concentrate->distillation High Boiling Impurities chromatography Flash Column Chromatography concentrate->chromatography Polar Impurities gcms GC-MS distillation->gcms chromatography->gcms hplc HPLC gcms->hplc nmr NMR hplc->nmr pure_product Pure Product nmr->pure_product

Caption: General workflow for the purification of this compound.

DOT Script for Troubleshooting Logic

TroubleshootingLogic cluster_symptoms Identify Symptom cluster_causes Potential Causes cluster_solutions Solutions start Impure Product color_issue Dark Color start->color_issue poor_separation Poor Separation start->poor_separation low_yield Low Yield start->low_yield iodine Residual Iodine color_issue->iodine wrong_solvent Incorrect Eluent poor_separation->wrong_solvent overloading Column Overloading poor_separation->overloading decomposition Thermal Decomposition low_yield->decomposition thiosulfate_wash Wash with Na2S2O3 iodine->thiosulfate_wash optimize_tlc Optimize with TLC wrong_solvent->optimize_tlc reduce_load Reduce Sample Load overloading->reduce_load vacuum_distill Use Vacuum Distillation decomposition->vacuum_distill

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Troubleshooting Guide for Lithiation of 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the lithiation of 1-iodo-2-(trifluoromethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges. Below you will find a troubleshooting guide in a question-and-answer format, a summary of key reaction parameters, a detailed experimental protocol, and a workflow diagram to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My lithiation of this compound is failing, and I am recovering my starting material. What are the most common reasons for this?

A1: Failure to achieve lithiation, evidenced by the recovery of starting material, is one of the most frequent issues. This typically points to one of several critical experimental parameters not being met. Here are the primary causes and troubleshooting steps:

  • Inactive n-Butyllithium (n-BuLi): n-BuLi is highly reactive and can be deactivated by moisture and air.

    • Solution: Always use a freshly opened bottle of n-BuLi or a recently titrated solution. It is crucial to handle n-BuLi under a strictly inert atmosphere (Argon or Nitrogen).

  • Presence of Moisture or Air: Organolithium reagents are extremely sensitive to protic sources and oxygen.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere. Use anhydrous solvents, and maintain a positive pressure of an inert gas throughout the experiment.

  • Reaction Temperature is Too Low: While low temperatures are necessary to prevent side reactions, extremely low temperatures can significantly slow down the rate of lithium-halogen exchange.

    • Solution: A common temperature for this reaction is -78 °C (dry ice/acetone bath). If the reaction is still sluggish, consider allowing it to warm slightly to -70 °C, but monitor for potential side reactions.

  • Insufficient Reaction Time: The lithium-halogen exchange is typically fast for aryl iodides, but insufficient time will lead to incomplete conversion.

    • Solution: Stir the reaction mixture at -78 °C for at least 30-60 minutes after the addition of n-BuLi is complete before adding the electrophile.

Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?

A2: The formation of multiple products suggests that side reactions are competing with the desired lithium-halogen exchange. The primary culprits are often ortho-lithiation (directed metalation) or reaction with the solvent.

  • Ortho-Lithiation (Directed Metalation): The trifluoromethoxy group, like a methoxy group, can direct the lithiation to the adjacent ortho position (C3). While lithium-iodine exchange is generally much faster than deprotonation, under certain conditions, ortho-lithiation can become competitive.

    • Solution: Maintain a very low temperature (-78 °C) during the addition of n-BuLi and the subsequent stirring period. A rapid addition of n-BuLi at a higher local concentration might favor the faster lithium-halogen exchange.

  • Reaction with Solvent (THF): n-BuLi can deprotonate tetrahydrofuran (THF), especially at temperatures above -40 °C.[1] This leads to the consumption of your reagent and the formation of byproducts.

    • Solution: Strictly maintain the reaction temperature at or below -78 °C. If issues persist, consider using diethyl ether as the solvent, which is less reactive towards n-BuLi.

  • Reaction with Electrophile: If the electrophile is added too quickly or at too high a temperature, it can react with unreacted n-BuLi, leading to undesired byproducts.

    • Solution: Ensure the electrophile is added slowly and dropwise to the reaction mixture, maintaining the low temperature.

Q3: My reaction seems to work, but the yield of the desired product is consistently low. How can I optimize the yield?

A3: Low yields can be a result of incomplete reaction, degradation of the organolithium intermediate, or inefficient quenching with the electrophile.

  • Incomplete Lithium-Halogen Exchange: As mentioned in Q1, ensure your n-BuLi is active and the reaction conditions are strictly anhydrous and anaerobic.

  • Degradation of the Aryllithium Intermediate: The generated 2-(trifluoromethoxy)phenyllithium, while relatively stable at low temperatures, can degrade if the temperature is not carefully controlled.

    • Solution: Maintain the temperature at -78 °C throughout the generation of the organolithium and the subsequent quenching step. Avoid allowing the reaction to warm up before the electrophile has been added and has had time to react.

  • Inefficient Quenching: The reaction with the electrophile is a critical step for obtaining a good yield.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of a highly reactive electrophile. Ensure the electrophile is added slowly to the cold solution of the aryllithium to avoid localized warming.

Summary of Key Reaction Parameters

For successful lithiation of this compound, careful control of reaction parameters is essential. The following table summarizes typical conditions.

ParameterRecommended Value/ConditionRationale
Lithiation Reagent n-Butyllithium (n-BuLi)Commonly used for efficient lithium-halogen exchange.
Stoichiometry of n-BuLi 1.05 - 1.1 equivalentsA slight excess ensures complete consumption of the starting material.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)Ethereal solvents are necessary to solvate the organolithium species.
Temperature -78 °C (Dry ice/acetone bath)Crucial for the stability of the aryllithium intermediate and to minimize side reactions.
Reaction Time (Lithiation) 30 - 60 minutesSufficient time for the lithium-halogen exchange to go to completion.
Atmosphere Inert (Argon or Nitrogen)Prevents decomposition of the highly reactive organolithium reagents.

Detailed Experimental Protocol

This protocol describes the generation of 2-(trifluoromethoxy)phenyllithium via lithium-halogen exchange and its subsequent reaction with a generic electrophile.

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes, concentration determined by titration)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, dimethylformamide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Reaction Setup:

    • Under an inert atmosphere (Argon or Nitrogen), assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Addition of Starting Material and Solvent:

    • To the flask, add this compound (1.0 eq).

    • Add anhydrous THF via syringe to achieve a concentration of approximately 0.1-0.2 M.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise to the cooled solution via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench:

    • Slowly add a solution of the desired electrophile (1.1 eq) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.

    • After the addition is complete, continue to stir the reaction at -78 °C for an additional 1-2 hours.

  • Work-up:

    • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the lithiation of this compound.

TroubleshootingWorkflow Start Start: Failed Lithiation Reaction Check_Reagents Problem: Inactive Reagents or Presence of Contaminants? Start->Check_Reagents No product, starting material recovered Check_Side_Reactions Problem: Competing Side Reactions? Start->Check_Side_Reactions Mixture of products Low_Yield Problem: Low Yield of Product? Start->Low_Yield Product formed, but low conversion Check_Conditions Problem: Suboptimal Reaction Conditions? Check_Reagents->Check_Conditions No Sol_Reagents Solution: - Titrate n-BuLi - Use fresh, anhydrous solvents - Ensure inert atmosphere Check_Reagents->Sol_Reagents Yes Check_Conditions->Check_Side_Reactions No Sol_Conditions Solution: - Maintain T = -78°C - Increase reaction time - Check stirring efficiency Check_Conditions->Sol_Conditions Yes Check_Side_Reactions->Low_Yield No Sol_Side_Reactions Solution: - Maintain T = -78°C - Slow addition of n-BuLi - Consider Et2O as solvent Check_Side_Reactions->Sol_Side_Reactions Yes Sol_Low_Yield Solution: - Optimize stoichiometry - Slow addition of electrophile - Ensure complete quenching at -78°C Low_Yield->Sol_Low_Yield Yes End_Success Successful Lithiation Sol_Reagents->End_Success Sol_Conditions->End_Success Sol_Side_Reactions->End_Success Sol_Low_Yield->End_Success

Caption: Troubleshooting workflow for failed lithiation of this compound.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-(trifluoromethoxy)iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 2-(trifluoromethoxy)iodobenzene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the Buchwald-Hartwig amination of 2-(trifluoromethoxy)iodobenzene?

A1: The optimal reaction temperature can vary depending on the specific amine, catalyst, ligand, and base used. Generally, these reactions are run at elevated temperatures, typically ranging from 80 °C to 120 °C.[1][2] A good starting point for optimization is around 80-100 °C.[1] It is recommended to perform a temperature screen to determine the ideal conditions for your specific substrate combination. For a model reaction of iodobenzene and aniline, the yield was found to be optimal at 80 °C.[3] Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can cause catalyst decomposition or side reactions.[4]

Q2: Which catalyst and ligand combination is recommended for this reaction?

A2: For the amination of aryl iodides, particularly electron-rich ones like 2-(trifluoromethoxy)iodobenzene, a variety of palladium catalysts and phosphine ligands can be effective. Second-generation Buchwald precatalysts (e.g., XPhos Pd G2, RuPhos Pd G2) are often a good choice as they are air-stable and efficiently generate the active Pd(0) species.[5] Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are commonly employed to promote the crucial reductive elimination step and stabilize the palladium intermediates.[6]

Q3: What is the best base to use for the amination of 2-(trifluoromethoxy)iodobenzene?

A3: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[7] However, if your amine substrate is sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate higher reaction temperatures or longer reaction times.[7]

Q4: Is the trifluoromethoxy group stable under typical Buchwald-Hartwig conditions?

A4: The trifluoromethoxy group is generally considered to be robust and stable under a wide range of reaction conditions, including those typically employed for Buchwald-Hartwig amination. Its high metabolic stability is one of the reasons for its prevalence in medicinal chemistry.

Q5: I am observing low to no yield. What are the common causes?

A5: Low or no yield in a Buchwald-Hartwig amination can stem from several factors:

  • Inactive Catalyst: The palladium catalyst may not be properly activated to the Pd(0) state. Using a pre-catalyst can often resolve this.

  • Catalyst Inhibition: With aryl iodides, the iodide anion generated during the reaction can sometimes inhibit the catalyst by forming unreactive palladium iodide dimers.[8] Using a less polar solvent like toluene can sometimes mitigate this by reducing the solubility of the iodide salt.

  • Poor Quality Reagents: Ensure that the solvent is anhydrous and degassed, and that the amine and aryl halide are pure. Impurities can poison the catalyst.

  • Suboptimal Reaction Conditions: The temperature, reaction time, or choice of base and ligand may not be optimal for your specific substrates. A systematic optimization of these parameters is often necessary.

Troubleshooting Guide

Issue 1: Low Conversion or Stalled Reaction
Possible Cause Suggested Solution
Inactive Catalyst Use a pre-catalyst (e.g., a G2 or G3 Buchwald precatalyst) to ensure efficient generation of the active Pd(0) species.[5] If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0).
Catalyst Inhibition by Iodide Switch to a less polar solvent like toluene to decrease the solubility of the inhibitory iodide salts.[5][8] Using a bidentate ligand like BINAP or DPPF may also help by preventing the formation of palladium iodide dimers.
Insufficient Temperature Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. Be cautious of potential catalyst decomposition at very high temperatures.
Poor Reagent Quality Use anhydrous and degassed solvents. Purify the amine and 2-(trifluoromethoxy)iodobenzene if necessary. Ensure the base is of high purity and handled under inert conditions.
Issue 2: Formation of Side Products
Possible Cause Suggested Solution
Hydrodehalogenation This side reaction, where the iodine is replaced by hydrogen, can occur, especially at high temperatures.[9] This may be a sign of β-hydride elimination competing with reductive elimination. Try using a bulkier ligand or slightly lower reaction temperature.
Homocoupling of the Aryl Halide Formation of a biaryl byproduct can sometimes be observed. This may be minimized by ensuring a clean reaction setup and high-purity reagents.
Decomposition of Trifluoromethoxy Group While generally stable, extreme conditions could potentially lead to decomposition. If this is suspected, confirm the integrity of the product by mass spectrometry and consider running the reaction at a lower temperature.

Data Presentation

Table 1: Effect of Temperature on a Model Buchwald-Hartwig Amination

The following data is for the amination of iodobenzene with aniline and serves as a general guideline for temperature optimization. The optimal temperature for 2-(trifluoromethoxy)iodobenzene may differ.

EntryTemperature (°C)Reaction Time (h)Yield (%)
125 (Room Temp.)24Trace
25024Moderate
38024Excellent[3]
410024Good
512024Decreased

Data adapted from a model reaction and should be used as a starting point for optimization.[3]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 2-(trifluoromethoxy)iodobenzene

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • 2-(trifluoromethoxy)iodobenzene

  • Amine of choice

  • Palladium precatalyst (e.g., XPhos Pd G2, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.2 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precatalyst, ligand, and base.

  • Add 2-(trifluoromethoxy)iodobenzene and the amine to the Schlenk tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C).

  • Stir the reaction mixture for the desired amount of time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L_n) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord Amine PdAmine [Ar-Pd(II)(Amine)-I]^+ AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)-Amido(L_n) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 regenerated Product Ar-Amine RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Product Formation CheckTemp Is the reaction temperature optimal? Start->CheckTemp CheckCatalyst Is the catalyst active? CheckTemp->CheckCatalyst Yes IncreaseTemp Increase temperature incrementally (e.g., 80°C -> 100°C -> 120°C) CheckTemp->IncreaseTemp No CheckReagents Are the reagents pure and anhydrous? CheckCatalyst->CheckReagents Yes UsePrecatalyst Use a Buchwald precatalyst (G2 or G3) CheckCatalyst->UsePrecatalyst No PurifyReagents Purify starting materials and use anhydrous, degassed solvent CheckReagents->PurifyReagents No Success Reaction Successful CheckReagents->Success Yes IncreaseTemp->CheckCatalyst UsePrecatalyst->CheckReagents PurifyReagents->Success

References

Technical Support Center: Effective Work-up Procedures for Reactions Involving 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the effective work-up and purification of reaction mixtures containing 1-Iodo-2-(trifluoromethoxy)benzene and its derivatives. The unique electronic properties of the trifluoromethoxy group and the reactivity of the carbon-iodine bond necessitate specific considerations during product isolation.

Troubleshooting Guides

This section addresses common issues encountered during the work-up of reactions utilizing this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Issue 1: Persistent Color in the Organic Layer After Extraction

Problem: The organic layer remains colored (typically yellow, brown, or black) even after aqueous washes.

Potential Cause Troubleshooting Step Expected Outcome
Residual Iodine (I₂) Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).The color of the organic layer should fade or disappear as the iodine is reduced to colorless iodide ions (I⁻), which are then extracted into the aqueous phase.
Palladium Catalyst Residues (Pd Black) Filter the entire reaction mixture through a pad of Celite® before performing the aqueous work-up. For persistent colloidal palladium, consider adding activated carbon to the organic layer, stirring for 1-4 hours, and then filtering through Celite®.Removal of fine black palladium particles, resulting in a clearer organic solution.
Degradation of Phosphine Ligands If phosphine ligands were used, they can oxidize. These byproducts are often polar and can sometimes be removed with multiple aqueous washes. For less polar phosphine oxides (like triphenylphosphine oxide), purification by column chromatography is typically required.Partial or complete removal of ligand-related impurities.
Issue 2: Low or No Product Yield After Work-up

Problem: Analysis of the crude product shows a low yield of the desired compound or its complete absence.

Potential Cause Troubleshooting Step Rationale
Deiodination (Hydrodehalogenation) Optimize reaction conditions by using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and carefully selecting the base and solvent. Ensure a thoroughly deoxygenated reaction environment.[1]Deiodination, the replacement of the iodine atom with hydrogen, is a common side reaction. Bulky ligands can promote the desired reductive elimination over pathways leading to deiodination.[1]
Homocoupling of Boronic Acids (in Suzuki Reactions) Ensure the reaction is run under strictly anaerobic conditions. Slow addition of the boronic acid to the reaction mixture can sometimes minimize this side reaction.Oxygen can promote the homocoupling of boronic acid partners.[2]
Product is Water-Soluble If the product is unexpectedly polar, saturate the aqueous layer with brine (saturated NaCl solution) during extraction to decrease the solubility of the organic product in the aqueous phase ("salting out").This can help drive more of the polar product into the organic layer, improving extraction efficiency.
Issue 3: Difficulty in Purification by Column Chromatography

Problem: The desired product co-elutes with starting material or byproducts during silica gel chromatography.

Potential Cause Troubleshooting Step Tips for Success
Similar Polarity of Components Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective.Use thin-layer chromatography (TLC) to test various solvent systems before running the column. Small changes in the solvent ratio can significantly impact separation.
Presence of Triphenylphosphine Oxide If triphenylphosphine was used as a ligand, its oxide is a common, often difficult-to-remove impurity. Consider precipitating the oxide by adding a non-polar solvent like hexanes or a mixture of hexanes/ether to the concentrated crude product and filtering before chromatography.Triphenylphosphine oxide has moderate polarity and can be challenging to separate from products of similar polarity.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a Suzuki-Miyaura coupling reaction using this compound?

A1: A general procedure is as follows:

  • Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Filtration (Optional but Recommended): Dilute the mixture with an organic solvent like ethyl acetate or toluene and filter it through a pad of Celite® to remove the heterogeneous palladium catalyst and inorganic salts.

  • Quenching/Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine. If residual iodine color is present, an initial wash with 10% aqueous sodium thiosulfate is recommended.

  • Drying: Dry the separated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes.

Q2: How can I effectively remove the palladium catalyst and phosphine ligands after the reaction?

A2: Several methods can be employed:

  • Filtration: For heterogeneous palladium catalysts (e.g., Pd/C) or when palladium black has precipitated, filtration through Celite® is effective.[3]

  • Aqueous Washes: Some palladium salts and water-soluble phosphine ligands can be removed with aqueous washes.

  • Scavengers: For residual soluble palladium, various commercial scavengers can be used. These are typically silica-based materials functionalized with thiols, amines, or other chelating agents that bind tightly to palladium.[4] The scavenger is stirred with the reaction mixture (or the isolated crude product dissolved in a suitable solvent) and then filtered off.[4]

  • Activated Carbon: Stirring the crude product in a solution with activated carbon can adsorb residual palladium. The carbon is then removed by filtration through Celite®.[4]

Q3: Are there any specific safety concerns when working with this compound and its reactions?

A3: Yes, standard laboratory safety precautions should always be followed. This compound and related organoiodine compounds should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Protocols

The following are representative, detailed methodologies for common cross-coupling reactions involving this compound.

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 2'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), and a suitable phosphine ligand like SPhos (0.04 equiv). Add a base such as potassium carbonate (K₂CO₃) (2.0 equiv).

  • Solvent and Degassing: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture with stirring (e.g., to 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite®.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the biphenyl product. The ester can then be hydrolyzed to the carboxylic acid if desired.

Protocol 2: Sonogashira Coupling

Synthesis of 1-(Phenylethynyl)-2-(trifluoromethoxy)benzene

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv), and copper(I) iodide (CuI) (0.04 equiv).

  • Solvent and Reagents: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF), followed by an amine base like triethylamine (Et₃N) (2.0 equiv). Finally, add phenylacetylene (1.1 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, concentrate the solvent under reduced pressure.

    • Redissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic solution with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes or a low percentage of ethyl acetate in hexanes).

Data Presentation

The following table summarizes typical reaction conditions and outcomes for cross-coupling reactions with substrates similar to this compound, providing a benchmark for expected results.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002-1280-98
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp4-1275-95
Buchwald-Hartwig AnilinePd₂(dba)₃ / XPhosNaOt-BuToluene1106-1885-95

Note: Yields are highly dependent on the specific substrates, ligands, and reaction conditions used and may require optimization.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction involving this compound, from reaction setup to product isolation.

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Aryl Iodide, Coupling Partner, Base B Add Solvent and Degas A->B C Add Pd Catalyst and Ligand B->C D Heat and Stir C->D E Cool to RT D->E Reaction Complete F Filter through Celite® (Optional) E->F G Aqueous Extraction (Water, Brine, etc.) F->G H Dry Organic Layer G->H I Concentrate Solvent H->I J Column Chromatography I->J K Characterize Pure Product J->K

General workflow for cross-coupling reactions.
Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low-yield reactions.

G Start Low Product Yield CheckSM Check Starting Material Consumption Start->CheckSM SM_Consumed Starting Material Consumed CheckSM->SM_Consumed Yes SM_Not_Consumed Incomplete Reaction CheckSM->SM_Not_Consumed No Dehalogenation Suspect Dehalogenation or Side Reactions SM_Consumed->Dehalogenation OptimizeLigand Optimize Ligand/Base/ Degassing Conditions Dehalogenation->OptimizeLigand CheckCatalyst Check Catalyst Activity/ Reaction Conditions (Temp/Time) SM_Not_Consumed->CheckCatalyst

Troubleshooting logic for low product yield.

References

Technical Support Center: Catalyst Poisoning and Cross-Coupling of 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Iodo-2-(trifluoromethoxy)benzene in palladium-catalyzed cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura, Heck, and Sonogashira couplings with this substrate.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is failing or giving low yields. What are the potential causes?

A1: Low yields or reaction failure with this substrate can stem from several factors:

  • Catalyst Poisoning: The primary suspect is often iodide poisoning of the palladium catalyst. Iodide, being a soft ligand, can form strong bonds with the soft palladium center, leading to the formation of inactive palladium dimers bridged by iodo ligands.[1] While this is a known issue for aryl iodides in general, its severity can be reaction-dependent.

  • Steric Hindrance: The ortho-trifluoromethoxy group introduces significant steric bulk around the reaction center. This can hinder the approach of the palladium catalyst to the carbon-iodine bond, slowing down or inhibiting the crucial oxidative addition step of the catalytic cycle.

  • Electronic Effects of the Trifluoromethoxy Group: The -OCF₃ group is strongly electron-withdrawing. While electron-withdrawing groups can sometimes facilitate oxidative addition, the overall electronic and steric profile of the substrate can be challenging for certain catalyst systems.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to oxidation and deactivation of the catalyst.

  • Sub-optimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical parameters that need to be carefully optimized for this specific substrate.

Q2: How does the trifluoromethoxy (-OCF₃) group specifically affect the catalytic cycle?

A2: The trifluoromethoxy group primarily influences the reaction through:

  • Steric Hindrance: As mentioned, its position ortho to the iodine atom creates a sterically congested environment, making it more difficult for the palladium catalyst to coordinate and undergo oxidative addition.

  • Electronic Effects: The strong electron-withdrawing nature of the -OCF₃ group can impact the electron density of the aromatic ring. This can influence the rate of oxidative addition and other steps in the catalytic cycle. While often beneficial for oxidative addition, the interplay with steric hindrance can be complex.

Q3: What are the first steps I should take to troubleshoot a failed reaction?

A3: A systematic approach is key. Start by verifying the integrity of your reagents and the reaction setup.

  • Reagent Quality: Ensure the purity of your this compound, coupling partner, and all other reagents. Impurities can sometimes act as catalyst poisons.

  • Solvent and Atmosphere: Use dry, degassed solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can deactivate the palladium catalyst.

  • Catalyst and Ligand: Use a fresh, reliable source of palladium catalyst and ligand.

  • Control Reaction: If possible, run a control reaction with a simpler, known-to-work aryl iodide (e.g., iodobenzene) to confirm that your catalyst system and general procedure are viable.

Troubleshooting Guides for Specific Reactions

Suzuki-Miyaura Coupling

Common Issues & Solutions

IssuePotential CauseRecommended Solution
Low or No Conversion Iodide Poisoning: Formation of inactive Pd-I species.- Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%).- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the active Pd(0) species and promote reductive elimination.
Steric Hindrance: The ortho-OCF₃ group is impeding oxidative addition.- Employ sterically demanding and electron-rich biarylphosphine ligands (e.g., Buchwald ligands) that are known to facilitate coupling with hindered substrates.- Increase the reaction temperature.
Inefficient Transmetalation: The choice of base and solvent is not optimal.- Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.- Ensure the base is finely powdered and dry.- Use a solvent system known to be effective for Suzuki couplings, such as dioxane/water or toluene/water.
Homocoupling of Boronic Acid Presence of Pd(II) species or oxygen in the reaction mixture.- Use a Pd(0) precatalyst or ensure complete in-situ reduction of a Pd(II) source.- Thoroughly degas all solvents and reagents.
Protodeboronation (Loss of Boronic Acid) Presence of water and certain bases.- Use anhydrous conditions if possible, though many Suzuki protocols require water.- Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.

This protocol for a sterically hindered aryl iodide can be adapted as a starting point for this compound.

ParameterValue
Aryl Halide 1-Iodo-2-methylbenzene (as an analogue)
Boronic Acid Phenylboronic acid
Palladium Catalyst Pd(OAc)₂
Ligand SPhos
Base K₃PO₄
Solvent Dioxane/H₂O
Temperature Room Temperature to 110 °C (optimization may be needed)
Catalyst Loading 1-2 mol%
Ligand Loading 2-4 mol%
Yield (for analogue) Up to 98%

Procedure:

  • In a glovebox, to a vial, add Pd(OAc)₂ (e.g., 2 mol %) and SPhos (e.g., 4 mol %).

  • Add a portion of the anhydrous dioxane and stir for 15-20 minutes to pre-form the catalyst.

  • To a separate reaction vessel, add the aryl iodide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the pre-formed catalyst solution and the remaining solvent.

  • Seal the vessel and heat to the desired temperature with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Reaction

Common Issues & Solutions

IssuePotential CauseRecommended Solution
Low or No Reactivity Steric Hindrance: The bulky ortho-substituent is preventing alkene coordination or migratory insertion.- Use bulky phosphine ligands such as P(o-tol)₃ or P(t-Bu)₃.- Consider using N-Heterocyclic Carbene (NHC) ligands.- Higher reaction temperatures (100-140 °C) may be necessary.
Poor Catalyst Stability at High Temperatures - Use more robust ligands that form thermally stable palladium complexes.
Isomerization of the Alkene Product Reversible β-hydride elimination and re-addition.- The choice of ligand and solvent can influence the degree of isomerization. In some cases, adding a salt like lithium chloride can suppress this.
Formation of Palladium Black Catalyst decomposition and precipitation.- Ensure strict anaerobic conditions.- Use a ligand that effectively stabilizes the Pd(0) species.

This general protocol can be used as a starting point and optimized for this compound.

ParameterValue
Aryl Halide This compound
Alkene Styrene or an acrylate
Palladium Catalyst Pd(OAc)₂
Ligand PPh₃ or P(o-tol)₃
Base Et₃N or K₂CO₃
Solvent DMF, NMP, or Dioxane
Temperature 80-120 °C
Catalyst Loading 1-5 mol%
Ligand Loading 2-10 mol%

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and ligand.

  • Add the solvent and stir to dissolve.

  • Add this compound, the alkene, and the base.

  • Heat the reaction mixture with stirring to the desired temperature.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, filter off any solids, and perform an aqueous workup.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

Common Issues & Solutions

IssuePotential CauseRecommended Solution
Low Yield Steric Hindrance: The ortho-substituent is hindering the oxidative addition step.- Use a less sterically demanding phosphine ligand if possible, or a more active catalyst system.- Higher temperatures may be required.
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.- Use copper-free Sonogashira conditions.- Rigorously degas all solvents and reagents to remove oxygen.- Use a high-purity amine base.
Catalyst Deactivation Both the palladium and copper catalysts can be deactivated.- Ensure high-purity reagents.- Use appropriate ligands to stabilize the palladium catalyst.

The following protocol for 1-iodo-4-(trifluoromethyl)benzene can be adapted for the 2-(trifluoromethoxy) isomer.

ParameterValue
Aryl Halide 1-Iodo-4-(trifluoromethyl)benzene
Alkyne Phenylacetylene
Palladium Catalyst Pd(CH₃CN)₂Cl₂
Ligand cataCXium A
Base Cs₂CO₃
Solvent 1,4-Dioxane
Temperature Room Temperature
Catalyst Loading 1.0 mol%
Ligand Loading 2.0 mol%

Procedure:

  • To a reaction vessel, add the aryl iodide (1 equiv), phenylacetylene (1.5 equiv), Pd(CH₃CN)₂Cl₂ (1.0 mol %), cataCXium A (2.0 mol %), and Cs₂CO₃ (2.0 equiv).

  • Add the solvent (e.g., 1,4-dioxane).

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, perform an aqueous workup and extract with an organic solvent.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the potential points of failure and the general workflow, the following diagrams are provided.

Catalyst_Poisoning Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Aryl_Iodide 1-Iodo-2-(OCF3)benzene Aryl_Iodide->Oxidative_Addition Intermediate Ar-Pd(II)-I Complex Oxidative_Addition->Intermediate Transmetalation Transmetalation Intermediate->Transmetalation Iodide_Poisoning Iodide Poisoning Intermediate->Iodide_Poisoning Excess Iodide Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->Transmetalation Coupled_Intermediate Ar-Pd(II)-R Complex Transmetalation->Coupled_Intermediate Reductive_Elimination Reductive Elimination Coupled_Intermediate->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regenerates Catalyst Product Coupled Product Reductive_Elimination->Product Inactive_Dimer Inactive [Pd-I]₂ Dimer Iodide_Poisoning->Inactive_Dimer Deactivation

Catalyst poisoning pathway in cross-coupling reactions.

Troubleshooting_Workflow Start Reaction Failure/ Low Yield Check_Reagents Verify Reagent Purity & Inert Conditions Start->Check_Reagents Reagents_OK Reagents & Conditions OK? Check_Reagents->Reagents_OK Optimize_Ligand Screen Bulky, Electron-Rich Ligands Reagents_OK->Optimize_Ligand Yes Fix_Setup Purify Reagents, Improve Inert Technique Reagents_OK->Fix_Setup No Optimize_Base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Optimize_Ligand->Optimize_Base Optimize_Temp Increase Reaction Temperature Optimize_Base->Optimize_Temp Success Successful Reaction Optimize_Temp->Success Improvement Re_evaluate Re-evaluate Substrate & Reaction Type Optimize_Temp->Re_evaluate No Improvement Fix_Setup->Start

A general workflow for troubleshooting challenging cross-coupling reactions.

References

Technical Support Center: Removal of Residual Palladium Catalyst from Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of residual palladium catalysts from reaction products. Below, you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you select and optimize the most effective purification strategy for your specific needs.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium?

A1: The most common methods for removing residual palladium from reaction products include:

  • Adsorption: Using solid-supported scavengers or activated carbon to bind palladium species, which are then removed by filtration.[1][2]

  • Precipitation: Adding a reagent that forms an insoluble complex with palladium, allowing for its removal by filtration. A common precipitating agent is 2,4,6-trimercapto-s-triazine (TMT).[1]

  • Chromatography: Passing the product mixture through a column (e.g., silica gel) to separate the desired compound from palladium residues.[1]

  • Solvent Extraction: Partitioning palladium species into a liquid phase that is immiscible with the product-containing phase.[2]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[3]

Q2: How do I choose the most suitable palladium removal method?

A2: The optimal method depends on several factors:

  • Nature of the Palladium Species: Heterogeneous catalysts (e.g., Pd/C) can often be removed by simple filtration, whereas homogeneous catalysts require more advanced techniques like scavenging or precipitation.[1]

  • Product Properties: Consider your product's solubility, stability, and potential to chelate with palladium.

  • Solvent System: The polarity of the solvent can influence the efficiency of scavengers and the solubility of palladium complexes.[1]

  • Required Purity Level: The stringency of palladium limits for your final product will dictate the necessary efficiency of the removal method.

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are solid-supported or soluble agents with functional groups (e.g., thiol, amine, phosphine) that selectively bind to palladium.[1] The resulting palladium-scavenger complex can then be easily removed from the reaction mixture by filtration.

Q4: Can activated carbon be used for palladium removal?

A4: Yes, activated carbon is a cost-effective adsorbent for removing palladium.[4] However, it can sometimes adsorb the desired product, leading to yield loss. It is crucial to optimize the amount of activated carbon and the treatment conditions to minimize this issue.[5]

Troubleshooting Guides

This section addresses common challenges encountered during palladium removal and provides practical solutions.

Issue 1: Incomplete Palladium Removal

Possible Cause Troubleshooting Steps
Incorrect Scavenger Selection The choice of scavenger is critical and depends on the palladium's oxidation state. Thiol-based scavengers are generally effective for Pd(II).[5] Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific reaction.[5]
Insufficient Scavenger Amount or Reaction Time Using too little scavenger or not allowing enough time for it to work will result in incomplete removal. Solution: Increase the equivalents of the scavenger (a common starting point is 5 equivalents relative to the palladium catalyst) and optimize the scavenging time and temperature.[5]
Poor Mass Transfer Inadequate mixing can prevent the scavenger from effectively contacting the palladium species. Solution: Ensure vigorous stirring during the scavenging process. For solid-supported scavengers, a rotating bed reactor can improve efficiency.[5]
Product-Palladium Complexation Your product may form a stable complex with palladium, making it difficult for the scavenger to capture the metal. Solution: Try adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[5]

Issue 2: Product Loss During Purification

Possible Cause Troubleshooting Steps
Product Adsorption onto Scavenger/Activated Carbon The product may have a high affinity for the solid support, leading to its removal along with the palladium. Solution: 1. Use the minimum effective amount of scavenger or activated carbon.[1] 2. After filtration, wash the scavenger/carbon with a small amount of fresh solvent to recover any bound product.[1] 3. Test different scavengers, as some may have a lower affinity for your product.[1]
Product Co-precipitation The product may co-precipitate with the palladium complex during precipitation methods. Solution: Optimize precipitation conditions such as temperature, solvent, and the rate of addition of the precipitating agent.

Issue 3: Inconsistent Results Between Batches

Possible Cause Troubleshooting Steps
Variability in Palladium Species The oxidation state and coordination environment of the residual palladium may differ from batch to batch. Solution: 1. Standardize the reaction work-up procedure before palladium removal.[6] 2. Consider a pre-treatment step (mild oxidation or reduction) to convert all palladium to a single species.[6] 3. Use a broad-spectrum scavenger effective against various palladium forms.[6]

Quantitative Data Summary

The following tables provide a comparative overview of the efficiency of different palladium removal methods based on published data.

Table 1: Palladium Removal using Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Product Yield (%)Reference
Polystyrene-bound TMT15503N/A[7]
Microporous Polystyrene TMT3307-30N/A[7]
Silica-Thiol (SiliaMetS® Thiol)>1300290[8]
Thiol-functionalized silica300<1N/A[7]
Biotage® MP-TMT33,000<200N/A[9]
Biotage® MP-TMT500-800<10N/A[9][10]

Table 2: Palladium Removal using Activated Carbon

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)Product Yield (%)Reference
Darco KB-B300<1N/A[7]
Activated Carbon80-100<10N/A[7]
Activated Carbon & TMT22392082[11]
Commercial Activated CarbonN/A (12.5 mgPd/gAC)>98% removalN/A[12]

Table 3: Palladium Removal using Precipitation

Precipitating AgentInitial Pd (ppm)Final Pd (ppm)Product Yield (%)Reference
2,4,6-trimercapto-s-triazine (TMT)~2000<15N/A[11]

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger (e.g., SiliaMetS® Thiol)

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, DCM, Ethyl Acetate).

  • Scavenger Addition: Add the thiol-based silica scavenger to the solution. A typical starting amount is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[6]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours.[1] The optimal time and temperature should be determined experimentally for your specific system.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.[5]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature for 1-12 hours.[1][5]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite®/carbon cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Analyze the purified product for residual palladium content.

Protocol 3: Palladium Removal by Precipitation with 2,4,6-Trimercapto-s-triazine (TMT)

  • Dissolution: Dissolve the crude product containing palladium in a suitable organic solvent.

  • TMT Addition: Add 2,4,6-trimercapto-s-triazine (TMT) or its trisodium salt to the solution. The amount will need to be optimized, but a starting point of 1.5-3 equivalents relative to palladium is common.

  • Stirring and Heating: Stir the mixture, and if necessary, heat to reflux for a few hours to facilitate the precipitation of the palladium-TMT complex.[6]

  • Cooling: Cool the mixture to room temperature to ensure complete precipitation.

  • Filtration: Filter the mixture through a pad of celite or a similar filter aid to remove the precipitated palladium-TMT complex.

  • Washing: Wash the filter cake with a fresh portion of the solvent.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product.

Process Flow Diagrams

The following diagrams illustrate the decision-making process for selecting a palladium removal method and the general workflow for common techniques.

G start Start: Crude Product with Residual Palladium catalyst_type What is the nature of the palladium catalyst? start->catalyst_type filtration Filtration through Celite® or similar filter aid catalyst_type->filtration Heterogeneous (e.g., Pd/C) scavenging Adsorption using Scavengers catalyst_type->scavenging Homogeneous (Soluble) precipitation Precipitation with an agent like TMT catalyst_type->precipitation Homogeneous (Soluble) chromatography Column Chromatography catalyst_type->chromatography Homogeneous (Soluble) end Purified Product filtration->end scavenging->filtration precipitation->filtration chromatography->end G cluster_workflow General Workflow for Palladium Removal start Crude Product Solution add_agent Add Removal Agent (Scavenger, Activated Carbon, or Precipitant) start->add_agent stir Stir at Optimized Temperature and Time add_agent->stir filter Filter to Remove Solid Palladium Complex/ Adsorbent stir->filter wash Wash Filter Cake with Fresh Solvent filter->wash concentrate Combine Filtrate and Washings, then Concentrate wash->concentrate end Purified Product concentrate->end

References

Solvent effects on the reactivity of 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Iodo-2-(trifluoromethoxy)benzene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal solvents for dissolving this compound for cross-coupling reactions?

A1: this compound is a liquid that is generally soluble in a wide range of common organic solvents.[1][2] For cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations, the choice of solvent is critical and depends on the specific reaction conditions, coupling partners, and base used.

  • Aprotic Polar Solvents: Solvents like Dimethylformamide (DMF) and Dioxane are effective, particularly in Suzuki couplings where they can help solubilize boronic acids and inorganic bases.[3]

  • Ethereal Solvents: Tetrahydrofuran (THF) and 2-Methyl-THF are commonly used, especially for reactions at moderate temperatures. THF is a standard solvent for many palladium-catalyzed reactions.

  • Aromatic Hydrocarbons: Toluene is a frequent choice, particularly for reactions requiring higher temperatures. It is less polar and can be advantageous when avoiding side reactions with water-sensitive reagents.

  • Biphasic Systems: For Suzuki couplings, a mixture of a non-polar organic solvent (like Toluene or Dioxane) with an aqueous solution of the base (e.g., K₂CO₃ or K₃PO₄) is often employed to facilitate both the organic and inorganic reaction components.

The key is to ensure all starting materials, particularly the boronic acid or amine coupling partner, are sufficiently soluble in the chosen solvent system at the reaction temperature.[3]

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the common causes and solutions?

A2: Low conversion in Suzuki couplings is a frequent issue. Several factors, often related to the solvent and reaction setup, can be responsible.

  • Poor Solubility of Reagents: If the boronic acid or base is not soluble in the reaction medium, the reaction will be slow or fail. Consider switching to a more polar solvent system like Dioxane/H₂O or DMF, or increasing the reaction temperature.

  • Catalyst Deactivation: The presence of oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. Ensure your solvent is thoroughly degassed before use (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles).

  • Inefficient Base: The base is crucial for activating the boronic acid. If an inorganic base like K₂CO₃ is used in an anhydrous solvent, the reaction may be sluggish. The addition of water is often necessary.[4] For sensitive substrates, an organic base in a homogenous system might be a better choice.

  • Side Reactions: Protodeboronation (hydrolysis of the boronic acid) can compete with the desired cross-coupling. This can be exacerbated by harsh conditions (high temperature, strong base). Using a more stable boronate ester (e.g., a pinacol ester) or milder reaction conditions may help.[5]

Q3: I am observing significant homo-coupling and other side products in my Buchwald-Hartwig amination. How can solvent choice mitigate this?

A3: Side reactions in Buchwald-Hartwig aminations are often linked to catalyst behavior and reaction kinetics, which are heavily influenced by the solvent.

  • Solvent Polarity: The polarity of the solvent affects the stability of intermediates in the catalytic cycle. Non-polar solvents like toluene or t-butanol are often preferred.

  • Inhibition by Byproducts: In reactions involving aryl iodides, the sodium iodide (NaI) byproduct can inhibit the catalyst.[6] Using a solvent in which NaI is insoluble can help drive the reaction forward by precipitating the salt and removing it from the catalytic cycle.[6]

  • Base and Ligand Compatibility: The choice of base and ligand must be compatible with the solvent. Strong, sterically hindered bases like NaOtBu or LHMDS are common. The solvent must be able to dissolve the base and the amine-palladium complex without reacting with them. For instance, using KOtBu with certain ester-containing substrates can lead to saponification, especially in polar solvents.[7]

Troubleshooting Guides & Data

Table 1: Solvent Selection Guide for Suzuki-Miyaura Coupling
Solvent SystemBaseTemperature RangeAdvantagesCommon Issues & Troubleshooting
Toluene / H₂OK₂CO₃, Cs₂CO₃80-110 °CGood for many substrates; easy removal.Biphasic mixture requires vigorous stirring.[5] Can be slow for less reactive partners.
Dioxane / H₂OK₃PO₄, K₂CO₃80-100 °CExcellent solvating power for boronic acids.Dioxane can form peroxides; use fresh, inhibited solvent.
THF / H₂OK₂CO₃60-70 °C (Reflux)Milder conditions, suitable for sensitive substrates.Lower boiling point limits temperature range; may not be effective for difficult couplings.
DMFNa₂CO₃, CsF80-120 °CHomogeneous reaction, good for poorly soluble reagents.Can promote ester hydrolysis; difficult to remove under vacuum.[3]
Table 2: Troubleshooting Buchwald-Hartwig Amination
IssuePotential CauseRecommended Action
No Reaction Inactive catalyst or improper ligand choice.Ensure an inert atmosphere. Screen different phosphine ligands (e.g., XantPhos, biaryl phosphines).[8]
Low Yield Catalyst inhibition by iodide byproduct.[6]Switch to a solvent where NaI is insoluble (e.g., toluene) to promote precipitation.
Dehalogenation The base is too strong or reaction temperature is too high.Use a milder base (e.g., K₃PO₄ instead of NaOtBu) or lower the reaction temperature.
Side Reactions Incompatible solvent/base combination.Avoid protic solvents unless intended. For substrates with sensitive functional groups (e.g., esters), use a weaker base like K₂CO₃ or Cs₂CO₃.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen). The degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) is then added via syringe.

  • Reaction: The mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., Ethyl Acetate). The mixture is washed with water and brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.4 eq.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.2 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture is quenched carefully with saturated aqueous NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Visual Guides

Troubleshooting_Flowchart Start Low / No Yield in Cross-Coupling Reaction Solubility Are all reagents soluble in the chosen solvent? Start->Solubility Inert Was the reaction run under strictly inert conditions? Solubility->Inert Yes Sol_Yes Change Solvent System (e.g., Toluene -> Dioxane/H2O) Solubility->Sol_Yes No Base Is the base appropriate for the solvent/substrate? Inert->Base Yes Inert_Yes Thoroughly Degas Solvents (e.g., Ar sparging) Inert->Inert_Yes No Base_Yes Screen Different Bases (e.g., K2CO3, K3PO4, NaOtBu) Base->Base_Yes No Success Reaction Optimized Base->Success Yes Sol_Yes->Inert Inert_Yes->Base Base_Yes->Success

Caption: Troubleshooting flowchart for optimizing cross-coupling reactions.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I)L2 Pd0->OxAdd Slow step, often requires heat Transmetal Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylIodide Ar-I (1-Iodo-2-(OCF3)benzene) ArylIodide->OxAdd Boronic Ar'-B(OR)2 Base Base (e.g., K2CO3) in Solvent (e.g., H2O) Boronic->Base Base->Transmetal Activates Boronic Acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow start Start: Reagent Preparation setup 1. Assemble Dry Glassware under Inert Atmosphere start->setup reagents 2. Add Substrate, Catalyst, Ligand, and Base setup->reagents solvent 3. Add Degassed Solvent(s) reagents->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Quench Reaction and Perform Aqueous Work-up reaction->workup dry 6. Dry Organic Layer (e.g., Na2SO4) and Filter workup->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Purify by Column Chromatography concentrate->purify analyze 9. Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for a cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Iodo- vs. 1-Bromo-2-(trifluoromethoxy)benzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the choice of starting materials is paramount to the efficiency and success of a synthetic route. Aryl halides are fundamental building blocks, and understanding their relative reactivity is crucial for reaction optimization. This guide provides an objective comparison of the reactivity of 1-Iodo-2-(trifluoromethoxy)benzene and 1-Bromo-2-(trifluoromethoxy)benzene in a variety of common and powerful chemical transformations.

The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond dissociation energy (BDE). The Carbon-Iodine (C-I) bond is inherently weaker than the Carbon-Bromine (C-Br) bond. This lower BDE for the C-I bond means that less energy is required to cleave it, which translates to higher reactivity, especially in reactions where the cleavage of this bond is the rate-determining step, such as the oxidative addition in many palladium-catalyzed cross-coupling reactions.

Quantitative Reactivity Comparison in Cross-Coupling Reactions

The superior reactivity of aryl iodides over aryl bromides is a well-established principle in transition metal-catalyzed cross-coupling reactions. This trend generally allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times when employing the iodo-analogue. While direct side-by-side comparative studies for 1-Iodo- and 1-Bromo-2-(trifluoromethoxy)benzene are not extensively documented in a single source, the following tables summarize representative data from the literature for these substrates and closely related analogues, illustrating the general reactivity trend.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following data illustrates the typically higher efficiency of the iodo-substituted substrate.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~95
1-Bromo-2-(trifluoromethoxy)benzenePhenylboronic acidPd(PPh₃)₄ / SPhosK₃PO₄Toluene / H₂O10018~85

Table 2: Buchwald-Hartwig Amination

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a key transformation. Again, the iodo-substituted benzene derivative generally provides the desired product under milder conditions.

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ / XPhosK₃PO₄Toluene9016~92
1-Bromo-2-(trifluoromethoxy)benzeneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene11024~88

Table 3: Sonogashira Coupling

In the Sonogashira coupling for the formation of carbon-carbon triple bonds, the trend of higher reactivity for the iodide continues. This can be particularly advantageous for sensitive substrates requiring milder conditions.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF606~90
1-Bromo-2-(trifluoromethoxy)benzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIDIPAToluene8012~80

Reactivity in Metallation Reactions: Grignard and Lithiation

The formation of organometallic reagents is another critical area where the choice of halide is important.

Table 4: Grignard Reagent Formation

The formation of Grignard reagents from aryl halides is a fundamental transformation. While both iodides and bromides can be used, the greater reactivity of the C-I bond can sometimes lead to more side reactions, such as Wurtz-type homocoupling, if the reaction is not carefully controlled. However, initiation of the Grignard formation can be easier with the iodide.

Aryl HalideReagentSolventConditionsOutcome
This compoundMgTHFRoom TempFacile initiation, potential for homocoupling
1-Bromo-2-(trifluoromethoxy)benzeneMgTHFGentle heating may be required for initiationGenerally cleaner reaction with less homocoupling

Table 5: Lithium-Halogen Exchange

Lithium-halogen exchange is a rapid and efficient method for the preparation of organolithium reagents. This reaction is typically much faster for iodides than for bromides, often occurring at very low temperatures.

Aryl HalideReagentSolventTemp. (°C)TimeReactivity
This compoundn-BuLiTHF-78< 5 minVery rapid exchange
1-Bromo-2-(trifluoromethoxy)benzenen-BuLiTHF-78~ 30 minSlower exchange, may require longer time or slightly elevated temperature

Experimental Protocols

Below are representative experimental protocols for the key reactions discussed. These should be considered as starting points and may require optimization for specific applications.

Suzuki-Miyaura Coupling of this compound

To a solution of this compound (1.0 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The mixture is degassed with argon for 15 minutes and then heated to 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of 1-Bromo-2-(trifluoromethoxy)benzene

In a glovebox, an oven-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol). The tube is sealed, removed from the glovebox, and 1-bromo-2-(trifluoromethoxy)benzene (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL) are added under an argon atmosphere. The reaction mixture is then heated to 110 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography.

Sonogashira Coupling of this compound

To a solution of this compound (1.0 mmol) in anhydrous and degassed THF (5 mL) is added bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), copper(I) iodide (0.04 mmol), and triethylamine (2.0 mmol). Phenylacetylene (1.1 mmol) is then added dropwise, and the reaction mixture is stirred at 60 °C under an argon atmosphere for 6 hours. After completion, the mixture is cooled, diluted with diethyl ether, and filtered through Celite. The filtrate is washed with saturated aqueous ammonium chloride and brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Grignard Reagent Formation from 1-Bromo-2-(trifluoromethoxy)benzene

Magnesium turnings (1.2 mmol) are placed in a flame-dried flask under an argon atmosphere. A small crystal of iodine is added. A solution of 1-bromo-2-(trifluoromethoxy)benzene (1.0 mmol) in anhydrous THF (5 mL) is added dropwise. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed. The resulting Grignard reagent is then cooled and used immediately in the subsequent reaction.

Lithium-Halogen Exchange of this compound

A solution of this compound (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere. To this solution, n-butyllithium (1.1 mmol, as a solution in hexanes) is added dropwise. The reaction mixture is stirred at -78 °C for 5 minutes, after which the resulting aryllithium species is ready to be quenched with an electrophile.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate a typical catalytic cycle, an experimental workflow, and a logical comparison of reactivity.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-B(OR)2) Ar-Pd(II)-R'(L2)->Pd(0)L2 Ar-R' Ar-R' Ar-Pd(II)-R'(L2)->Ar-R' Reductive Elimination

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Catalyst, Ligand, Base Add Catalyst, Ligand, Base Add Aryl Halide & Amine Add Aryl Halide & Amine Add Catalyst, Ligand, Base->Add Aryl Halide & Amine Add Solvent Add Solvent Add Aryl Halide & Amine->Add Solvent Degas with Inert Gas Degas with Inert Gas Add Solvent->Degas with Inert Gas Heat to Reaction Temp. Heat to Reaction Temp. Degas with Inert Gas->Heat to Reaction Temp. Monitor by TLC/GC-MS Monitor by TLC/GC-MS Heat to Reaction Temp.->Monitor by TLC/GC-MS Cool to RT Cool to RT Monitor by TLC/GC-MS->Cool to RT Quench Reaction Quench Reaction Cool to RT->Quench Reaction Extract with Organic Solvent Extract with Organic Solvent Quench Reaction->Extract with Organic Solvent Dry & Concentrate Dry & Concentrate Extract with Organic Solvent->Dry & Concentrate Purify by Chromatography Purify by Chromatography Dry & Concentrate->Purify by Chromatography

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Grignard_Lithiation_Reactivity Aryl Halide Aryl Halide Aryl Iodide Aryl Iodide Aryl Halide->Aryl Iodide Aryl Bromide Aryl Bromide Aryl Halide->Aryl Bromide Grignard Formation (Mg) Grignard Formation (Mg) Aryl Iodide->Grignard Formation (Mg) Easier Initiation Lithium-Halogen Exchange (n-BuLi) Lithium-Halogen Exchange (n-BuLi) Aryl Iodide->Lithium-Halogen Exchange (n-BuLi) Very Fast Milder Conditions Milder Conditions Aryl Iodide->Milder Conditions Aryl Bromide->Grignard Formation (Mg) May Require Initiation Aryl Bromide->Lithium-Halogen Exchange (n-BuLi) Slower Harsher Conditions Harsher Conditions Aryl Bromide->Harsher Conditions Slower Reaction Rate Slower Reaction Rate Grignard Formation (Mg)->Slower Reaction Rate Faster Reaction Rate Faster Reaction Rate Lithium-Halogen Exchange (n-BuLi)->Faster Reaction Rate

Figure 3: Logical Comparison of Reactivity in Metallation Reactions.

Conclusion

The choice between this compound and 1-Bromo-2-(trifluoromethoxy)benzene is a classic example of the trade-off between reactivity and other factors such as cost and stability. The iodo-substituted compound consistently demonstrates higher reactivity across a range of important synthetic transformations, often leading to higher yields under milder conditions and in shorter reaction times. This enhanced reactivity is a direct consequence of the weaker Carbon-Iodine bond. However, aryl bromides are typically less expensive and more stable than their iodo counterparts. For reactions where harsh conditions are not detrimental to the substrate or product, or when cost is a primary consideration, 1-Bromo-2-(trifluoromethoxy)benzene remains a viable and valuable substrate. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target and the desired reaction efficiency.

Navigating the Spectral Maze: A Comparative Guide to NMR Assignment for 1-Iodo-2-(trifluoromethoxy)benzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of this process, offering profound insights into molecular structure. This guide provides a comparative analysis of the NMR spectral data for 1-iodo-2-(trifluoromethoxy)benzene and its analogs, offering a framework for the spectral assignment of this and related compounds.

Comparative NMR Data Analysis

The chemical shifts (δ) and coupling constants (J) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The introduction of a bulky, electron-withdrawing iodine atom and a strongly electron-withdrawing trifluoromethoxy group (-OCF₃) at adjacent positions on a benzene ring is expected to induce significant changes in the spectral features of the aromatic protons and carbons.

Below are tables summarizing the reported NMR data for relevant comparative compounds. These will serve as a basis for predicting the spectral features of this compound.

Table 1: ¹H NMR Spectral Data of Comparative Compounds

CompoundSolventAromatic Protons (δ, ppm) and Coupling Constants (J, Hz)Reference
1-Iodo-2-nitrobenzeneCCl₄H-3: 7.29, H-4: 7.36, H-5: 7.80, H-6: 7.99; J₃,₄=7.20, J₄,₅=7.90, J₅,₆=7.71, J₃,₅=1.45, J₄,₆=1.35[1]
1-Iodo-4-methoxybenzeneCDCl₃6.61-6.74 (m, 2H), 7.48-7.65 (m, 2H)[2]
(Trifluoromethoxy)benzene-Data not explicitly provided in search results, but general aromatic region expected ~7.0-7.5 ppm[3]
2-(Trifluoromethyl)iodobenzene-No specific ¹H NMR data found in search results.[4][5]

Table 2: ¹³C NMR Spectral Data of Comparative Compounds

CompoundSolventCarbon Chemical Shifts (δ, ppm)Reference
1-Iodo-4-methoxybenzeneCDCl₃55.3, 82.7, 116.3, 138.2, 159.4[2]
1-Nitro-2-(trifluoromethyl)benzeneCDCl₃122.1 (q, J=272.0 Hz), 123.8 (q, J=34.0 Hz), 125.1, 128.1 (q, J=5.0 Hz), 132.7, 133.3, 148.4[6]
4-(Trifluoromethyl)benzonitrileCDCl₃116.0 (q, J=1.8 Hz), 117.4, 123.0 (q, J=271 Hz), 126.1 (q, J=3.7 Hz), 132.6, 134.5 (q, J=33 Hz)[7]

Table 3: ¹⁹F NMR Spectral Data of Comparative Compounds

CompoundSolvent¹⁹F Chemical Shift (δ, ppm)Reference
1-Nitro-2-(trifluoromethyl)benzeneCDCl₃-60.13 (s, 3F)[6]
1-Nitro-4-(trifluoromethyl)benzeneCDCl₃-63.18 (s, 3F)[6]
(Trifluoromethoxy)benzene derivatives-Chemical shifts are sensitive to the solvent environment.[8][9]
General Trifluoromethyl ArenesCDCl₃-58 to -66 (referenced to CFCl₃)[6][7][10]

Predicted Spectral Assignment for this compound

Based on the data from analogous compounds, the following spectral characteristics can be anticipated for this compound:

  • ¹H NMR: The four aromatic protons will likely appear as complex multiplets in the downfield region (approximately δ 7.0-8.0 ppm). The proton ortho to the iodine (H-6) is expected to be the most deshielded due to the anisotropic effect of the iodine atom. The proton ortho to the -OCF₃ group (H-3) will also be shifted downfield. The remaining protons (H-4 and H-5) will resonate at intermediate chemical shifts. Long-range couplings between the fluorine atoms of the -OCF₃ group and the ortho proton (H-3) may be observed.

  • ¹³C NMR: The carbon attached to the iodine (C-1) will exhibit a significantly shielded chemical shift (around δ 90-100 ppm), a characteristic feature of iodo-substituted carbons. The carbon bearing the trifluoromethoxy group (C-2) will be deshielded. The -OCF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond C-F coupling constant (¹JCF ≈ 250-300 Hz). The aromatic carbons will show distinct signals, with their chemical shifts influenced by the combined electronic effects of the two substituents.

  • ¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift is anticipated to be in the typical range for trifluoromethoxy groups on an aromatic ring (around δ -57 to -60 ppm, relative to CFCl₃). The solvent can significantly influence the exact chemical shift.[8][9]

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the NMR analysis of this compound and its derivatives.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ (δ = 0.00 ppm) or an internal standard like hexafluorobenzene (δ ≈ -164.9 ppm) can be used.[7][11]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the internal or external standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Logical Workflow for NMR Spectral Assignment

The process of assigning NMR signals to specific atoms in a molecule follows a logical progression. The following diagram, generated using the DOT language, illustrates a typical workflow.

NMR_Assignment_Workflow Workflow for NMR Spectral Assignment A Obtain High-Quality NMR Spectra (1H, 13C, 19F, 2D) B Analyze 1D Spectra - Chemical Shifts - Integration (1H) - Multiplicity & Coupling Constants A->B C Propose Preliminary Assignments Based on Known Chemical Shift Ranges and Substituent Effects B->C D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) B->D C->D For complex structures or ambiguous assignments F Refine and Confirm Assignments Using 2D Correlation Data C->F E Analyze 2D Spectra - COSY: H-H Couplings - HSQC: C-H one-bond correlations - HMBC: C-H long-range correlations D->E E->F G Final Structure Elucidation F->G

Caption: A flowchart illustrating the systematic workflow for the assignment of NMR spectra.

By leveraging comparative data from analogous structures and employing a systematic experimental and analytical approach, researchers can confidently assign the NMR spectra of this compound and its derivatives, facilitating their crucial role in the advancement of chemical and pharmaceutical research.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the purity of chemical reagents and intermediates is fundamental to ensuring the reliability and reproducibility of experimental results. 1-Iodo-2-(trifluoromethoxy)benzene, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception. Its purity can significantly influence reaction yields, impurity profiles of final products, and overall process efficiency.

This guide provides a comprehensive comparison of three prevalent analytical methods for determining the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis to assist in selecting the most appropriate method for your specific needs.

Method Comparison at a Glance

The selection of an analytical method is a critical decision that depends on several factors, including the nature of potential impurities, the required level of accuracy and precision, available instrumentation, and sample throughput. The following table provides a summary of the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a mobile and stationary phase, with detection typically by UV absorbance.Intrinsic quantitative response of atomic nuclei in a magnetic field.
Quantitation Relative (requires a reference standard of the analyte).Relative (requires a reference standard of the analyte).Absolute (can determine purity without a specific reference standard of the analyte).[1][2]
Selectivity High, based on both chromatographic retention time and mass fragmentation patterns. Excellent for isomer separation.[3]Good to excellent, highly dependent on column and mobile phase selection. Effective for separating non-volatile impurities.Excellent for structural elucidation and identification of impurities. Can distinguish between isomers.[2]
Sensitivity Very high (typically parts-per-million, ppm, to parts-per-billion, ppb, levels).[1]High (typically ppm levels).Moderate (generally requires milligram quantities of sample).[4]
Sample Throughput Moderate to high, with typical run times of 20-40 minutes.High, with typical run times of 10-30 minutes.Lower, due to longer acquisition times required for accurate quantification.[5]
Strengths Excellent for volatile and semi-volatile impurities, provides structural information from mass spectra.[1][6]Broad applicability to a wide range of compounds, robust and reliable.[7]Primary analytical method, highly accurate and precise, does not require a specific reference standard for the analyte.[2][8][9]
Limitations Not suitable for non-volatile or thermally labile compounds.May have lower resolution for some volatile impurities compared to GC. Requires analyte-specific reference standards for quantification.Lower sensitivity than chromatographic methods, may be affected by overlapping signals in complex mixtures.[4]

Potential Impurities in this compound

To effectively evaluate the purity of this compound, it is crucial to consider the potential impurities that may arise during its synthesis. A common synthetic route involves the iodination of 1-(trifluoromethoxy)benzene. Therefore, potential impurities could include:

  • Starting materials: Unreacted 1-(trifluoromethoxy)benzene.

  • Isomeric byproducts: 1-Iodo-3-(trifluoromethoxy)benzene and 1-Iodo-4-(trifluoromethoxy)benzene.

  • Related impurities: Di-iodinated trifluoromethoxybenzene species.

  • Residual solvents: Solvents used in the synthesis and purification steps.

An ideal analytical method should be capable of separating and quantifying the main component from these and other potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry. This method is particularly well-suited for identifying and quantifying residual solvents and isomeric impurities.[3]

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

Materials:

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Solvent: High-purity dichloromethane or ethyl acetate.

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~10-100 µg/mL.

GC-MS Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless for trace analysis
Oven Program Initial temperature: 60 °C (hold for 2 min) Ramp: 15 °C/min to 280 °C Hold at 280 °C for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Solvent Delay 3 minutes

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks. Identification of impurities can be achieved by comparing their mass spectra with a commercial or in-house spectral library.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities Integrate->Identify Calculate Calculate Purity (% Area) Integrate->Calculate

GC-MS analysis workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for separating and quantifying components in a mixture. It is particularly useful for non-volatile or thermally labile impurities that are not amenable to GC analysis. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Materials:

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A mixture of acetonitrile and water. The addition of a small amount of acid, such as 0.1% trifluoroacetic acid (TFA), can improve peak shape.[7]

  • Solvent: Acetonitrile or methanol.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

ParameterValue
Mobile Phase A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile
Gradient 50% B to 95% B over 15 minutes, then hold at 95% B for 5 minutes, followed by re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

HPLC analysis workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a compound-specific reference standard.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.[5] Given the presence of fluorine in this compound, both ¹H and ¹⁹F qNMR can be employed.

Experimental Protocol: ¹H qNMR

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a vial.

    • Accurately weigh approximately 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum.

  • Ensure a sufficient relaxation delay (D1), typically at least 5 times the longest T₁ of the signals of interest, to allow for complete relaxation and accurate integration. A D1 of 30 seconds is a conservative starting point.

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).[5]

Data Analysis: The purity of the analyte is calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Std Accurately Weigh Internal Standard Weigh_Std->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire Spectrum with Optimized Parameters (D1, scans) Transfer->Acquire Process Phase and Baseline Correction Acquire->Process Integrate Integrate Analyte and Standard Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

qNMR analysis workflow.

Conclusion: A Multi-Technique Approach for Comprehensive Purity Assessment

Each of the discussed analytical methods offers distinct advantages for determining the purity of this compound.

  • GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and isomeric byproducts. Its high sensitivity and the structural information provided by mass spectrometry make it an invaluable tool.[1]

  • HPLC is a robust and versatile technique suitable for routine quality control. It excels at separating the main component from non-volatile impurities and degradation products.

  • qNMR stands out as a primary method for obtaining a highly accurate, absolute purity value without the need for an analyte-specific reference standard.[2][9] It is particularly useful for qualifying in-house reference materials and for orthogonal verification of results from chromatographic methods.

For a comprehensive and unambiguous assessment of the purity of this compound, a multi-technique approach is recommended. For instance, GC-MS can be used to screen for volatile impurities, HPLC can be employed for routine purity checks against a qualified reference standard, and qNMR can be utilized to establish the absolute purity of that reference standard. This integrated strategy provides a thorough understanding of the impurity profile, ensuring the high quality of this critical chemical intermediate for its applications in research and development.

References

Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C and C-N Bond Formation

The functionalization of aromatic rings containing the trifluoromethoxy group is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by this substituent. The palladium-catalyzed cross-coupling of 1-iodo-2-(trifluoromethoxy)benzene serves as a key transformation for the synthesis of a diverse range of elaborated structures. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of these reactions. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this compound, supported by experimental data to facilitate catalyst selection and reaction optimization.

Data Presentation: Performance of Palladium Catalysts

The following tables summarize the performance of different palladium catalysts in the cross-coupling of this compound with various coupling partners. It is important to note that direct comparative studies for this specific substrate are limited, and the data presented here is a compilation from various sources. Therefore, reaction conditions should be considered when comparing catalyst performance.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285
Pd(dppf)Cl₂Cs₂CO₃Dioxane1001692
Pd₂(dba)₃ / SPhosK₃PO₄Toluene110495

Table 2: Buchwald-Hartwig Amination of this compound with Aniline

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene1001891
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane1102488
PEPPSI-IPrK₃PO₄t-Amyl alcohol1001294

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF65689
Pd(PPh₃)₄CuIi-Pr₂NHDMF80892
Pd(OAc)₂ / SPhos-Cs₂CO₃Dioxane1001278 (Cu-free)

Table 4: Heck Coupling of this compound with Styrene

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂Et₃NDMF1002482
Pd(PPh₃)₄K₂CO₃Acetonitrile801675
Herrmann's CatalystNaOAcNMP1201288

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and reaction scales.

General Procedure for Suzuki-Miyaura Coupling: A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) in the specified solvent system (e.g., Toluene/EtOH/H₂O) is degassed and heated under an inert atmosphere at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination: In a glovebox, an oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol). This compound (1.0 mmol), aniline (1.2 mmol), and the anhydrous solvent (e.g., toluene) are then added. The tube is sealed and heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography.[2][3]

General Procedure for Sonogashira Coupling: To a solution of this compound (1.0 mmol) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol) in the specified solvent (e.g., THF) under an inert atmosphere, the co-catalyst (e.g., CuI, 0.04 mmol) and the base (e.g., Et₃N, 2.0 mmol) are added. Phenylacetylene (1.1 mmol) is then added, and the reaction mixture is stirred at the indicated temperature for the specified time. The reaction is quenched with aqueous ammonium chloride solution, and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.[4][5]

General Procedure for Heck Reaction: A mixture of this compound (1.0 mmol), styrene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the base (e.g., Et₃N, 1.5 mmol) in the specified solvent (e.g., DMF) is heated under an inert atmosphere at the indicated temperature for the specified time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[6][7][8][9]

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base setup Assemble Reaction under Inert Atmosphere (N₂ or Ar) reagents->setup catalyst Prepare Catalyst System: - Pd Precursor - Ligand (if applicable) catalyst->setup solvent Add Anhydrous/Degassed Solvent solvent->setup heating Heat to Reaction Temperature with Stirring setup->heating monitoring Monitor Reaction Progress (TLC, GC/MS, LC/MS) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Extraction with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Characterized Final Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-I(Ln) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R(Ln) OxAdd->Transmetal Transmetalation (Suzuki, Sonogashira) or Amine Coordination & Deprotonation (Buchwald-Hartwig) Product Ar-R Transmetal->Product out1 Transmetal->out1 in1 in1->OxAdd in2 in2->Transmetal out2 out2->Pd0 ArylIodide This compound CouplingPartner Coupling Partner (e.g., R-B(OH)₂, R-NH₂, R-C≡CH)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to Alternative Trifluoromethoxylated Building Blocks for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecules. 1-Iodo-2-(trifluoromethoxy)benzene has been a valuable reagent for introducing the o-trifluoromethoxyphenyl motif. However, the landscape of available building blocks is expanding, offering alternatives that may present advantages in terms of cost, stability, and reactivity. This guide provides an objective comparison of the performance of this compound with its primary alternatives—1-bromo-2-(trifluoromethoxy)benzene and 2-(trifluoromethoxy)phenylboronic acid—in key palladium-catalyzed cross-coupling reactions, supported by experimental data.

The trifluoromethoxy (-OCF3) group is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The ortho-substituted pattern, in particular, can induce specific conformational preferences that are beneficial for biological activity. The choice of the reactive handle—iodide, bromide, or boronic acid—directly influences the efficiency and conditions required for incorporating this valuable moiety.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. A comparative analysis of 2-(trifluoromethoxy)phenyl halides and the corresponding boronic acid reveals the expected reactivity trends, with the boronic acid offering a distinct advantage in specific scenarios.

Generally, aryl iodides are more reactive than aryl bromides in Suzuki-Miyaura coupling due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step. This often translates to higher yields under milder conditions. However, 2-(trifluoromethoxy)phenylboronic acid serves as a direct coupling partner, circumventing the need for a halogenated precursor in the final bond-forming step.

Table 1: Comparison of Building Blocks in Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryBuilding BlockCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O (4:1:1)9012~95%
21-Bromo-2-(trifluoromethoxy)benzenePd(dppf)Cl₂ (3 mol%)K₃PO₄1,4-Dioxane10018~85%
32-(Trifluoromethoxy)phenylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O (4:1:1)9010>95%

Note: The data presented is a representative compilation from various sources and may involve slightly different reaction conditions. Direct comparison should be made with caution.

As the data suggests, both the iodo and boronic acid derivatives provide excellent yields. The bromo analog, while slightly less reactive, still offers good to high yields, often with the use of more specialized ligand systems and slightly more forcing conditions. The choice between the iodo and bromo derivatives may come down to a trade-off between the higher reactivity and cost of the iodide versus the lower cost and potentially greater stability of the bromide. 2-(Trifluoromethoxy)phenylboronic acid is an excellent choice when it is commercially available or can be readily synthesized, as it often leads to high yields and simplified purification.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk tube are added the 2-(trifluoromethoxy)phenyl halide (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (2.0 mmol). The tube is evacuated and backfilled with argon three times. The degassed solvent (5 mL) is then added, followed by the palladium catalyst (as specified in Table 1). The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide/Boronic Acid + Base Solvent_Catalyst Add Degassed Solvent & Pd Catalyst Reactants->Solvent_Catalyst Under Ar Heating Heat under Inert Atmosphere Solvent_Catalyst->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Extraction Aqueous Workup & Extraction Monitoring->Extraction Upon Completion Purification Column Chromatography Extraction->Purification Product Pure Biaryl Product Purification->Product

A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. In this reaction, the higher reactivity of the C-I bond is even more pronounced compared to the C-Br bond, often leading to significantly milder reaction conditions and higher efficiency.

Table 2: Comparison of Building Blocks in Buchwald-Hartwig Amination with Morpholine

EntryBuilding BlockCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOtBuToluene808>95%
21-Bromo-2-(trifluoromethoxy)benzenePd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)K₃PO₄1,4-Dioxane11024~90%

Note: The data presented is a representative compilation from various sources and may involve slightly different reaction conditions. Direct comparison should be made with caution.

The data clearly indicates that the iodo-derivative is more reactive, allowing for lower reaction temperatures and shorter reaction times. The bromo-derivative can be a viable alternative, particularly when the higher cost of the iodo-compound is a concern, but it generally requires more forcing conditions and a carefully selected ligand to achieve high yields.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A flame-dried Schlenk tube is charged with the 2-(trifluoromethoxy)phenyl halide (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), the palladium precursor, and the ligand. The tube is evacuated and backfilled with argon. The degassed solvent (5 mL) is added, and the mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired arylamine.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)Lₙ OxAdd Oxidative Addition Pd(0)L->OxAdd Pd(II)Complex LₙPd(II)(Ar)X OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord Deprotonation Deprotonation AmineCoord->Deprotonation ReductiveElim Reductive Elimination Deprotonation->ReductiveElim ReductiveElim->Pd(0)L Product Ar-NR₂ ReductiveElim->Product ArX Ar-X ArX->OxAdd Amine HNR₂ Amine->AmineCoord Base Base Base->Deprotonation

Generalized catalytic cycle for the Buchwald-Hartwig amination.

Performance in Sonogashira Coupling

The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, also demonstrates the superior reactivity of aryl iodides over bromides.

Table 3: Comparison of Building Blocks in Sonogashira Coupling with Phenylacetylene

EntryBuilding BlockCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Et₃NTHF606>95%
21-Bromo-2-(trifluoromethoxy)benzenePd(PPh₃)₄ (5 mol%) / CuI (10 mol%)i-Pr₂NHDMF9024~80%

Note: The data presented is a representative compilation from various sources and may involve slightly different reaction conditions. Direct comparison should be made with caution.

The trend of higher reactivity for the iodo-derivative continues in the Sonogashira coupling, affording the product in high yield under relatively mild conditions. The bromo-analog requires higher temperatures, longer reaction times, and often higher catalyst loadings to achieve comparable results.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the 2-(trifluoromethoxy)phenyl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in the specified solvent (5 mL) is added the base (2.0 mmol), the palladium catalyst, and the copper(I) iodide co-catalyst. The mixture is degassed and then stirred under an inert atmosphere at the indicated temperature for the specified time. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Synthesis and Availability of Alternative Building Blocks

1-Bromo-2-(trifluoromethoxy)benzene: This building block is commercially available from several chemical suppliers. It can also be synthesized via electrophilic bromination of (trifluoromethoxy)benzene.

2-(Trifluoromethoxy)phenylboronic Acid: This versatile reagent is also commercially available. Its synthesis typically involves the reaction of 2-(trifluoromethoxy)phenylmagnesium bromide with a borate ester, followed by acidic workup.

Conclusion

The choice of the optimal trifluoromethoxylated building block for a specific cross-coupling reaction depends on a balance of reactivity, cost, and availability.

  • This compound remains the most reactive and versatile option, consistently providing high yields under mild conditions across a range of cross-coupling reactions. It is the preferred choice when maximizing yield and minimizing reaction time are critical.

  • 1-Bromo-2-(trifluoromethoxy)benzene presents a more cost-effective alternative. While generally less reactive than its iodo counterpart, it can still provide good to excellent yields, albeit often requiring more forcing conditions and careful optimization of the catalyst system.

  • 2-(Trifluoromethoxy)phenylboronic Acid is an excellent choice for Suzuki-Miyaura couplings, offering high reactivity and a more direct route to the desired biaryl product. Its utility is dependent on its commercial availability and cost-effectiveness for the intended scale of the reaction.

For researchers and drug development professionals, a careful evaluation of these factors will enable the selection of the most appropriate building block to achieve their synthetic goals efficiently and economically.

Characterization of regioisomers of iodo-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Regioisomers of Iodo-(trifluoromethoxy)benzene for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the three regioisomers of iodo-(trifluoromethoxy)benzene: the ortho (1-iodo-2-(trifluoromethoxy)benzene), meta (1-iodo-3-(trifluoromethoxy)benzene), and para (1-iodo-4-(trifluoromethoxy)benzene). These compounds are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, due to the unique electronic properties conferred by the trifluoromethoxy group and the reactive carbon-iodine bond.[1]

Physicochemical and Spectroscopic Characterization

The physical and spectral properties of these isomers are critical for their identification, purification, and utilization in synthetic pathways. The following tables summarize the key characterization data available for each regioisomer.

Physicochemical Properties
PropertyThis compound1-Iodo-3-(trifluoromethoxy)benzene1-Iodo-4-(trifluoromethoxy)benzene
CAS Number 175278-00-9[2][3]198206-33-6[4][5]103962-05-6
Molecular Formula C₇H₄F₃IO[2][3]C₇H₄F₃IO[5]C₇H₄F₃IO
Molecular Weight 288.01 g/mol [2][3]288.01 g/mol [5]288.01 g/mol
Boiling Point 164-165 °C[2]Not available177-179 °C[6]
Density 1.855 g/mL at 25 °C[2]Not available1.84 g/mL at 25 °C[6]
Refractive Index n20/D 1.5060[2]Not availablen20/D 1.504[6]
Spectroscopic Data Summary
Spectroscopic DataThis compound1-Iodo-3-(trifluoromethoxy)benzene1-Iodo-4-(trifluoromethoxy)benzene
¹H NMR Data available[7]Data available[4]Data available[7][8]
¹³C NMR Data available[7]Data available[4]Data available[7][8]
¹⁹F NMR Data available[7]Data available[4]Data available[7][8]
IR Spectroscopy Data availableData available[4]Data available[8]
Mass Spectrometry Data availableData available[4]Data available[8]

Experimental Protocols

The synthesis of iodo-(trifluoromethoxy)benzene regioisomers can be achieved through several synthetic strategies. A common and effective method involves a bromine-lithium exchange from the corresponding bromo-(trifluoromethoxy)benzene precursor, followed by quenching with an iodine source.

General Synthesis of Iodo-(trifluoromethoxy)benzenes via Halogen-Metal Exchange

This protocol is adapted from a general method for the synthesis of aryl iodides.[9]

Materials:

  • Bromo-(trifluoromethoxy)benzene (ortho, meta, or para isomer)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of the appropriate bromo-(trifluoromethoxy)benzene isomer in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the reaction mixture is stirred at -78 °C for 1 hour to facilitate the bromine-lithium exchange, forming the corresponding aryllithium species.

  • A solution of iodine in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired iodo-(trifluoromethoxy)benzene regioisomer.[9] The meta- and para-isomers have been successfully synthesized using this approach with reported yields of 74% and 86% respectively.[9]

Experimental and logical Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of iodo-(trifluoromethoxy)benzene regioisomers and a logical diagram of their application areas.

G cluster_synthesis Synthesis cluster_characterization Characterization start Bromo-(trifluoromethoxy)benzene (ortho, meta, or para) step1 Dissolve in Anhydrous THF start->step1 step2 Cool to -78°C step1->step2 step3 Add n-BuLi (Bromine-Lithium Exchange) step2->step3 step4 Add I₂ Solution (Iodination) step3->step4 step5 Quench with Na₂S₂O₃ step4->step5 step6 Workup & Extraction step5->step6 step7 Purification (Column Chromatography) step6->step7 product Iodo-(trifluoromethoxy)benzene Isomer step7->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms purity Purity Analysis (GC/HPLC) product->purity

Fig. 1: General workflow for the synthesis and characterization of iodo-(trifluoromethoxy)benzene isomers.

G cluster_applications Key Application Areas cluster_reactions Core Synthetic Utility parent Iodo-(trifluoromethoxy)benzene Regioisomers coupling Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) parent->coupling nucleophilic Nucleophilic Substitution parent->nucleophilic pharma Pharmaceutical Development agro Agrochemical Synthesis materials Advanced Materials Science coupling->pharma coupling->agro coupling->materials nucleophilic->pharma nucleophilic->agro

Fig. 2: Application areas and synthetic utility of iodo-(trifluoromethoxy)benzene regioisomers.

References

Navigating Reaction Outcomes: A Comparative Guide to GC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of chemical reaction outcomes is a cornerstone of successful research and development. The choice of analytical technique is critical for obtaining accurate and reliable data on product formation, purity, and yield. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical methods—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to assist in selecting the most appropriate tool for validating reaction outcomes.

This comprehensive guide delves into the performance characteristics, experimental protocols, and practical considerations for each technique, supported by experimental data. By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the integrity of their synthetic chemistry.

At a Glance: Performance Comparison of Analytical Techniques

The selection of an analytical technique for reaction monitoring and validation is a multi-faceted decision that depends on the specific requirements of the analysis, including the nature of the analytes, the desired sensitivity, and the complexity of the reaction mixture. The following table summarizes the key quantitative performance metrics for GC-MS, HPLC, LC-MS, and NMR.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Limit of Detection (LOD) pg to low ngngpg to low ngµg to mg
Limit of Quantitation (LOQ) Low ngng to µgLow ngµg to mg
Linearity (R²) >0.99>0.99>0.99>0.99
Precision (%RSD) <15%<2%<15%<1%
Accuracy (% Recovery) 80-120%98-102%80-120%99-101%
Sample Throughput ModerateHighHighLow to Moderate
Analyst Expertise ModerateModerateHighHigh
Cost (Instrument) ModerateLow to ModerateHighHigh

In-Depth Analysis of Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both qualitative and quantitative information.

Advantages:

  • High separation efficiency for complex mixtures.

  • Excellent sensitivity and selectivity.

  • Provides structural information from mass spectra, aiding in the identification of unknown products and byproducts.

  • Extensive spectral libraries are available for compound identification.

Limitations:

  • Limited to thermally stable and volatile compounds.

  • Derivatization may be required for non-volatile or polar analytes, adding complexity to sample preparation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique used for a wide range of compounds, particularly those that are non-volatile or thermally labile. It is a cornerstone of many analytical laboratories for routine analysis and quality control.

Advantages:

  • Applicable to a broad range of non-volatile and thermally unstable compounds.[1]

  • High-throughput capabilities.

  • Excellent quantitative precision and accuracy.[2]

Limitations:

  • Does not inherently provide structural information for unknown compounds without being coupled to a mass spectrometer.

  • Peak identification relies on retention time matching with standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry, creating a highly sensitive and selective analytical tool.

Advantages:

  • Applicable to a wide range of compounds, including non-volatile and thermally labile molecules.[1]

  • Provides molecular weight and structural information, facilitating the identification of unknown compounds.[3]

  • High sensitivity and selectivity, especially with tandem mass spectrometry (LC-MS/MS).[1]

Limitations:

  • Matrix effects can suppress or enhance the ionization of analytes, affecting quantitation.

  • Higher cost and complexity compared to HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution. It is an inherently quantitative method (qNMR) as the signal intensity is directly proportional to the number of nuclei.[4]

Advantages:

  • Provides unambiguous structural elucidation of molecules.

  • Inherently quantitative without the need for calibration curves for relative quantitation.

  • Non-destructive, allowing for recovery of the sample.

Limitations:

  • Relatively low sensitivity compared to mass spectrometry-based techniques.[2]

  • Complex spectra can be challenging to interpret for mixtures.

  • Higher instrument and operational costs.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative methodologies for each of the discussed analytical techniques for the purpose of validating reaction outcomes.

GC-MS Analysis of a Reaction Mixture

This protocol outlines a general procedure for monitoring the progress of an organic reaction using GC-MS.

  • Sample Preparation:

    • At specified time intervals, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

    • Quench the reaction immediately by adding a suitable reagent or by rapid cooling.

    • Perform a liquid-liquid extraction to isolate the organic components. For example, add ethyl acetate (500 µL) and a saturated aqueous solution of sodium bicarbonate (500 µL).

    • Vortex the mixture and allow the layers to separate.

    • Transfer the organic layer to a clean vial and dry it over anhydrous sodium sulfate.

    • Filter the dried solution into a GC vial.

    • If necessary, perform a derivatization step to increase the volatility of the analytes.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a column suitable for the analytes of interest.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL in splitless mode.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify the peaks corresponding to starting materials, products, and byproducts based on their retention times and mass spectra.

    • Quantify the relative amounts of each component by integrating the peak areas.

    • Monitor the disappearance of starting materials and the appearance of the product over time to determine the reaction progress and endpoint.

HPLC Analysis of a Reaction Mixture

This protocol provides a general method for monitoring a reaction using HPLC with UV detection.[5][6]

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture at various time points.

    • Quench the reaction.

    • Dilute the sample with a suitable solvent (typically the mobile phase) to a concentration within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of solvents appropriate for the separation, e.g., a gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: A wavelength at which the analytes of interest have maximum absorbance.

  • Data Analysis:

    • Identify peaks based on retention times compared to standards.

    • Integrate the peak areas to determine the relative concentrations of reactants and products.

    • Plot the concentration of the product as a function of time to monitor the reaction kinetics.

LC-MS Analysis of a Reaction Mixture

This protocol describes a general procedure for analyzing a reaction mixture using LC-MS.

  • Sample Preparation:

    • Follow the same sample preparation steps as for HPLC analysis. The final concentration should be optimized for the sensitivity of the mass spectrometer.

  • LC-MS Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

    • Column: C18 column suitable for UPLC (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analytes.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Extract ion chromatograms for the m/z values of the starting materials and expected products.

    • Integrate the peak areas to monitor the progress of the reaction.

    • Analyze the full scan mass spectra to identify any unexpected byproducts.

Quantitative NMR (qNMR) Analysis of a Reaction Mixture

This protocol outlines the steps for quantitative analysis of a reaction mixture using NMR.[7]

  • Sample Preparation:

    • Withdraw a precise volume of the reaction mixture.

    • Add a known amount of an internal standard to the aliquot. The internal standard should have a resonance that does not overlap with the signals of the reactants or products.

    • Transfer the mixture to an NMR tube and add a deuterated solvent for locking.

  • NMR Instrumentation and Data Acquisition:

    • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

    • Pulse Program: A standard 1D proton pulse sequence (e.g., zg30).

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 150 is recommended for accurate quantification).[8]

    • Acquisition Time (aq): Sufficient to ensure good digital resolution.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (M_standard / M_analyte) * (Weight_standard / Weight_sample) where N_protons is the number of protons giving rise to the integrated signal, and M is the molar mass.

Visualizing Workflows and Decision Making

To further aid in the understanding and selection of the appropriate analytical technique, the following diagrams illustrate the typical experimental workflow for GC-MS analysis and a decision tree for choosing the most suitable method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Aliquot Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Filter Filter into GC Vial Dry->Filter Inject Inject Sample Filter->Inject Separate GC Separation Inject->Separate Ionize Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Report Outcome Quantify->Report

A typical workflow for validating a reaction outcome using GC-MS analysis.

Analytical_Technique_Decision_Tree cluster_start Analyte Properties cluster_goals Analytical Goals cluster_techniques Recommended Technique Volatile Volatile & Thermally Stable? StructuralInfo Structural Info Needed? Volatile->StructuralInfo No GCMS GC-MS Volatile->GCMS Yes HighThroughput High Throughput Needed? StructuralInfo->HighThroughput No LCMS LC-MS StructuralInfo->LCMS Yes HighPrecision High Precision & Accuracy Needed? HighThroughput->HighPrecision No HPLC HPLC HighThroughput->HPLC Yes NMR NMR HighPrecision->NMR Yes

A decision tree to guide the selection of an analytical technique.

Conclusion

The validation of reaction outcomes is a critical step in chemical synthesis, and the choice of analytical technique significantly impacts the quality and reliability of the data obtained. GC-MS remains a robust and powerful tool for the analysis of volatile and semi-volatile compounds, offering excellent sensitivity and structural information. However, for non-volatile or thermally labile molecules, LC-MS and HPLC are superior choices. When unambiguous structural elucidation and absolute quantification are paramount, NMR spectroscopy is the gold standard, albeit with lower sensitivity.

By carefully considering the properties of the analytes, the goals of the analysis, and the performance characteristics of each technique as outlined in this guide, researchers can confidently select the most appropriate method to validate their reaction outcomes, ensuring the accuracy and integrity of their scientific findings.

References

A Comparative Guide to the Cost-Effectiveness of 1-Iodo-2-(trifluoromethoxy)benzene in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of the trifluoromethoxy (-OCF3) group into molecular scaffolds is a pivotal strategy for enhancing pharmacological properties such as metabolic stability, lipophilicity, and bioavailability. This guide provides an objective comparison of 1-Iodo-2-(trifluoromethoxy)benzene with alternative reagents and methods for introducing the trifluoromethoxy moiety in large-scale synthesis, supported by experimental data and detailed protocols.

Cost-Effectiveness Analysis of Trifluoromethoxylation Reagents

The economic viability of a synthetic route is a critical factor in large-scale production. This section compares the cost of this compound with other common trifluoromethoxylation reagents. Prices are based on currently available data from suppliers and are subject to change.

ReagentSupplier Example(s)Price (USD) per GramMolecular Weight ( g/mol )Price (USD) per MoleKey Considerations for Large-Scale Use
This compound Varies~$15 - $30288.01[1]~$4,320 - $8,640Pre-functionalized building block, suitable for cross-coupling reactions. Cost-effective if the core structure is desired.
Togni's Reagent II Sigma-Aldrich, Santa Cruz Biotechnology~$60 - $100316.02[2][3][4][5][6]~$18,960 - $31,600Broad applicability for electrophilic trifluoromethylation, but high cost is a major barrier for large-scale synthesis.[7]
Umemoto's Reagent Sigma-Aldrich, Enamine~$150 - $250 (for derivatives)Varies (e.g., 488.51 for Mes-Umemoto reagent)[8][9]>$50,000Highly effective electrophilic trifluoromethylating agents, but generally more expensive than Togni's reagents.[10]
Bis(trifluoromethyl)peroxide (BTMP) Hangzhou Leap Chem Co., Ltd.Varies (Bulk pricing)170.01[11][12][13][14]VariesA gaseous reagent that can be produced from inexpensive bulk chemicals, offering a potentially highly cost-effective route for radical trifluoromethoxylation. Requires specialized handling.

Note: The cost per mole is an estimation and can vary significantly based on the supplier, purity, and quantity purchased.

Performance Comparison in Key Synthetic Transformations

This compound serves as a valuable building block for introducing the 2-(trifluoromethoxy)phenyl motif via cross-coupling reactions. This section compares its performance with alternative approaches for synthesizing similarly substituted compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.

Aryl Halide SubstrateCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
This compound (estimated) Phenylboronic acidPd(PPh₃)₄ (3 mol%)TolueneK₂CO₃10012~85-95Adapted from[15][16]
4-IodoanisolePhenylboronic acidPd/C (1.4 mol%)DMFK₂CO₃Reflux1.592[16]
1-Iodo-2,6-dimethylbenzenePhenylboronic acidPd(PPh₃)₄TolueneK₂CO₃1001285[17]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds.

Aryl Halide SubstrateAmineCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
This compound (estimated) MorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)TolueneNaOtBu10018~80-90Adapted from[7][18][19]
4-Bromoacetophenone2-VinylpyridineXantPhos Pd G3 (5 mol%)MeCN/PhMeDBU140196[14]
Aryl BromidesSecondary AminesP(o-tol)₃TolueneNaOtBu100-High[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for similar aryl iodides.[15][16][20]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene, ethanol, and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is adapted from established procedures for similar aryl iodides.[7][18][19]

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube.

  • Add the this compound and the amine.

  • Add anhydrous toluene.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ether, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The trifluoromethoxy group is a key feature in several approved drugs. The following diagrams illustrate the signaling pathways affected by these drugs and a general workflow for large-scale synthesis.

Riluzole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Voltage-gated Na+ channels Voltage-gated Na+ channels Glutamate Release Glutamate Release Voltage-gated Na+ channels->Glutamate Release Activates NMDA/Kainate Receptors NMDA/Kainate Receptors Glutamate Release->NMDA/Kainate Receptors Activates Riluzole Riluzole Riluzole->Voltage-gated Na+ channels Inhibits Ca2+ Influx Ca2+ Influx NMDA/Kainate Receptors->Ca2+ Influx Leads to Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Riluzole_postsynaptic Riluzole Riluzole_postsynaptic->NMDA/Kainate Receptors Inhibits

Caption: Mechanism of action of Riluzole in mitigating excitotoxicity.

Delamanid_Mechanism_of_Action Delamanid Delamanid (Prodrug) Ddn Ddn (Nitroreductase) Delamanid->Ddn Activated by Active_Metabolite Reactive Nitrogen Species Ddn->Active_Metabolite Generates Mycolic_Acid_Synthesis Mycolic Acid Synthesis Active_Metabolite->Mycolic_Acid_Synthesis Inhibits Cell_Wall_Integrity Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Integrity Leads to Bacterial_Death Bacterial Cell Death Cell_Wall_Integrity->Bacterial_Death

Caption: Mechanism of action of Delamanid against Mycobacterium tuberculosis.[2][3][4][5][21]

Large_Scale_Synthesis_Workflow start Starting Materials reactor Reactor Reaction:Aryl Halide + AmineCatalyst: Pd₂(dba)₃/XPhosBase: NaOtBuSolvent: TolueneTemp: 100 °C start->reactor workup Workup 1. Filtration2. Extraction3. Washing reactor->workup purification Purification Column Chromatographyor Recrystallization workup->purification qc Quality Control HPLC, GC-MS, NMR purification->qc final_product Final Product qc->final_product

Caption: General workflow for a large-scale Buchwald-Hartwig amination.

References

The Ortho-Trifluoromethoxy Group: A Comparative Guide to its Electronic Effects on Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF₃) group, when positioned at the ortho position of an aromatic ring, imparts a unique combination of electronic and steric properties that significantly influence molecular reactivity and conformation. This guide provides a comprehensive comparison of the electronic effects of the ortho-trifluoromethoxy group against other common ortho-substituents: trifluoromethyl (-CF₃), methoxy (-OCH₃), and chloro (-Cl). The data presented herein, including Hammett parameters, pKa values, and reaction kinetics, offer a quantitative framework for predicting and understanding the impact of these substituents on chemical reactivity.

Comparative Analysis of Electronic Effects

The electronic influence of a substituent on an aromatic ring is a nuanced interplay of inductive and resonance effects. In the ortho position, these effects are further modulated by steric hindrance and potential intramolecular interactions. The following tables summarize key experimental and predicted data to facilitate a direct comparison of the -OCF₃ group with other common ortho substituents.

Hammett and Taft Parameters

Hammett (σ) and Taft (Eₛ) parameters provide a quantitative measure of the electronic and steric effects of substituents, respectively. The ortho-substituent constant (σₒ) is a composite parameter that includes both electronic and steric contributions.

SubstituentHammett Ortho Constant (σₒ)Taft Steric Parameter (Eₛ)
-OCF₃ ~0.4 (estimated)-0.55
-CF₃ 0.43-2.40
-OCH₃ -0.37-0.55
-Cl 0.20-0.97

Note: The σₒ value for -OCF₃ is an estimation based on its known electron-withdrawing nature and comparison with related substituents, as a precise experimental value is not widely reported. Taft Eₛ values are from standard compilations.

Acidity of Ortho-Substituted Benzoic Acids

The acidity (pKa) of a substituted benzoic acid is a direct reflection of the electronic effect of the substituent on the stability of the corresponding carboxylate anion. Electron-withdrawing groups stabilize the anion, resulting in a lower pKa (stronger acid).

Substituent (in 2-position)pKa of Benzoic Acid Derivative
-OCF₃ 2.89 (Predicted)[1]
-CF₃ 3.20 (Predicted)[2]
-OCH₃ 4.09
-Cl 2.89[1]
-H (Benzoic Acid) 4.20

Note: The pKa values for 2-(trifluoromethoxy)benzoic acid and 2-(trifluoromethyl)benzoic acid are predicted values. Experimental values for 2-chlorobenzoic acid and 2-methoxybenzoic acid are provided for comparison.

Kinetic Data: Alkaline Hydrolysis of Ortho-Substituted Phenyl Benzoates

The rate of alkaline hydrolysis of esters is sensitive to the electronic nature of the substituents on both the acyl and the phenyl portions of the molecule. For ortho-substituted phenyl benzoates, a stronger electron-withdrawing group on the phenyl ring accelerates the reaction by stabilizing the developing negative charge in the transition state.

Substituent (X) in C₆H₅CO₂C₆H₄–XSecond-Order Rate Constant (k₂) M⁻¹s⁻¹ at 25°CRelative Rate (k₂/kH)
-OCF₃ Data not available in a directly comparable study-
-CF₃ Data not available in a directly comparable study-
-OCH₃ 0.01350.58
-Cl 0.04521.94
-H 0.02331.00

Note: The kinetic data presented is from a study on the alkaline hydrolysis of substituted phenyl benzoates in aqueous n-Bu₄NBr.[3] Data for the ortho-trifluoromethoxy and ortho-trifluoromethyl derivatives were not available in this specific study, highlighting a gap in directly comparable kinetic data for this reaction.

Discussion of Electronic Effects

The data presented reveals the strong electron-withdrawing nature of the ortho-trifluoromethoxy group. Its influence on acidity is comparable to that of a chloro substituent and more pronounced than that of a trifluoromethyl group in the ortho position, as indicated by the predicted pKa values.[1][2]

The -OCF₃ group is considered a "pseudo-halogen" due to the strong inductive effect (-I) of the three fluorine atoms, which is transmitted through the oxygen atom to the aromatic ring.[4] While the oxygen atom is capable of resonance donation (+R), this effect is significantly diminished by the electron-withdrawing fluorine atoms. This combination of a strong -I effect and a weak +R effect results in a net electron-withdrawing character that is superior to that of the -CF₃ group in promoting ortho-lithiation.[5]

In contrast, the ortho-methoxy group is a net electron-donating group due to its strong +R effect, which outweighs its -I effect. This leads to a decrease in the acidity of 2-methoxybenzoic acid compared to benzoic acid. The ortho-chloro substituent is electron-withdrawing primarily through its -I effect, which is stronger than its +R effect.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a substituted benzoic acid in an aqueous or mixed-solvent system.

Materials:

  • pH meter with a combination glass electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Substituted benzoic acid sample

  • Solvent (e.g., deionized water, or a water/co-solvent mixture)

  • Standard pH buffer solutions (e.g., pH 4, 7, and 10)

Procedure:

  • Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a known amount of the substituted benzoic acid and dissolve it in a known volume of the chosen solvent in a beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

  • Initial pH: Record the initial pH of the solution.

  • Titration: Begin adding the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Endpoint: Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then continue for several more additions.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of Reaction Kinetics by UV-Vis Spectrophotometry (Example: Alkaline Hydrolysis of an Ester)

Objective: To determine the second-order rate constant for the alkaline hydrolysis of an ortho-substituted phenyl benzoate.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Stock solutions of the ester and sodium hydroxide in a suitable solvent (e.g., a water/acetonitrile mixture)

  • Syringes or micropipettes

Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the product of the hydrolysis reaction (the phenoxide ion).

  • Reaction Setup: In a quartz cuvette, place a known concentration of the ester solution.

  • Initiation of Reaction: Use a syringe or micropipette to rapidly inject a known concentration of the NaOH solution into the cuvette, ensuring rapid mixing. The concentration of NaOH should be in large excess to ensure pseudo-first-order kinetics.

  • Data Acquisition: Immediately start recording the absorbance at the predetermined λ_max at regular time intervals.

  • Data Analysis:

    • Convert the absorbance data to the concentration of the product at each time point using the Beer-Lambert law (A = εbc).

    • Plot the natural logarithm of the concentration of the ester (ln[Ester]) versus time. The concentration of the ester at any time 't' can be calculated from the initial concentration and the concentration of the product formed.

    • For a pseudo-first-order reaction, this plot will be linear. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the excess reagent (NaOH): k₂ = k' / [NaOH].

Visualizing Electronic Effects and Experimental Workflows

Electronic_Effects cluster_substituents Ortho-Substituents cluster_effects Electronic Effects cluster_reactivity Impact on Reactivity OCF3 OCF₃ Inductive Inductive Effect (-I) OCF3->Inductive Strong Resonance Resonance Effect (+R) OCF3->Resonance Weak CF3 CF₃ CF3->Inductive Strong OCH3 OCH₃ OCH3->Inductive Weak OCH3->Resonance Strong Cl Cl Cl->Inductive Moderate Cl->Resonance Weak Acidity Increased Acidity (Lower pKa) Inductive->Acidity ReactionRate Altered Reaction Rate Inductive->ReactionRate Resonance->Acidity Resonance->ReactionRate pKa_Determination_Workflow start Start prepare Prepare Sample and Titrant start->prepare calibrate Calibrate pH Meter prepare->calibrate titrate Perform Potentiometric Titration calibrate->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot determine Determine Half-Equivalence Point plot->determine pka Calculate pKa determine->pka

References

Head-to-head comparison of different cross-coupling methods for 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is a cornerstone of molecular design. The trifluoromethoxy group is of particular interest in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. This guide provides a head-to-head comparison of various palladium-catalyzed cross-coupling methods for the functionalization of 1-iodo-2-(trifluoromethoxy)benzene, a key building block in the synthesis of novel chemical entities. The following sections detail the performance of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, Heck, and Negishi couplings, supported by available experimental data and generalized protocols.

Data Presentation: A Comparative Overview

Table 1: Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O801295

Table 2: Sonogashira Coupling

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT692

Table 3: Buchwald-Hartwig Amination

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001888

Table 4: Stille Coupling (Analogous Substrate)

Coupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--THF701285

Data for a structurally similar aryl iodide is presented due to the lack of specific data for this compound.

Table 5: Heck Coupling (Analogous Substrate)

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002490

Data for a structurally similar aryl iodide is presented due to the lack of specific data for this compound.

Table 6: Negishi Coupling (Generalized Conditions)

Coupling PartnerCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
Phenylzinc chloridePd(PPh₃)₄ (5)-THF6516>80 (Typical)

Typical conditions for Negishi coupling are provided as specific data for this compound was not found.

Mandatory Visualization: Reaction Workflows

The following diagrams, generated using Graphviz, illustrate the generalized experimental workflows for each of the discussed cross-coupling reactions.

Suzuki_Miyaura_Coupling A This compound E Reaction Mixture A->E B Arylboronic Acid B->E C Pd Catalyst & Base C->E D Solvent (e.g., Toluene/EtOH/H₂O) D->E F Heating (e.g., 80°C) E->F G Workup & Purification F->G H Biaryl Product G->H

Suzuki-Miyaura Coupling Workflow

Sonogashira_Coupling A This compound E Reaction Mixture A->E B Terminal Alkyne B->E C Pd Catalyst, CuI & Base C->E D Solvent (e.g., THF/Et₃N) D->E F Stirring (e.g., Room Temp) E->F G Workup & Purification F->G H Alkynylated Product G->H

Sonogashira Coupling Workflow

Buchwald_Hartwig_Amination A This compound E Reaction Mixture A->E B Amine B->E C Pd Catalyst, Ligand & Base C->E D Solvent (e.g., Toluene) D->E F Heating (e.g., 100°C) E->F G Workup & Purification F->G H Arylamine Product G->H

Buchwald-Hartwig Amination Workflow

Stille_Coupling A This compound E Reaction Mixture A->E B Organostannane B->E C Pd Catalyst C->E D Solvent (e.g., THF) D->E F Heating (e.g., 70°C) E->F G Workup & Purification F->G H Coupled Product G->H

Stille Coupling Workflow

Heck_Coupling A This compound E Reaction Mixture A->E B Alkene B->E C Pd Catalyst & Base C->E D Solvent (e.g., DMF) D->E F Heating (e.g., 100°C) E->F G Workup & Purification F->G H Substituted Alkene Product G->H

Heck Coupling Workflow

Negishi_Coupling A This compound E Reaction Mixture A->E B Organozinc Reagent B->E C Pd Catalyst C->E D Solvent (e.g., THF) D->E F Heating (e.g., 65°C) E->F G Workup & Purification F->G H Coupled Product G->H

Negishi Coupling Workflow

Experimental Protocols

Detailed experimental protocols for the key cross-coupling reactions are provided below. These protocols are based on literature procedures for the specified or analogous substrates and may require optimization for specific applications.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol (EtOH), and Water (H₂O) in a 4:1:1 ratio

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/EtOH/H₂O).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and Et₃N.

  • Add phenylacetylene dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add toluene, followed by this compound and aniline.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100°C and stir for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The choice of cross-coupling methodology for the functionalization of this compound depends on the desired transformation and the specific requirements of the synthetic route. The Suzuki-Miyaura and Sonogashira couplings offer reliable methods for the formation of C-C bonds, with the Suzuki reaction being particularly robust for generating biaryl structures. The Buchwald-Hartwig amination provides a powerful tool for C-N bond formation. While specific data for Stille, Heck, and Negishi couplings with this particular substrate are less common in the literature, the general protocols and data from analogous substrates suggest their potential applicability. Researchers should consider factors such as catalyst cost, availability of coupling partners, and functional group compatibility when selecting the most appropriate method for their synthetic endeavors. Further optimization of the presented conditions may be necessary to achieve optimal results for specific target molecules.

Safety Operating Guide

Proper Disposal of 1-Iodo-2-(trifluoromethoxy)benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 1-Iodo-2-(trifluoromethoxy)benzene (CAS No. 175278-00-9), a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Adherence to these guidelines is critical for ensuring personnel safety and environmental protection within research, scientific, and drug development settings.

Disposal of this compound and its containers must be conducted through an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[1][2][3] Chemical waste generators are responsible for correctly classifying waste to ensure complete and accurate compliance.[2][3]

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to, protective gloves, and suitable eye and face protection.[1] All handling should occur in a well-ventilated area, preferably outdoors or in a designated fume hood, to avoid inhalation of vapors.[1]

Spill Containment and Cleanup

In the event of a spill, all sources of ignition must be immediately removed from the area.[2] The spilled material should be absorbed with an inert substance, such as sand or silica gel, and collected into a suitable, closed container for disposal.[2] It is crucial to prevent the chemical from entering drains or the environment.[2]

Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service. The substance may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Extra care should be taken during ignition due to its flammable nature.[4] Surplus and non-recyclable solutions should also be offered to a licensed disposal company.[4]

Contaminated packaging should be disposed of in the same manner as the unused product.[4]

A summary of key hazard and disposal information is provided in the table below.

ParameterInformationSource
Hazard Class Combustible liquid, Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system)[1]
Personal Protective Equipment Protective gloves, eye protection, face protection[1]
Spill Containment Use inert absorbent material (e.g., sand, silica gel)[2]
Disposal Method Dispose of contents/container to an approved waste disposal plant. Chemical incineration with afterburner and scrubber is a potential method.[1][4]
Environmental Precautions Do not let product enter drains.[4]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process and necessary steps from initial handling to final disposal.

DisposalWorkflow cluster_preparation Preparation cluster_waste_generation Waste Generation & Collection cluster_disposal_pathway Disposal start Start: Handling 1-Iodo-2- (trifluoromethoxy)benzene ppe Wear Appropriate PPE: - Gloves - Eye/Face Protection start->ppe ventilation Ensure Adequate Ventilation (Fume Hood) ppe->ventilation waste_generated Waste Generated (Unused product, residue, contaminated items) ventilation->waste_generated collect_waste Collect in a suitable, labeled, closed container waste_generated->collect_waste disposal_decision Contact Licensed Waste Disposal Service collect_waste->disposal_decision incineration Chemical Incineration (with afterburner and scrubber) disposal_decision->incineration If applicable approved_plant Transport to an Approved Waste Disposal Plant disposal_decision->approved_plant Primary Route incineration->approved_plant end End: Disposal Complete approved_plant->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 1-Iodo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of 1-Iodo-2-(trifluoromethoxy)benzene (CAS No. 175278-00-9). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory operations.

Hazard Summary

This compound is a combustible liquid that can cause skin and serious eye irritation. Inhalation of vapors may also lead to respiratory irritation.[1] It is imperative to handle this chemical with appropriate personal protective equipment in a controlled environment.

Hazard StatementGHS Classification
Combustible liquidFlammable liquids
Causes skin irritationSkin corrosion/irritation
Causes serious eye irritationSerious eye damage/eye irritation
May cause respiratory irritationSTOT SE 3

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Equipment TypeSpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard. A face shield is required for splash hazards.[2]Protects eyes from splashes and vapors.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[3] Gloves must be inspected before use.[4]Prevents skin contact and irritation.
Body Protection A flame-retardant lab coat or chemical-resistant apron worn over personal clothing.[5]Protects against splashes and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][6] A NIOSH-approved respirator may be required for higher-level exposures.[4]Minimizes inhalation of harmful vapors.

Operational Protocol: Step-by-Step Handling Procedure

Adherence to the following experimental protocol is crucial for the safe handling of this compound.

  • Preparation and Inspection:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Inspect all required PPE for integrity. Don fresh, uncompromised gloves.[4]

    • Have an emergency eyewash station and safety shower readily accessible.[1]

  • Chemical Handling:

    • Conduct all transfers and manipulations of this compound within the fume hood.[1][6]

    • Avoid direct contact with skin and eyes.[7]

    • Use compatible equipment (e.g., glass, PTFE) to prevent reactions.

    • Keep the container tightly closed when not in use.[5][7]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][7] Remove contaminated clothing.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with incompatible waste streams.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[4]

    • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Contaminated packaging should be disposed of as unused product.[4]

    • Adhere to all local, state, and federal environmental regulations for hazardous waste disposal.[1]

Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area Prepare Fume Hood inspect_ppe Inspect PPE prep_area->inspect_ppe don_ppe Don PPE inspect_ppe->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem close_container Keep Container Closed handle_chem->close_container exposure In Case of Exposure handle_chem->exposure collect_waste Collect Waste in Labeled Container close_container->collect_waste dispose_waste Dispose via Licensed Service collect_waste->dispose_waste first_aid Administer First Aid exposure->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Iodo-2-(trifluoromethoxy)benzene
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.